molecular formula C85H107N15O32 B15602923 PNT2001

PNT2001

货号: B15602923
分子量: 1850.8 g/mol
InChI 键: YPKWNBDTFXWSLZ-CHJDRSDMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PNT2001 is a useful research compound. Its molecular formula is C85H107N15O32 and its molecular weight is 1850.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C85H107N15O32

分子量

1850.8 g/mol

IUPAC 名称

5-[[(2R)-1-[[(5R)-5-[[(2R)-2-[[(2R)-2-[[(2S)-3-(4-aminophenyl)-2-[[(4R)-4-carboxy-4-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]butanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-5-carboxypentyl]amino]-4-[[(4R)-4-carboxy-4-[[(4S)-4-carboxy-4-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]butanoyl]amino]butyl]amino]-1,4-dioxobutan-2-yl]carbamoyl]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C85H107N15O32/c86-55-16-11-47(12-17-55)37-61(90-67(103)24-22-65(84(130)131)100-34-32-98(45-71(109)110)30-28-97(44-70(107)108)29-31-99(33-35-100)46-72(111)112)75(115)93-62(38-48-13-18-56(101)19-14-48)77(117)94-63(39-49-10-15-50-6-1-2-7-51(50)36-49)76(116)91-58(81(124)125)8-3-4-26-88-74(114)64(92-73(113)52-40-53(78(118)119)42-54(41-52)79(120)121)43-68(104)87-27-5-9-57(80(122)123)89-66(102)23-20-59(82(126)127)95-85(132)96-60(83(128)129)21-25-69(105)106/h1-2,6-7,10-19,36,40-42,57-65,101H,3-5,8-9,20-35,37-39,43-46,86H2,(H,87,104)(H,88,114)(H,89,102)(H,90,103)(H,91,116)(H,92,113)(H,93,115)(H,94,117)(H,105,106)(H,107,108)(H,109,110)(H,111,112)(H,118,119)(H,120,121)(H,122,123)(H,124,125)(H,126,127)(H,128,129)(H,130,131)(H2,95,96,132)/t57-,58-,59+,60+,61+,62-,63-,64-,65-/m1/s1

InChI 键

YPKWNBDTFXWSLZ-CHJDRSDMSA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PNT2001 in Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PNT2001 (also known as LY4181530) is a next-generation, targeted radioligand therapy currently under clinical investigation for the treatment of prostate cancer. This document provides a detailed overview of its mechanism of action, supported by preclinical data. This compound is comprised of a novel, high-affinity ligand that targets Prostate-Specific Membrane Antigen (PSMA), conjugated with the alpha-emitting radionuclide, Actinium-225 (²²⁵Ac). This targeted delivery of a potent alpha-emitter aims to induce highly localized, lethal damage to cancer cells while minimizing off-target toxicity.

Core Mechanism of Action

This compound's therapeutic strategy is centered on the targeted delivery of alpha particle radiation to prostate cancer cells that overexpress PSMA. The mechanism can be dissected into a multi-step process:

  • Target Recognition and Binding: The PSMA-targeting ligand component of this compound specifically recognizes and binds to the extracellular domain of PSMA, a transmembrane protein highly overexpressed on the surface of the majority of prostate cancer cells. This binding is characterized by high affinity, ensuring preferential accumulation of the radiopharmaceutical at the tumor site.[1][2]

  • Internalization: Following binding, the this compound-PSMA complex is internalized by the cancer cell.[3][4] Preclinical studies have indicated that this compound exhibits an enhanced internalization rate compared to first-generation PSMA-targeted radioligands.[3][4] This cellular uptake is crucial for concentrating the radioisotope within the tumor cell, thereby maximizing the localized radiation dose.

  • Alpha Particle Emission and DNA Damage: The radionuclide payload, Actinium-225, is a potent alpha-emitter. As ²²⁵Ac decays, it releases a cascade of high-energy alpha particles. These particles have a short path length in tissue, depositing a large amount of energy over a very short distance. This high linear energy transfer (LET) radiation induces complex, difficult-to-repair double-strand breaks in the DNA of the cancer cell.

  • Induction of Apoptosis: The extensive and irreparable DNA damage triggers the cell's apoptotic pathways, leading to programmed cell death and, consequently, tumor regression.

The targeted nature of this compound, combined with the potent and localized cytotoxic effects of alpha-particle radiation, forms the basis of its therapeutic potential in treating prostate cancer.

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical evaluations of this compound.

Table 1: In Vitro Binding Affinity and Internalization
ParameterValueCell LineComparison
PSMA Binding Affinity (IC₅₀) 3.1 nMLNCaP-
Internalization ~3.4-fold higherLNCaPCompared to PSMA-I&T

Data sourced from studies using a natural isotope of lutetium with the this compound ligand.[1]

Table 2: In Vivo Biodistribution of ¹⁷⁷Lu-PNT2001 in LNCaP Tumor-Bearing Mice (24h post-injection)
Tissue% Injected Dose per Gram (%ID/g)
Tumor 13.03
Kidneys 14.45
Table 3: Tumor-to-Kidney Ratios (24h post-injection)
RadioligandTumor/Kidney Ratio
¹⁷⁷Lu-PNT2001 0.902
¹⁷⁷Lu-PSMA-I&T (Comparator) 0.117

Biodistribution studies highlight this compound's high tumor retention and favorable clearance profile, with a significantly improved tumor-to-kidney ratio compared to a first-generation agent.[1]

Table 4: In Vivo Efficacy of a Single Dose of ²²⁵Ac-PNT2001
Animal ModelDoseOutcome
LNCaP Xenografts 10, 20, 40 kBqDose-dependent tumor regression
40 kBq5 out of 6 mice achieved long-term survival (>100 days)
C4-2 Metastatic Model 40 kBqInhibition of tumor growth and metastasis

Efficacy studies demonstrate significant anti-tumor activity and survival benefit with a single administration of ²²⁵Ac-PNT2001 in both subcutaneous and metastatic prostate cancer models.[1]

Experimental Protocols

The following are descriptions of the methodologies used in the key preclinical experiments, based on available information.

PSMA Binding Affinity Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the this compound ligand for PSMA.

  • Cell Line: LNCaP human prostate cancer cells (ATCC, CRL-1740).[1]

  • Methodology: A competitive cell binding assay was performed. LNCaP cells were incubated with a known concentration of a radiolabeled PSMA ligand and increasing concentrations of the non-radiolabeled this compound ligand (using a natural lutetium isotope). The displacement of the radiolabeled ligand was measured to determine the concentration of this compound required to inhibit 50% of the binding.

In Vitro Internalization Assay
  • Objective: To compare the cellular internalization of this compound to first-generation PSMA ligands.

  • Cell Line: LNCaP human prostate cancer cells.[5]

  • Radioligands: ¹⁷⁷Lu-PNT2001, ¹⁷⁷Lu-PSMA-I&T, and ¹⁷⁷Lu-PSMA-617.[5]

  • Methodology: LNCaP cells were incubated with the different radioligands for a specified period. At the end of the incubation, the surface-bound radioactivity was stripped, and the internalized radioactivity was measured using a gamma counter. The internalization was expressed as a percentage of the total cell-associated radioactivity. The data were normalized to a reference compound.[5]

Biodistribution Studies in Tumor-Bearing Mice
  • Objective: To evaluate the in vivo distribution, tumor uptake, and clearance of this compound.

  • Animal Model: CB17-SCID mice bearing LNCaP subcutaneous tumors.[5]

  • Radioligand: ¹⁷⁷Lu-PNT2001 (approximately 5-6 MBq, 160 pmol).[5]

  • Methodology: The radioligand was administered via tail vein injection. At 24 hours post-injection, mice were euthanized, and various tissues (including tumor, kidneys, liver, spleen, etc.) were harvested and weighed. The radioactivity in each tissue was quantified using a gamma counter to determine the percent of the injected dose per gram of tissue (%ID/g).[5]

In Vivo Efficacy Studies
  • Objective: To assess the anti-tumor efficacy of ²²⁵Ac-PNT2001.

  • Animal Models:

    • LNCaP tumor-bearing NSG mice.[5]

    • Luciferase-enabled PSMA+ C4-2 metastatic prostate cancer model.[1]

  • Treatment: A single intravenous dose of ²²⁵Ac-PNT2001 at varying activities (10, 20, or 40 kBq) or vehicle control.[1][5]

  • Methodology:

    • LNCaP Xenograft Model: Tumor growth was monitored over time by caliper measurements. Survival was also tracked.[1]

    • C4-2 Metastatic Model: Tumor burden and the formation of metastatic lesions were assessed using in vivo bioluminescent imaging.[5]

Visualizations

Signaling and Therapeutic Pathways

PNT2001_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Prostate Cancer Cell This compound This compound (PSMA Ligand + ²²⁵Ac) PSMA PSMA Receptor This compound->PSMA Binding Internalization Receptor-Mediated Internalization PSMA->Internalization Endosome Endosome with This compound-PSMA Complex Internalization->Endosome Alpha_Emission ²²⁵Ac Decay & Alpha Particle Emission Endosome->Alpha_Emission Release of ²²⁵Ac and its daughters DNA_Damage Double-Strand DNA Breaks Alpha_Emission->DNA_Damage High LET Radiation Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis Activation of Damage Response Pathways Nucleus Nucleus

Caption: Mechanism of action of this compound in prostate cancer cells.

Experimental Workflow for Preclinical Evaluation

PNT2001_Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_endpoints Key Endpoints Binding_Assay PSMA Binding Affinity (IC₅₀ on LNCaP cells) Biodistribution Biodistribution (LNCaP Xenograft Model) Internalization_Assay Cellular Internalization (LNCaP cells) Tumor_Uptake Tumor Uptake (%ID/g) & Tumor:Kidney Ratio Biodistribution->Tumor_Uptake Efficacy_LNCaP Efficacy Study 1 (LNCaP Xenograft Model) Tumor_Regression Tumor Volume Regression & Survival Efficacy_LNCaP->Tumor_Regression Efficacy_C42 Efficacy Study 2 (C4-2 Metastatic Model) Metastasis_Inhibition Inhibition of Metastasis Efficacy_C42->Metastasis_Inhibition

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound represents a promising advancement in the field of radioligand therapy for prostate cancer. Its mechanism of action, leveraging a high-affinity PSMA-targeting ligand to deliver the potent alpha-emitter Actinium-225, has been substantiated by compelling preclinical data. The observed high tumor uptake, favorable biodistribution profile, and significant anti-tumor efficacy in various models underscore its potential as a future therapeutic option. Further clinical investigation is underway to translate these preclinical findings into benefits for patients with prostate cancer.

References

An In-Depth Technical Guide to LY4181530: A Next-Generation Targeted Alpha Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY4181530, also known as [Ac-225]-PSMA-62, is an investigational, next-generation targeted alpha-particle therapy currently under evaluation for the treatment of prostate cancer. This promising radioligand therapeutic is composed of the potent alpha-emitting radionuclide Actinium-225 (²²⁵Ac), chelated and linked to PSMA-62, a novel, small peptide-based inhibitor of Prostate-Specific Membrane Antigen (PSMA).[1][2] Preclinical data suggest that the unique design of the PSMA-62 ligand, particularly its proprietary linker technology, results in enhanced cellular internalization and an improved biodistribution profile, potentially offering a better therapeutic window compared to earlier-generation PSMA-targeted radiotherapies.[3][4][5] This document provides a comprehensive overview of the molecular structure, composition, mechanism of action, and available preclinical and clinical data for LY4181530.

Molecular Structure and Composition

LY4181530 is a complex molecule comprising three key components: the targeting moiety (PSMA-62), a chelator, and the radioactive isotope Actinium-225.

  • Targeting Moiety (PSMA-62): The core of PSMA-62 is a glutamate-urea-lysine (EuK) scaffold, which is a well-established pharmacophore responsible for high-affinity binding to the enzymatic active site of PSMA.[6] PSMA is a transmembrane protein that is highly overexpressed on the surface of prostate cancer cells, making it an excellent target for directed therapies.[1]

  • Linker Technology: A key innovation in LY4181530 is the proprietary linker that connects the PSMA-62 targeting moiety to the chelator. This advanced linker is designed to increase the rate and extent of cellular internalization of the radioligand upon binding to PSMA.[3][4][5] This enhanced internalization is crucial for the therapeutic efficacy of an alpha-emitter like ²²⁵Ac, as it brings the highly cytotoxic payload in close proximity to the cell's nucleus.

  • Chelator: A chelating agent is covalently attached to the linker and is responsible for stably sequestering the Actinium-225 radioisotope. The stability of the chelator-isotope complex is critical to prevent the premature release of ²²⁵Ac in circulation, which could lead to off-target toxicity.

  • Radionuclide (Actinium-225): Actinium-225 is a potent alpha-emitting isotope with a half-life of 9.9 days. It decays through a cascade of four alpha particles, which have high linear energy transfer (LET) and a short path length (a few cell diameters). This results in highly localized and potent cytotoxicity to targeted cancer cells with minimal damage to surrounding healthy tissue.

While the precise chemical structure, IUPAC name, and SMILES string for PSMA-62 are not yet publicly disclosed, the general architecture follows the principles of other small molecule PSMA inhibitors.

Mechanism of Action

The therapeutic action of LY4181530 is a multi-step process initiated by the specific targeting of PSMA-expressing prostate cancer cells.

cluster_bloodstream Bloodstream cluster_cell PSMA-Expressing Cancer Cell LY4181530 LY4181530 ([Ac-225]-PSMA-62) PSMA PSMA Receptor (on cell surface) LY4181530->PSMA 1. Binding Internalization Internalization (Endocytosis) PSMA->Internalization 2. Receptor-Mediated Internalization DNA_Damage DNA Double-Strand Breaks Internalization->DNA_Damage 3. Alpha Particle Emission from Ac-225 Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis 4. Induction of Programmed Cell Death

Figure 1: Mechanism of action of LY4181530.
  • Binding: Following intravenous administration, LY4181530 circulates in the bloodstream and the PSMA-62 component specifically binds to the extracellular domain of the PSMA protein on prostate cancer cells.

  • Internalization: Upon binding, the PSMA-LY4181530 complex is rapidly internalized into the cancer cell via endocytosis. The enhanced internalization characteristics of the PSMA-62 ligand are a key feature of this next-generation therapeutic.[3][4][5]

  • Alpha Particle Emission: Once inside the cell, the Actinium-225 isotope undergoes radioactive decay, emitting high-energy alpha particles.

  • Induction of Apoptosis: These alpha particles cause dense and complex double-strand breaks in the cancer cell's DNA. The extensive and irreparable DNA damage triggers the cell's apoptotic pathways, leading to programmed cell death.

Experimental Protocols

Detailed experimental protocols for the synthesis and preclinical evaluation of LY4181530 are proprietary. However, based on the synthesis of similar PSMA-targeted radioligands, a general methodology can be outlined.

General Synthesis of PSMA-62 Ligand

The synthesis of PSMA-targeting ligands like PSMA-62 typically involves solid-phase peptide synthesis (SPPS).

Resin Solid Support (e.g., 2-CTC Resin) Fmoc_Lys Fmoc-Lys(Alloc)-OH Coupling Resin->Fmoc_Lys Deprotection1 Fmoc Deprotection Fmoc_Lys->Deprotection1 Glutamate_Coupling Protected Glutamate Derivative Coupling Deprotection1->Glutamate_Coupling Linker_Addition Linker Moiety Coupling Glutamate_Coupling->Linker_Addition Chelator_Coupling Chelator Conjugation Linker_Addition->Chelator_Coupling Cleavage Cleavage from Resin & Deprotection Chelator_Coupling->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification PSMA_62 PSMA-62 Ligand Purification->PSMA_62

Figure 2: General workflow for the solid-phase synthesis of a PSMA ligand.
  • Resin Loading: An amino acid, typically lysine (B10760008) with protecting groups on its alpha-amino and side-chain amino groups (e.g., Fmoc and Alloc respectively), is attached to a solid support resin.

  • Peptide Coupling: The Fmoc protecting group is removed, and the subsequent amino acid (a protected glutamic acid derivative) is coupled to the free amine. This process is repeated to build the core peptide sequence.

  • Linker and Chelator Conjugation: Following the synthesis of the core structure, the linker molecule is coupled, followed by the attachment of the chelating agent.

  • Cleavage and Deprotection: The completed ligand is cleaved from the solid support resin, and all protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).

  • Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to yield the final PSMA-62 ligand.

Radiolabeling with Actinium-225

The purified PSMA-62 ligand is then radiolabeled with Actinium-225.

  • Reaction Setup: A solution of the PSMA-62 ligand in a suitable buffer is prepared.

  • Addition of Actinium-225: A solution of Actinium-225 (as ²²⁵AcCl₃) is added to the ligand solution.

  • Incubation: The reaction mixture is incubated at an optimized temperature and for a specific duration to allow for the chelation of the ²²⁵Ac by the ligand.

  • Quality Control: The final radiolabeled product, [Ac-225]-PSMA-62 (LY4181530), is analyzed for radiochemical purity using methods like radio-TLC or radio-HPLC.

Preclinical Evaluation Protocols

Preclinical studies are essential to characterize the binding affinity, internalization, biodistribution, and therapeutic efficacy of the radioligand.

  • In Vitro Binding Affinity: Competitive binding assays are performed using PSMA-expressing prostate cancer cell lines (e.g., LNCaP). These assays determine the concentration of the non-radiolabeled ligand required to inhibit 50% of the binding of a known radioligand (IC50), from which the binding affinity (Ki) can be calculated.

  • Cellular Internalization Studies: PSMA-positive cells are incubated with LY4181530 for various time points. The cells are then treated with an acidic buffer to strip off surface-bound radioactivity, and the internalized radioactivity is measured to determine the rate and extent of cellular uptake.

  • In Vivo Biodistribution: Tumor-bearing animal models (e.g., mice with LNCaP xenografts) are injected with LY4181530. At different time points post-injection, tissues and organs are harvested, weighed, and the amount of radioactivity is measured. The data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

  • Therapeutic Efficacy Studies: Tumor-bearing mice are treated with varying doses of LY4181530. Tumor growth is monitored over time, and survival rates are compared to control groups to assess the anti-tumor efficacy.

Quantitative Data Summary

Publicly available quantitative data for LY4181530 is limited as the compound is still in early-stage clinical development. The following table summarizes the key findings from preclinical studies as described in the available literature.[1][2]

ParameterFindingCell Line / ModelReference
PSMA Binding Affinity HighLNCaP (inferred)[1]
Cellular Internalization Increased compared to 1st gen.LNCaP (inferred)[3][4][5]
Tumor Retention HighNonclinical models[1]
Renal Clearance RapidNonclinical models[1]
Efficacy Potent anti-tumor effectPreclinical models[3][4][5]

Clinical Development

LY4181530 is currently being evaluated in a Phase I/II clinical trial designated ACCEL (NCT06229366).[3]

  • Study Title: A Study of [Ac-225]-PSMA-62 in Participants With Prostate-Specific Membrane Antigen (PSMA)-Positive Prostate Cancer.

  • Phases: Phase Ia (Dose Escalation) and Phase Ib/II (Dose Expansion and Efficacy).

  • Patient Population: The trial is enrolling patients with metastatic castration-resistant prostate cancer (mCRPC) and oligometastatic hormone-sensitive prostate cancer (omHSPC).[5]

  • Primary Objectives: To evaluate the safety, tolerability, and determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of LY4181530.

  • Secondary Objectives: To assess the anti-tumor activity of LY4181530, including prostate-specific antigen (PSA) response rates and radiographic progression-free survival (rPFS).

Signaling Pathways

The primary signaling pathway targeted by LY4181530 is initiated by its binding to PSMA. The subsequent emission of alpha particles from Actinium-225 does not target a specific signaling pathway in the traditional sense but rather induces widespread and severe DNA damage, primarily through double-strand breaks. This extensive genotoxic stress overwhelms the cell's DNA repair mechanisms, ultimately activating the intrinsic apoptotic pathway, leading to cell death.

Conclusion

LY4181530 ([Ac-225]-PSMA-62) represents a significant advancement in the field of targeted alpha therapy for prostate cancer. Its novel PSMA-62 ligand with enhanced internalization properties, combined with the potent cytotoxic effects of Actinium-225, holds the promise of improved therapeutic outcomes for patients. The ongoing ACCEL clinical trial will provide crucial data on the safety and efficacy of this next-generation radioligand therapeutic, potentially establishing a new standard of care for patients with advanced prostate cancer. As more data becomes available, a clearer picture of its clinical utility and positioning within the therapeutic landscape will emerge.

References

A Comprehensive Technical Guide on the Radiopharmaceutical Properties of [²²⁵Ac]Ac-PSMA-617

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core radiopharmaceutical properties of Actinium-225 Prostate-Specific Membrane Antigen-617 ([²²⁵Ac]Ac-PSMA-617), a promising agent in Targeted Alpha Therapy (TAT) for prostate cancer. It covers the mechanism of action, production, quality control, and a summary of preclinical and clinical findings.

Mechanism of Action

[²²⁵Ac]Ac-PSMA-617 is an investigational radiopharmaceutical that combines the alpha-emitting radionuclide Actinium-225 (²²⁵Ac) with PSMA-617, a small-molecule ligand that targets the prostate-specific membrane antigen (PSMA).[1] PSMA is a transmembrane glycoprotein (B1211001) that is significantly overexpressed in the majority of prostate cancer cells.[2][3]

The therapeutic action of [²²⁵Ac]Ac-PSMA-617 is initiated when the PSMA-617 ligand binds with high affinity to PSMA on the surface of prostate cancer cells, leading to the rapid internalization of the radiopharmaceutical.[1][3] The complex is retained within the cell, allowing the conjugated ²²⁵Ac to undergo its decay chain.

Actinium-225, with a half-life of 9.92 days, emits four high-energy alpha particles, delivering potent, high linear energy transfer (LET) radiation (approximately 100 keV/μm) directly to the cancer cell.[1][4] This high-LET radiation induces complex, difficult-to-repair DNA double-strand breaks, a highly lethal form of DNA damage that triggers cancer cell death.[1] The short path length of these alpha particles (47–85 μm) localizes the cytotoxic effect to the target cells, minimizing damage to surrounding healthy tissues.[1] The PSMA-617 molecule incorporates a DOTA chelator, which ensures the stable binding of ²²⁵Ac, thereby enhancing tumor retention and reducing off-target radiation effects.[1]

cluster_0 Cellular Environment cluster_1 Radionuclide Decay Ac_PSMA [²²⁵Ac]Ac-PSMA-617 PSMA_Receptor PSMA Receptor (on Cancer Cell) Ac_PSMA->PSMA_Receptor Binding Internalization Internalization PSMA_Receptor->Internalization Receptor-Mediated Ac225 ²²⁵Ac Decay Chain Internalization->Ac225 Intracellular Decay DNA Cellular DNA DSB DNA Double-Strand Breaks DNA->DSB Damage CellDeath Apoptosis / Cell Death Alpha 4x Alpha Particles (High LET) Ac225->Alpha Alpha->DNA Induces DSB->CellDeath Leads to

Diagram 1: Mechanism of Action of [²²⁵Ac]Ac-PSMA-617.

PSMA-Mediated Signaling Pathways

Beyond its role as a targeting receptor, PSMA expression actively influences key oncogenic signaling pathways in prostate cancer. Research indicates that increased PSMA abundance contributes to tumor progression by redirecting cell survival signaling.[5][6] Specifically, PSMA interacts with the scaffolding protein RACK1, which disrupts the signaling cascade from the β1 integrin and IGF-1R complex to the proliferative MAPK-ERK1/2 pathway.[6][7] This disruption enables a switch, redirecting the signal to activate the pro-survival PI3K-AKT pathway.[6][7][8] This alteration promotes a pro-tumorigenic and anti-apoptotic phenotype, highlighting PSMA's functional role in prostate cancer pathogenesis.[8]

cluster_pathways PSMA-Mediated Signal Transduction cluster_psma_high High PSMA Expression cluster_psma_low Low/No PSMA Expression IGF1R IGF-1R / β1 Integrin Complex RACK1 RACK1 IGF1R->RACK1 Redirects Signal MAPK MAPK-ERK1/2 Pathway IGF1R->MAPK Default Signaling PSMA_High PSMA PSMA_High->RACK1 interacts with PI3K PI3K-AKT Pathway RACK1->PI3K Enables Survival Cell Survival (Anti-Apoptotic) PI3K->Survival Proliferation Cell Proliferation MAPK->Proliferation cluster_workflow Radiolabeling and Quality Control Workflow start Start reagents Prepare Reagents: - [²²⁵Ac]Actinium Chloride - PSMA-617 Precursor - Buffer (e.g., Ascorbate) start->reagents mixing Mix Precursor and ²²⁵Ac in Buffer reagents->mixing heating Incubate at 90-97°C for 10-25 min mixing->heating formulation Formulate with Stabilizers heating->formulation filtration Sterile Filtration (0.22 µm) formulation->filtration final_product Final Product: [²²⁵Ac]Ac-PSMA-617 filtration->final_product qc Quality Control Checks final_product->qc release Release for Administration qc->release Pass qc_details - Visual Inspection - pH Measurement - Radiochemical Purity (RCP) - Sterility & Apyrogenicity qc->qc_details

References

PNT2001: A Technical Deep Dive into PSMA Targeting and Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNT2001 is a next-generation, prostate-specific membrane antigen (PSMA)-targeted radioligand therapy currently under clinical investigation for the treatment of prostate cancer.[1][2] Developed by POINT Biopharma, now part of Eli Lilly and Company, this agent consists of a high-affinity small molecule ligand, PSMA-62, which is conjugated to a radioisotope, either the beta-emitter Lutetium-177 (¹⁷⁷Lu) or the alpha-emitter Actinium-225 (²²⁵Ac).[1][2][3] The fundamental principle of this compound is to selectively deliver a cytotoxic radioactive payload to prostate cancer cells that overexpress PSMA, thereby minimizing off-target toxicity to healthy tissues. This document provides a comprehensive technical overview of the PSMA targeting and binding characteristics of this compound, based on available preclinical data.

Core Mechanism of Action

This compound operates on the principle of targeted radionuclide therapy. The PSMA-62 component serves as a high-affinity vehicle that specifically binds to the extracellular domain of PSMA, a transmembrane protein highly overexpressed on the surface of most prostate cancer cells. Following this binding, the this compound-PSMA complex is internalized by the cancer cell. This internalization is a key feature, enhanced by an improved linker technology in the this compound design, leading to the intracellular accumulation of the radioisotope.[4] The trapped radioisotope (¹⁷⁷Lu or ²²⁵Ac) then emits its characteristic radiation, inducing localized DNA damage, which ultimately triggers cancer cell death.

cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (²²⁵Ac/¹⁷⁷Lu-PSMA-62) PSMA PSMA Receptor This compound->PSMA High-Affinity Binding Internalization Receptor-Mediated Internalization PSMA->Internalization Radionuclide ²²⁵Ac / ¹⁷⁷Lu Accumulation Internalization->Radionuclide DNA_Damage DNA Double-Strand Breaks Radionuclide->DNA_Damage Radiation Emission (α or β particles) Cell_Death Apoptosis / Cell Death DNA_Damage->Cell_Death

Caption: Mechanism of Action of this compound.

Quantitative Data Summary

The preclinical characterization of this compound has yielded significant quantitative data regarding its binding affinity and biodistribution, which are summarized in the tables below.

Table 1: In Vitro Binding Affinity

This table summarizes the in vitro binding affinity of the this compound ligand for PSMA, as determined in a competitive binding assay using the PSMA-positive human prostate cancer cell line, LNCaP.

ParameterValueCell LineReference
IC503.1 nMLNCaP[5]
Table 2: In Vivo Biodistribution of ¹⁷⁷Lu-PNT2001

The following table presents the biodistribution of ¹⁷⁷Lu-PNT2001 in a LNCaP xenograft mouse model at 24 hours post-injection, highlighting tumor uptake and retention versus off-target kidney uptake. A comparison is provided with the first-generation radioligand, ¹⁷⁷Lu-PSMA-I&T.

Tissue¹⁷⁷Lu-PNT2001 (%ID/g)¹⁷⁷Lu-PSMA-I&T (%ID/g)Reference
Tumor13.03Not Reported[5]
Kidney14.45Significantly Higher[5]
Tumor/Kidney Ratio 0.902 0.117 [5]
Table 3: Preclinical Therapeutic Efficacy of ²²⁵Ac-PNT2001

This table summarizes the key findings from a preclinical therapeutic efficacy study of ²²⁵Ac-PNT2001 in LNCaP tumor-bearing mice.

Treatment GroupKey OutcomeMouse ModelReference
Single 40 kBq dose of ²²⁵Ac-PNT2001Long-term survival (>100 days) in 5 out of 6 miceLNCaP xenograft[5]
Single 40 kBq dose of ²²⁵Ac-PNT2001Greater inhibition of tumor growth and metastasis compared to ²²⁵Ac-PSMA-I&TC4-2 metastatic model[5]

Experimental Protocols

While the specific, proprietary protocols for the this compound studies are not publicly available, this section provides detailed, representative methodologies for the key experiments based on standard practices in the field for similar PSMA-targeting radioligands.

Competitive Binding Assay (for IC50 Determination)

This protocol describes a standard competitive binding assay to determine the half-maximal inhibitory concentration (IC50) of a non-radiolabeled ligand against a known radioligand.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Culture PSMA-positive cells (e.g., LNCaP) to confluence D Incubate cells with radioligand and varying concentrations of this compound A->D B Prepare serial dilutions of competitor ligand (this compound) B->D C Prepare known concentration of radioligand (e.g., ¹⁷⁷Lu-PSMA-617) C->D E Allow to reach equilibrium D->E F Wash cells to remove unbound radioligand E->F G Lyse cells and measure bound radioactivity F->G H Plot bound radioactivity vs. log[competitor concentration] G->H I Determine IC50 value from non-linear regression curve H->I

Caption: Workflow for Competitive Binding Assay.
  • Cell Culture: LNCaP cells are cultured in appropriate media (e.g., RPMI-1640 with 10% fetal bovine serum) in multi-well plates until they reach 80-90% confluency.

  • Assay Preparation: A standard PSMA-targeting radioligand (e.g., ¹⁷⁷Lu-PSMA-617) is prepared at a fixed concentration. A range of concentrations of the non-radiolabeled this compound ligand are prepared by serial dilution.

  • Competition Reaction: The culture medium is removed from the cells, and they are washed with a binding buffer. The cells are then incubated with the fixed concentration of the radioligand and the varying concentrations of this compound.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 37°C or 4°C) for a sufficient time to allow binding to reach equilibrium.

  • Washing: After incubation, the assay mixture is removed, and the cells are washed multiple times with ice-cold buffer to remove unbound radioligand.

  • Cell Lysis and Counting: The cells are lysed, and the radioactivity in the lysate, corresponding to the amount of bound radioligand, is measured using a gamma counter.

  • Data Analysis: The measured radioactivity is plotted against the logarithm of the competitor (this compound) concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC50 value.

Cellular Uptake and Internalization Assay

This protocol outlines a method to quantify the cellular uptake and internalization of a radiolabeled compound.

  • Cell Seeding: LNCaP cells are seeded in multi-well plates and allowed to adhere and grow for 24-48 hours.

  • Incubation with Radioligand: The culture medium is replaced with fresh medium containing a known concentration of radiolabeled this compound (e.g., ¹⁷⁷Lu-PNT2001).

  • Time-Course Measurement: The cells are incubated at 37°C for various time points (e.g., 30 min, 1h, 2h, 4h).

  • Determination of Total Uptake: At each time point, the medium is removed, and the cells are washed with ice-cold PBS. The cells are then lysed, and the total radioactivity is measured to determine the total cellular uptake (surface-bound + internalized).

  • Determination of Internalized Fraction: To measure only the internalized radioligand, after the incubation period, the cells are washed and then treated with an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.8) for a short period to strip off the surface-bound radioligand. The cells are then washed again, lysed, and the radioactivity is measured.

  • Data Analysis: The results are typically expressed as a percentage of the total added radioactivity per million cells. The internalized fraction is calculated as the acid-wash-resistant radioactivity divided by the total cellular uptake.

Biodistribution Study in Xenograft Mouse Model

This protocol describes a typical in vivo biodistribution study to assess the tumor-targeting and off-target accumulation of a radiopharmaceutical.

cluster_model Model Development cluster_injection Radioligand Administration cluster_dissection Tissue Collection cluster_analysis Analysis A Inoculate immunodeficient mice with LNCaP cells to form tumors B Allow tumors to grow to a specified size A->B C Administer a known activity of ¹⁷⁷Lu-PNT2001 via tail vein injection B->C D Euthanize mice at predefined time points (e.g., 24h) C->D E Dissect tumors and major organs (kidneys, liver, spleen, etc.) D->E F Weigh each tissue sample E->F G Measure radioactivity in each sample using a gamma counter F->G H Calculate % Injected Dose per Gram (%ID/g) for each tissue G->H

Caption: Workflow for a Biodistribution Study.
  • Animal Model: Male immunodeficient mice (e.g., nude or SCID) are subcutaneously inoculated with LNCaP cells mixed with Matrigel to establish tumors.

  • Radioligand Administration: Once the tumors reach a suitable size, the mice are intravenously injected with a known amount of ¹⁷⁷Lu-PNT2001.

  • Tissue Harvesting: At predetermined time points post-injection (e.g., 1h, 4h, 24h, 48h), cohorts of mice are euthanized. Blood, tumors, and major organs (kidneys, liver, spleen, lungs, etc.) are collected.

  • Measurement of Radioactivity: Each tissue sample is weighed, and the amount of radioactivity is measured using a calibrated gamma counter.

  • Data Calculation: The uptake in each tissue is calculated as the percentage of the injected dose per gram of tissue (%ID/g). This allows for the comparison of radioligand accumulation across different tissues and animals.

Conclusion

The available preclinical data for this compound demonstrate a promising profile for a PSMA-targeted radioligand therapy. Its high binding affinity, efficient cellular internalization, and favorable biodistribution profile with high tumor retention and rapid renal clearance, suggest the potential for effective and targeted delivery of a radioactive payload to prostate cancer cells. The superior tumor-to-kidney ratio compared to a first-generation agent and the potent anti-tumor efficacy observed in preclinical models underscore its potential as a valuable therapeutic option. The ongoing clinical trials will be crucial in validating these preclinical findings in patients with prostate cancer.

References

PNT2001: A Technical Guide to Preclinical Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical discovery and development of PNT2001, a next-generation, targeted alpha-emitter radioligand therapy. This compound is comprised of a high-affinity prostate-specific membrane antigen (PSMA)-targeting ligand, PSMA-62, coupled with the potent alpha-emitting radionuclide, Actinium-225 (²²⁵Ac), via an optimized linker. This document details the key preclinical data, experimental methodologies, and the underlying scientific rationale for the development of this compound for the treatment of prostate cancer.

Discovery and Rationale

This compound was developed to address the unmet need for more potent and targeted therapies for prostate cancer, particularly for metastatic castration-resistant prostate cancer (mCRPC). The design of this compound is based on the clinically validated approach of targeting PSMA, a transmembrane protein highly overexpressed on the surface of prostate cancer cells.[1]

The key components of this compound were selected for their optimized properties:

  • PSMA-62 Ligand: A novel, high-affinity ligand for PSMA, designed for enhanced internalization into tumor cells.[1]

  • Actinium-225 (²²⁵Ac): An alpha-emitting radionuclide that induces potent and localized cytotoxic effects through the generation of double-strand DNA breaks in target cells.

  • Improved Linker Technology: A proprietary linker designed to optimize the pharmacokinetic profile of the molecule, leading to improved biodistribution with enhanced tumor uptake and reduced off-target accumulation, particularly in the kidneys.[1]

The overarching goal in the design of this compound was to maximize the delivery of the potent alpha-emitter to PSMA-expressing tumor cells while minimizing radiation exposure to healthy tissues, thereby improving the therapeutic index.

Mechanism of Action

The mechanism of action of this compound is a multi-step process initiated by the specific binding of the PSMA-62 ligand to PSMA expressed on the surface of prostate cancer cells.

This compound This compound (²²⁵Ac-PSMA-62) PSMA PSMA Receptor (on Prostate Cancer Cell) This compound->PSMA Binding Internalization Internalization PSMA->Internalization Receptor-Mediated Endocytosis DNA_Damage ²²⁵Ac Decay & Alpha Particle Emission Internalization->DNA_Damage Apoptosis Cell Death (Apoptosis) DNA_Damage->Apoptosis Induces Double-Strand DNA Breaks

This compound Mechanism of Action.

Following binding, the this compound-PSMA complex is internalized into the cancer cell. Once inside the cell, the Actinium-225 radionuclide undergoes a series of alpha decays, releasing high-energy alpha particles that cause localized and highly lethal double-strand DNA breaks, ultimately leading to cancer cell apoptosis.

Preclinical Data

In Vitro Studies

Competitive binding assays were performed to determine the affinity of the this compound ligand for PSMA. The half-maximal inhibitory concentration (IC50) was determined in LNCaP human prostate cancer cells, which are known to express high levels of PSMA.

Parameter Cell Line Value Reference
IC50LNCaP3.1 nM[2]

These results demonstrate the high binding affinity of the this compound ligand for its target, PSMA.

In Vivo Studies

Biodistribution studies were conducted in tumor-bearing mice to evaluate the uptake and clearance of this compound from various tissues. The following table summarizes the biodistribution of ¹⁷⁷Lu-PNT2001 (a lutetium-177 (B1209992) labeled version used for imaging and biodistribution studies) in LNCaP tumor-bearing mice at 24 hours post-injection.

Tissue % Injected Dose per Gram (%ID/g) Reference
Tumor13.03[2]
Kidneys14.45[2]
Tumor-to-Kidney Ratio 0.902 [2]

The data indicates high tumor uptake with a favorable tumor-to-kidney ratio, suggesting efficient targeting of the tumor with relatively lower accumulation in a key organ for potential toxicity.

The anti-tumor efficacy of ²²⁵Ac-PNT2001 was evaluated in preclinical models of prostate cancer.

LNCaP Xenograft Model:

In a study using LNCaP tumor-bearing mice, ²²⁵Ac-PNT2001 demonstrated dose-dependent tumor regression.[2]

Dose of ²²⁵Ac-PNT2001 Outcome Reference
10 kBqTumor regression[2]
20 kBqGreater tumor regression[2]
40 kBqSignificant tumor regression, with 5 out of 6 mice achieving long-term survival (>100 days)[2]

Metastatic C4-2 Model:

In a more aggressive, metastatic model using luciferase-enabled C4-2 prostate cancer cells, a single dose of 40 kBq of ²²⁵Ac-PNT2001 effectively inhibited tumor growth and the formation of metastatic lesions.[2] The therapeutic effect of ²²⁵Ac-PNT2001 was reported to be greater than that of a comparator compound, ²²⁵Ac-PSMA-I&T.[2]

Experimental Protocols

In Vitro Binding Assay (Competitive Inhibition)

A representative protocol for a competitive binding assay to determine the IC50 of a PSMA-targeting radioligand is as follows:

start Start prepare_cells Prepare LNCaP Cells start->prepare_cells add_radioligand Add Constant Concentration of Radiolabeled PSMA Ligand prepare_cells->add_radioligand add_competitor Add Increasing Concentrations of Non-radiolabeled this compound add_radioligand->add_competitor incubate Incubate at 37°C add_competitor->incubate wash Wash Cells to Remove Unbound Ligand incubate->wash measure Measure Bound Radioactivity wash->measure analyze Analyze Data and Calculate IC50 measure->analyze start Start tumor_inoculation Inoculate Mice with LNCaP Cells start->tumor_inoculation tumor_growth Allow Tumors to Grow to a Predetermined Size tumor_inoculation->tumor_growth radioligand_injection Inject ¹⁷⁷Lu-PNT2001 Intravenously tumor_growth->radioligand_injection euthanasia Euthanize Mice at Predefined Time Points radioligand_injection->euthanasia organ_harvest Harvest and Weigh Tumor and Organs euthanasia->organ_harvest measure_radioactivity Measure Radioactivity in Tissues using a Gamma Counter organ_harvest->measure_radioactivity calculate_idg Calculate % Injected Dose per Gram (%ID/g) measure_radioactivity->calculate_idg

References

Cellular Internalization Pathways of Ac-225-PNT2001: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-225-PNT2001 (also known as 225Ac-PSMA-62 or LY4181530) is a next-generation, targeted alpha therapy radioligand in clinical development for the treatment of prostate cancer.[1][2][3] It consists of the potent alpha-emitting radionuclide Actinium-225, chelated and linked to PSMA-62, a novel small molecule designed to target Prostate-Specific Membrane Antigen (PSMA).[2] A key feature of PNT2001 is its reported enhanced cellular internalization, attributed to an improved linker technology, which is hypothesized to increase the intracellular retention of the radioisotope and improve therapeutic efficacy compared to first-generation PSMA-targeted radioligands.[2] This document provides a comprehensive technical overview of the cellular internalization pathways relevant to Ac-225-PNT2001, based on available preclinical data and the established mechanisms for PSMA-targeting agents.

Introduction to Ac-225-PNT2001

Ac-225-PNT2001 is a promising agent in the field of radioligand therapy. It leverages the high linear energy transfer (LET) and short path length of alpha particles emitted from Actinium-225 and its daughter nuclides.[4] This results in highly localized and potent cytotoxicity, capable of inducing complex double-strand DNA breaks in target cancer cells.[5] The targeting moiety, PSMA-62, directs this potent payload to prostate cancer cells that overexpress PSMA, a well-validated biomarker.[3] Preclinical studies have highlighted the high affinity of the this compound ligand for PSMA and have demonstrated significant anti-tumor activity in xenograft models.[6]

The PSMA-Mediated Internalization Pathway

The primary mechanism for the cellular uptake of Ac-225-PNT2001 is receptor-mediated endocytosis, a process initiated by the binding of the ligand to the PSMA receptor on the cell surface. The internalization of PSMA is predominantly managed through the clathrin-mediated endocytosis (CME) pathway.

Upon binding of a ligand like PSMA-62 to the extracellular domain of the PSMA receptor, a series of intracellular events is triggered:

  • Initiation and Pit Formation: The ligand-receptor complex migrates to specialized regions on the plasma membrane known as clathrin-coated pits.

  • Cargo Recruitment: The cytoplasmic tail of the PSMA receptor interacts with the adaptor protein complex-2 (AP-2). This interaction is crucial for recruiting the PSMA-ligand complex into the forming pit.[7]

  • Coat Assembly: Clathrin triskelions are recruited to the site and assemble into a polygonal lattice on the cytosolic face of the membrane, inducing membrane curvature.

  • Vesicle Scission: The GTPase dynamin is recruited to the neck of the invaginated pit, where it mediates the fission of the clathrin-coated vesicle from the plasma membrane.

  • Uncoating and Trafficking: Shortly after scission, the clathrin coat is disassembled, and the resulting uncoated vesicle is trafficked to early endosomes.

  • Endosomal Sorting: Within the endosomal-lysosomal system, the Ac-225-PNT2001 is retained, while the PSMA receptor may be recycled back to the cell surface or targeted for degradation. The acidic environment of the lysosome does not typically degrade the radiometal-chelate complex, allowing the Actinium-225 to exert its cytotoxic effect from within the cell.

This process of internalization is critical for the efficacy of alpha-emitters like Ac-225, as it places the radionuclide in close proximity to the cell nucleus, maximizing the potential for DNA damage.

PSMA_Internalization_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ac225_this compound Ac-225-PNT2001 PSMA PSMA Receptor Ac225_this compound->PSMA 1. Binding CCP Clathrin-Coated Pit PSMA->CCP 2. Recruitment via AP-2 CCV Clathrin-Coated Vesicle CCP->CCV 3. Vesicle Scission (Dynamin) Endosome Early Endosome CCV->Endosome 4. Uncoating & Trafficking Lysosome Lysosome (Radionuclide Accumulation) Endosome->Lysosome 5. Sorting Recycle Receptor Recycling Endosome->Recycle Nucleus Nucleus (DNA Damage) Lysosome->Nucleus Alpha Particle Emission Recycle->PSMA

Caption: Clathrin-mediated endocytosis pathway for Ac-225-PNT2001.

Quantitative Data on Binding and Internalization

While specific quantitative in vitro internalization data for Ac-225-PNT2001 has been referenced as "increased" compared to earlier ligands, the precise figures are not yet publicly available in peer-reviewed literature. However, data from analogous PSMA-targeting radioligands provide a strong representative model for the expected performance.

Binding Affinity

The binding affinity of the this compound ligand (PSMA-62) is a critical parameter for its targeting capability. Preclinical studies using the Lutetium-177 labeled version of this compound have established its high affinity for PSMA.[6]

Parameter Ligand Cell Line Value Reference
IC50This compoundLNCaP3.1 nM[6]
Table 1: Binding affinity of the this compound ligand to PSMA-expressing cells.
Cellular Uptake and Internalization (Representative Data)

To illustrate the kinetics of internalization, the following table presents representative data for a comparable Ac-225 labeled PSMA ligand (Ac-225-PSMA-I&T). It is anticipated that Ac-225-PNT2001 would show a more rapid and/or higher magnitude of internalization due to its optimized linker.

Time Point Cell Line Total Cell-Associated Activity (% Added) Internalized Fraction (%) Reference
1 hourPC3-PIP1.87 ± 0.28~43%[5]
3 hoursPC3-PIP1.86 ± 0.43~43%[5]
Table 2: Representative cellular uptake and internalization kinetics for an Ac-225-PSMA radioligand. The internalized fraction is calculated based on a reported membrane-bound to internalized ratio of 0.76 for PSMA-I&T.[5]

Experimental Protocols

The characterization of a novel radioligand like Ac-225-PNT2001 involves standardized in vitro assays to determine its binding, internalization, and retention properties. The following sections describe representative methodologies.

Cell Culture
  • Cell Lines: PSMA-positive prostate cancer cell lines (e.g., LNCaP, PC3-PIP, C4-2) and a PSMA-negative control cell line (e.g., PC3) are typically used.

  • Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO₂.

Radioligand Internalization Assay

This assay distinguishes between membrane-surface-bound and internalized radioligand.

  • Cell Plating: Cells are seeded into 12- or 24-well plates and allowed to adhere overnight to form a near-confluent monolayer.

  • Incubation: Growth medium is replaced with fresh medium containing a fixed concentration of Ac-225-PNT2001 (e.g., 1 nM). Plates are incubated at 37°C for various time points (e.g., 15 min, 30 min, 1h, 2h, 4h).

  • Stopping the Assay: At each time point, the incubation is stopped by placing the plates on ice and aspirating the radioactive medium.

  • Washing: Cells are washed twice with ice-cold phosphate-buffered saline (PBS) to remove non-specifically bound ligand.

  • Acid Wash (Surface-Bound Fraction): An ice-cold acid wash buffer (e.g., 0.2 M glycine, 0.1 M NaCl, pH 2.5) is added to the wells for 5-10 minutes to strip the surface-bound radioligand from the PSMA receptors. This buffer is collected and its radioactivity is measured.

  • Cell Lysis (Internalized Fraction): The cells are then washed again with PBS and lysed using a lysis buffer (e.g., 1 M NaOH). The lysate, containing the internalized radioligand, is collected and its radioactivity is measured.

  • Data Analysis: The radioactivity in the acid wash and lysate fractions is measured using a gamma counter. The percentage of internalization is calculated as: (% Internalized) = [Counts in Lysate / (Counts in Acid Wash + Counts in Lysate)] x 100

Internalization_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_fractionation Fractionation cluster_analysis Analysis p1 Seed PSMA+ cells in 12-well plates p2 Incubate overnight (37°C, 5% CO2) p1->p2 e1 Add Ac-225-PNT2001 to wells p2->e1 e2 Incubate at 37°C for defined time points e1->e2 e3 Place on ice, aspirate medium e2->e3 e4 Wash with ice-cold PBS (x2) e3->e4 f1 Add acid wash buffer (5-10 min on ice) e4->f1 f2 Collect supernatant (Surface-Bound) f1->f2 f3 Wash with PBS a1 Measure radioactivity in both fractions (Gamma Counter) f2->a1 f4 Lyse cells (e.g., 1M NaOH) f3->f4 f5 Collect lysate (Internalized) f4->f5 f5->a1 a2 Calculate % Internalization a1->a2

Caption: Experimental workflow for a radioligand internalization assay.

Conclusion

The cellular internalization of Ac-225-PNT2001 is a critical determinant of its therapeutic activity. The process is driven by the high-affinity binding of the PSMA-62 ligand to its receptor, followed by a well-orchestrated clathrin-mediated endocytosis pathway. This mechanism ensures the efficient delivery of the potent Actinium-225 payload into the cancer cell, where it can induce lethal DNA damage. While detailed quantitative data on the internalization kinetics of Ac-225-PNT2001 are anticipated from ongoing clinical development, preclinical reports of "increased internalization" and the high binding affinity of its ligand underscore its potential as a highly effective next-generation radioligand therapy.[6] Further research and publication of clinical data will provide a more precise quantitative understanding of these essential cellular processes.

References

The Development of PNT2001 for Metastatic Castration-Resistant Prostate Cancer: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNT2001 (also known as LY4181530 or 225Ac-PSMA-62) is a next-generation, targeted alpha-particle therapy being developed for the treatment of prostate-specific membrane antigen (PSMA)-positive cancers, with a primary focus on metastatic castration-resistant prostate cancer (mCRPC). This document provides a comprehensive technical overview of the development of this compound, summarizing its mechanism of action, preclinical data, and ongoing clinical evaluation. This compound leverages a novel ligand with an improved linker technology designed to enhance tumor accumulation and cellular internalization of the potent alpha-emitting radionuclide, Actinium-225 (225Ac). Preclinical studies have demonstrated a promising efficacy and safety profile, leading to its advancement into clinical trials.

Introduction: The Challenge of mCRPC and the Rationale for Targeted Alpha Therapy

Metastatic castration-resistant prostate cancer remains a significant clinical challenge with a poor prognosis. While various treatment modalities exist, including androgen receptor pathway inhibitors and taxane-based chemotherapy, there is a pressing need for more effective therapies with improved safety profiles.

Prostate-specific membrane antigen is a well-validated target for the diagnosis and treatment of prostate cancer due to its high expression on the surface of prostate cancer cells and its limited expression in most normal tissues. Radioligand therapies that target PSMA have shown considerable promise. Targeted alpha therapies, which utilize alpha-emitting radionuclides like 225Ac, offer a highly potent and localized treatment approach. The high linear energy transfer and short path length of alpha particles induce complex DNA double-strand breaks in target cells, leading to efficient cell killing with minimal damage to surrounding healthy tissue.

This compound was specifically designed to optimize the delivery of 225Ac to PSMA-expressing tumors, thereby maximizing therapeutic efficacy while minimizing off-target toxicity.

This compound: Mechanism of Action

This compound is a radioligand therapeutic consisting of three key components:

  • A high-affinity PSMA-targeting ligand: This small molecule binds with high specificity to the extracellular domain of PSMA on prostate cancer cells.

  • A chelator: This component securely holds the Actinium-225 radioisotope.

  • An improved linker technology: This proprietary linker is designed to enhance the internalization of the radioligand-PSMA complex into the cancer cell.[1]

The proposed mechanism of action for this compound is illustrated in the signaling pathway diagram below.

PNT2001_Mechanism_of_Action This compound Mechanism of Action This compound This compound (225Ac-PSMA-62) PSMA PSMA Receptor (on Prostate Cancer Cell) This compound->PSMA Binding Internalization Receptor-Mediated Internalization PSMA->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Ac225_Decay 225Ac Alpha Decay Cascade Lysosome->Ac225_Decay Release of 225Ac and daughter radionuclides DNA_DSB DNA Double-Strand Breaks Ac225_Decay->DNA_DSB Emission of 4 alpha particles Apoptosis Apoptosis (Cell Death) DNA_DSB->Apoptosis

Caption: this compound binds to PSMA, is internalized, and releases 225Ac, leading to DNA damage and apoptosis.

Preclinical Development

The preclinical development of this compound focused on characterizing its in vitro and in vivo properties, including binding affinity, cellular internalization, biodistribution, and anti-tumor efficacy. The key findings are summarized below, primarily based on data presented at the 35th Annual Congress of the European Association of Nuclear Medicine in 2022.[2]

In Vitro Studies

3.1.1. Binding Affinity

This compound demonstrated a high binding affinity for PSMA.

Parameter Value Cell Line
IC503.1 nMLNCaP

Table 1: In Vitro Binding Affinity of this compound. [3][4]

3.1.2. Cellular Internalization

Studies have shown that this compound exhibits increased internalization by tumor cells in vitro compared to first-generation PSMA ligands.[2] This enhanced internalization is a key feature of its design, intended to increase the radiation dose delivered to cancer cells.

3.1.3. Experimental Protocols

Detailed experimental protocols for the in vitro assays are not yet fully published. However, based on available information, the following methodologies were likely employed:

  • Binding Affinity Assay: Competitive binding assays were performed using the PSMA-positive human prostate cancer cell line LNCaP (ATCC, CRL-1740).[3] The half-maximal inhibitory concentration (IC50) was determined by measuring the displacement of a radiolabeled PSMA ligand by increasing concentrations of non-radiolabeled this compound.

  • Internalization Assay: The rate and extent of cellular internalization of radiolabeled this compound were likely assessed in LNCaP cells over various time points. This typically involves incubating the cells with the radioligand, followed by washing and stripping of surface-bound radioactivity to differentiate it from the internalized fraction, which is then measured using a gamma counter.

In Vivo Studies

3.2.1. Biodistribution

Biodistribution studies were conducted in mice bearing LNCaP xenografts to evaluate the tumor uptake and off-target accumulation of 177Lu-PNT2001 (used for imaging and dosimetry assessment).

Organ % Injected Dose per Gram (%ID/g) at 24h post-injection
Tumor13.03
Kidneys14.45

Table 2: Biodistribution of 177Lu-PNT2001 in LNCaP Xenograft Model. [3]

This compound demonstrated high tumor retention and rapid renal clearance, with a favorable tumor-to-kidney uptake ratio of 0.902.[3] In comparison, the first-generation radioligand 177Lu-PSMA-I&T showed a tumor-to-kidney ratio of 0.117, indicating a significantly improved biodistribution profile for this compound.[3]

3.2.2. Efficacy

The anti-tumor efficacy of 225Ac-PNT2001 was evaluated in two different prostate cancer xenograft models.

Model Treatment Key Findings
LNCaP XenograftSingle doses of 10, 20, and 40 kBq of 225Ac-PNT2001Dose-dependent tumor regression. At 40 kBq, 5 out of 6 mice achieved long-term survival (>100 days).
C4-2 Metastatic ModelSingle dose of 40 kBq of 225Ac-PNT2001Inhibition of tumor growth and metastasis to a greater extent than 225Ac-PSMA-I&T.

Table 3: In Vivo Efficacy of 225Ac-PNT2001. [3]

3.2.3. Experimental Protocols

While detailed protocols are not publicly available, the in vivo studies likely followed these general procedures:

  • Xenograft Models:

    • LNCaP Model: LNCaP human prostate cancer cells were likely subcutaneously implanted into immunocompromised mice.

    • C4-2 Metastatic Model: Luciferase-enabled, PSMA-positive C4-2 human prostate cancer cells were likely used to establish a metastatic disease model in immunocompromised mice.

  • Radioligand Administration: 177Lu-PNT2001 (for biodistribution) or 225Ac-PNT2001 (for efficacy) was administered to the tumor-bearing mice, likely via intravenous injection.

  • Biodistribution Studies: At specified time points post-injection, animals were euthanized, and organs of interest were harvested, weighed, and the radioactivity was measured to calculate the %ID/g.

  • Efficacy Studies: Tumor growth was monitored over time using methods such as caliper measurements or bioluminescence imaging. Animal survival was also recorded.

Preclinical_Workflow This compound Preclinical Evaluation Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Binding_Assay Binding Affinity Assay (LNCaP cells) Xenograft_Model Xenograft Model Development (LNCaP & C4-2 in mice) Binding_Assay->Xenograft_Model Internalization_Assay Internalization Assay (LNCaP cells) Internalization_Assay->Xenograft_Model Biodistribution Biodistribution Studies (177Lu-PNT2001) Xenograft_Model->Biodistribution Efficacy Efficacy Studies (225Ac-PNT2001) Xenograft_Model->Efficacy

Caption: Workflow for the preclinical assessment of this compound.

Clinical Development: The ACCEL Trial

Based on the promising preclinical data, this compound has advanced to clinical evaluation in a Phase Ia/Ib/II study named ACCEL (NCT06229366). This multicenter, open-label trial is designed to assess the safety, tolerability, and efficacy of 225Ac-PSMA-62 (LY4181530, formerly this compound) in patients with PSMA-positive prostate cancer, including a cohort with mCRPC.

ACCEL Trial Design for mCRPC

The ACCEL trial is structured in three parts for the mCRPC patient population:

  • Phase Ia (Dose Escalation): To determine the maximum tolerated dose (MTD) of 225Ac-PSMA-62.

  • Phase Ib (Dose Optimization): To identify the recommended Phase II dose (RP2D).

  • Phase II (Efficacy Assessment): To evaluate the efficacy of 225Ac-PSMA-62.

Key Eligibility Criteria for mCRPC Patients
  • Histologically confirmed adenocarcinoma of the prostate.

  • Metastatic castration-resistant disease.

  • Evidence of PSMA-positive disease on screening imaging.

  • Progressive disease despite prior treatment with at least one androgen receptor pathway inhibitor and taxane-based chemotherapy (unless ineligible or refused).

  • Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.

Study Endpoints
  • Primary Endpoint (Phase II): Radiographic progression-free survival (rPFS).

  • Secondary Endpoints: Overall survival (OS), objective response rate (ORR), prostate-specific antigen (PSA) response rate, and safety and tolerability.

ACCEL_Trial_Workflow ACCEL Trial Workflow for mCRPC Patients cluster_phase1a Phase Ia: Dose Escalation cluster_phase1b Phase Ib: Dose Optimization cluster_phase2 Phase II: Efficacy Evaluation Patient_Screening Patient Screening (PSMA-positive mCRPC) Dose_Escalation Increasing Doses of 225Ac-PNT2001 Patient_Screening->Dose_Escalation MTD_Determination Determine Maximum Tolerated Dose (MTD) Dose_Escalation->MTD_Determination Dose_Optimization Evaluate MTD and Lower Doses MTD_Determination->Dose_Optimization RP2D_Selection Select Recommended Phase II Dose (RP2D) Dose_Optimization->RP2D_Selection Treatment_at_RP2D Treatment with 225Ac-PNT2001 at RP2D RP2D_Selection->Treatment_at_RP2D Efficacy_Endpoints Assess rPFS, OS, ORR, etc. Treatment_at_RP2D->Efficacy_Endpoints

References

The Core Principles of PNT2001: A Technical Guide to a Novel Targeted Alpha Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the fundamental principles of PNT2001, a promising targeted alpha therapy currently under clinical investigation for the treatment of prostate cancer. Developed to address the need for more potent and targeted cancer treatments, this compound leverages the cytotoxic potential of alpha-emitting radionuclides, specifically directed to prostate-specific membrane antigen (PSMA)-expressing cells. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's mechanism of action, preclinical validation, and ongoing clinical development.

Introduction to Targeted Alpha Therapy and this compound

Targeted alpha therapy (TAT) represents a cutting-edge approach in oncology, utilizing alpha-emitting radionuclides to deliver highly localized and potent radiation to cancer cells, thereby minimizing damage to surrounding healthy tissues. Alpha particles are helium nuclei characterized by high linear energy transfer (LET) and a short path length of a few cell diameters. This high LET results in a dense ionization track, leading to complex and difficult-to-repair double-strand DNA breaks (DSBs) in target cells, making it a highly effective cell-killing mechanism.

This compound is a novel radiopharmaceutical that embodies the principles of TAT. It consists of a high-affinity PSMA-targeting ligand, PSMA-62, conjugated via an advanced linker to the alpha-emitting radionuclide, Actinium-225 (²²⁵Ac).[1][2] PSMA is an ideal target for this approach as it is significantly overexpressed on the surface of most prostate cancer cells, with expression levels correlating with tumor aggressiveness, metastasis, and castration resistance.

The Molecular Composition of this compound

The efficacy and safety of this compound are intrinsically linked to its three core components: the targeting ligand, the radionuclide, and the linker.

  • Targeting Ligand (PSMA-62): this compound utilizes a "next-generation" PSMA-targeting ligand known as PSMA-62.[3] While the precise chemical structure of PSMA-62 and its linker is not yet publicly disclosed, it has been designed for improved cellular internalization compared to first-generation ligands.[3][4] This enhanced internalization is crucial for delivering the alpha-emitting payload in close proximity to the cell nucleus, maximizing its cytotoxic effect.

  • Radionuclide (Actinium-225): The therapeutic muscle of this compound is the alpha-emitting radionuclide, Actinium-225 (²²⁵Ac). ²²⁵Ac has a half-life of 9.9 days and decays through a cascade of short-lived daughter radionuclides, releasing a total of four alpha particles. This decay chain amplifies the localized cytotoxic effect at the tumor site.

  • Linker Technology: this compound employs an "improved linker technology" designed to securely chelate the ²²⁵Ac while maintaining the high binding affinity of the PSMA-62 ligand.[3] The linker's stability is critical to prevent the premature release of ²²⁵Ac in circulation, which could lead to off-target toxicity.

Mechanism of Action

The mechanism of action of this compound is a multi-step process that begins with systemic administration and culminates in the targeted destruction of PSMA-expressing prostate cancer cells.

cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_cellular_events Cellular Events This compound This compound Administration (Intravenous) Binding This compound binds to PSMA on prostate cancer cell surface This compound->Binding Internalization Internalization of this compound-PSMA complex via endocytosis Binding->Internalization Radionuclide_Decay ²²⁵Ac decays, releasing alpha particles Internalization->Radionuclide_Decay DNA_Damage Alpha particles induce complex double-strand DNA breaks Radionuclide_Decay->DNA_Damage Cell_Death Induction of Apoptosis and Cell Cycle Arrest DNA_Damage->Cell_Death

Figure 1: this compound Mechanism of Action.
DNA Damage Response and Cellular Signaling Pathways

The primary mode of cytotoxicity for this compound is the induction of complex double-strand DNA breaks by the emitted alpha particles. This triggers a cascade of cellular responses, ultimately leading to cell death.

cluster_dna_damage DNA Damage Induction cluster_ddr DNA Damage Response (DDR) cluster_cell_fate Cell Fate Alpha_Particle Alpha Particle from ²²⁵Ac DSB Complex Double-Strand DNA Breaks (DSBs) Alpha_Particle->DSB ATM_ATR Activation of ATM/ATR Kinases DSB->ATM_ATR NHEJ Non-Homologous End Joining (NHEJ) ATM_ATR->NHEJ HR Homologous Recombination (HR) ATM_ATR->HR Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) ATM_ATR->Cell_Cycle_Arrest Apoptosis Apoptosis NHEJ->Apoptosis If repair fails HR->Apoptosis If repair fails Cell_Cycle_Arrest->Apoptosis Senescence Cellular Senescence Cell_Cycle_Arrest->Senescence Mitotic_Catastrophe Mitotic Catastrophe Cell_Cycle_Arrest->Mitotic_Catastrophe

Figure 2: Cellular Response to this compound-Induced DNA Damage.

Preclinical Evidence

The therapeutic potential of this compound has been demonstrated in a series of preclinical studies. The following tables summarize the key quantitative data from these investigations.

Table 1: In Vitro Characterization of this compound
ParameterCell LineValueReference
PSMA Binding Affinity (IC₅₀) LNCaP3.1 nM[5]
Internalization Not specifiedIncreased compared to first-generation ligand[3][4]
Table 2: In Vivo Biodistribution of ¹⁷⁷Lu-PNT2001 in LNCaP Xenograft Mice (24h post-injection)
Tissue% Injected Dose per Gram (%ID/g)
Tumor 13.03
Kidneys 14.45
Tumor-to-Kidney Ratio 0.902
Data from Vito, A. et al. EANM 2022.[5]
Table 3: In Vivo Efficacy of a Single Dose of ²²⁵Ac-PNT2001 in LNCaP Xenograft Mice
DoseOutcomeReference
40 kBq High tumor regression; 5 out of 6 mice achieved long-term survival (>100 days)[5]
10, 20, 40 kBq Dose-dependent tumor regression[5]

In a metastatic prostate cancer model (C4-2), a single 40 kBq dose of ²²⁵Ac-PNT2001 was more effective at inhibiting tumor growth and metastasis compared to ²²⁵Ac-PSMA-I&T.[5]

Experimental Protocols

While detailed, step-by-step protocols for the preclinical evaluation of this compound have not been publicly released, the following represents a generalized workflow for the key experiments conducted, based on standard methodologies for radiopharmaceutical development.

cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Binding_Assay PSMA Binding Affinity Assay (e.g., competitive binding with radiolabeled ligand in LNCaP cells) Xenograft_Model Establishment of Prostate Cancer Xenograft Model (e.g., subcutaneous injection of LNCaP cells in immunodeficient mice) Internalization_Assay Cellular Internalization Assay (e.g., acid wash method to differentiate surface-bound vs. internalized radioligand) Biodistribution Biodistribution Study (IV injection of radiolabeled this compound, tissue harvesting at various time points, gamma counting) Xenograft_Model->Biodistribution Efficacy Therapeutic Efficacy Study (Tumor volume measurement over time after administration of varying doses of ²²⁵Ac-PNT2001) Xenograft_Model->Efficacy

Figure 3: Generalized Preclinical Experimental Workflow for this compound.

Clinical Development

This compound is currently being evaluated in the ACCEL Phase I/II clinical trial (NCT06229366). This multicenter, open-label study is designed to assess the safety, tolerability, and efficacy of ²²⁵Ac-PNT2001 in patients with oligometastatic hormone-sensitive prostate cancer (OmHSPC) and metastatic castration-resistant prostate cancer (mCRPC).

The primary objectives of the Phase Ia portion of the trial are to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D). The Phase II part of the study will further evaluate the efficacy of ²²⁵Ac-PNT2001.

Conclusion

This compound is a promising, next-generation targeted alpha therapy that has demonstrated significant preclinical efficacy and a favorable biodistribution profile. Its design, featuring a high-affinity PSMA-targeting ligand and the potent alpha-emitter Actinium-225, holds the potential to offer a new and effective treatment option for patients with prostate cancer. The ongoing ACCEL clinical trial will be instrumental in defining the clinical utility of this compound and its role in the evolving landscape of prostate cancer therapeutics. Further research into the specific molecular pathways affected by this compound and the publication of detailed preclinical and clinical data are eagerly awaited by the scientific community.

References

PNT2001 (LY4181530): A Technical Overview of a Novel Radioligand Therapy for Oligometastastatic Hormone-Sensitive Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNT2001, now known as LY4181530, is an investigational targeted radioligand therapy poised to redefine treatment paradigms for prostate cancer, including the challenging space of oligometastatic hormone-sensitive prostate cancer (OmHSPC). This document provides an in-depth technical guide on this compound, consolidating available preclinical data, outlining the design of the ongoing ACCEL clinical trial, and elucidating its mechanism of action through detailed signaling pathways. The core of this therapy lies in the synergistic combination of a high-affinity prostate-specific membrane antigen (PSMA)-targeting ligand, PSMA-62, with the potent alpha-emitting radionuclide, Actinium-225 (Ac-225). This novel construct is designed for enhanced cellular internalization and optimized biodistribution, potentially leading to improved efficacy and a better safety profile compared to earlier generation radioligand therapies.

Introduction

Prostate cancer remains a significant global health concern. While localized disease is often manageable, the emergence of metastatic disease necessitates systemic therapies. In the context of oligometastastatic disease, where a limited number of metastatic lesions are present, there is a critical need for targeted therapies that can eradicate these lesions and delay disease progression. This compound is a promising agent in this setting, offering a precision medicine approach by delivering a highly cytotoxic payload directly to PSMA-expressing cancer cells.

This compound is being developed by POINT Biopharma, a wholly owned subsidiary of Eli Lilly and Company.[1] It is currently under investigation in a Phase Ia/Ib/II clinical trial (ACCEL, NCT06229366) for both OmHSPC and metastatic castration-resistant prostate cancer (mCRPC).[2][3][4] This document will focus on the available data and the therapeutic rationale for this compound in the OmHSPC patient population.

Mechanism of Action

This compound's therapeutic effect is achieved through a dual-component system: a targeting ligand and a radioactive payload.

  • PSMA-62 Ligand: This is a next-generation, high-affinity ligand that specifically binds to the extracellular domain of Prostate-Specific Membrane Antigen (PSMA). PSMA is a transmembrane protein that is highly overexpressed on the surface of most prostate cancer cells, with expression levels correlating with tumor aggressiveness and metastatic potential. The PSMA-62 ligand is designed with an improved linker technology that enhances cellular internalization of the radiopharmaceutical.[2][3]

  • Actinium-225 (Ac-225): This is a potent alpha-emitting radionuclide. Unlike beta-emitters, alpha particles have a short path length (a few cell diameters) and high linear energy transfer.[5][6] This results in highly localized and potent cytotoxicity, causing double-strand DNA breaks that are difficult for cancer cells to repair, leading to apoptosis.[7] The decay of a single Ac-225 atom releases four high-energy alpha particles, amplifying its tumoricidal effect.[6][7]

The binding of this compound to PSMA on the cancer cell surface leads to its internalization, delivering the Ac-225 payload directly into the tumor cell. This targeted delivery minimizes off-target radiation exposure to healthy tissues, a significant advantage over traditional external beam radiation therapy.

Signaling Pathway

PSMA is not merely a passive cell surface marker; it plays an active role in prostate cancer cell signaling, primarily by modulating the PI3K-AKT pathway.[8][9] Upon ligand binding and subsequent internalization, PSMA can influence cellular survival and proliferation. The delivery of Ac-225 by this compound bypasses these signaling considerations by inducing direct DNA damage and cell death.

This compound Mechanism of Action

Preclinical Data

Preclinical studies have demonstrated the promising characteristics of the PSMA-62 ligand and the Ac-225 payload.

ParameterFindingReference
PSMA Binding Affinity The lutetium-conjugated version of this compound (177Lu-PNT2001) demonstrated a high affinity for PSMA with an IC50 of 3.1 nM in LNCaP cells.[10]
Biodistribution In LNCaP tumor-bearing mice, 177Lu-PNT2001 showed high tumor retention (13.03 %ID/g) and low off-target uptake in the kidneys (14.45 %ID/g) at 24 hours post-injection.[10]
Tumor-to-Kidney Ratio The tumor-to-kidney ratio for 177Lu-PNT2001 was 0.902, which was superior to the comparator 177Lu-PSMA-I&T (0.117).[10]
In Vivo Efficacy In LNCaP xenografts, 225Ac-PNT2001 induced dose-dependent tumor regression. A single 40 kBq dose resulted in long-term survival (>100 days) in 5 out of 6 mice.[10]
Metastasis Inhibition In a C4-2 metastatic prostate cancer model, a single 40 kBq dose of 225Ac-PNT2001 inhibited tumor growth and metastasis more effectively than 225Ac-PSMA-I&T.[10]

Clinical Development: The ACCEL Trial

This compound is currently being evaluated in the ACCEL trial (NCT06229366), a multi-center, open-label, Phase Ia/Ib/II study.[2][3][4]

Experimental Workflow

ACCEL Clinical Trial Workflow
Experimental Protocols

Study Design: A multi-center, open-label, multiple-arm, Phase Ia/Ib/II study evaluating the safety, tolerability, and efficacy of [Ac-225]-PSMA-62.[2][3][4]

Patient Population (OmHSPC): [2][3][4]

  • Metachronous disease

  • Up to 5 PSMA-positive lesions

  • Have not initiated life-long androgen deprivation therapy (ADT)

Phase Ia (Dose Escalation): [4]

  • Objective: To determine the Maximum Tolerated Dose (MTD) of [Ac-225]-PSMA-62 separately for the OmHSPC and mCRPC populations.

  • Methodology: A Bayesian Optimal Interval (BOIN) design is used for dose escalation decisions.

Phase Ib (Dose Optimization): [4]

  • Objective: To optimize the dosing and schedule and to inform the selection of the Recommended Phase II Dose (RP2D).

  • Methodology: Patients are randomized to two or more arms to evaluate different dosing regimens.

Phase II (Efficacy): [2][4]

  • Objective: To evaluate the efficacy of [Ac-225]-PSMA-62 compared to the best standard of care in patients with mCRPC.

  • Primary Endpoint: Radiographic Progression-Free Survival.

Exclusion Criteria (Selected): [2][3]

  • Prior PSMA-targeted radioligand therapy

  • Baseline Grade ≥1 xerostomia or xerophthalmia

As of late 2025, the ACCEL trial is actively enrolling patients, and clinical data on the OmHSPC cohort is not yet publicly available.

Future Directions and Conclusion

This compound represents a significant advancement in the field of radioligand therapy for prostate cancer. Its next-generation ligand and potent alpha-emitter hold the promise of improved therapeutic outcomes, particularly in the oligometastatic hormone-sensitive setting where targeted eradication of limited disease could lead to long-term remission and delay the need for more systemic and burdensome therapies. The results of the ACCEL trial are eagerly awaited by the scientific and medical communities to validate the preclinical promise of this novel agent. This technical overview will be updated as new data becomes available.

References

Methodological & Application

Application Notes and Protocols for Radiolabeling PNT2001 with Actinium-225

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted alpha therapy (TAT) is a rapidly advancing modality in cancer treatment, utilizing alpha-emitting radionuclides to deliver highly potent and localized cytotoxic radiation to tumor cells.[1] Actinium-225 (²²⁵Ac) is a particularly promising radionuclide for TAT due to its high linear energy transfer and a decay chain that releases four high-energy alpha particles, maximizing therapeutic impact.[1] PNT2001 is a next-generation, prostate-specific membrane antigen (PSMA)-targeted radioligand therapy developed by POINT Biopharma, now part of Eli Lilly and Co.[2][3] The ligand, PSMA-62, is optimized for use with ²²⁵Ac and has shown promise in preclinical studies.[4][5]

Preclinical models of ²²⁵Ac-PNT2001 have demonstrated increased internalization by tumor cells compared to first-generation ligands.[5] They have also shown more precise tumor targeting in vivo, characterized by high tumor retention, rapid renal clearance, and decreased kidney uptake.[5] These characteristics lead to a promising safety profile and compelling therapeutic activity, including the suppression of tumor growth and metastases in murine models.[5][6] ²²⁵Ac-PNT2001, also known as LY4181530, is currently being evaluated in Phase I/II clinical trials for the treatment of metastatic castration-resistant prostate cancer (mCRPC) and oligometastatic hormone-sensitive prostate cancer (OmHSPC) (NCT06229366).[7][8]

This document provides a representative protocol for the radiolabeling of a this compound-like PSMA ligand with Actinium-225.

Disclaimer: The following protocol is a representative method based on established procedures for radiolabeling PSMA ligands with Actinium-225. The exact, proprietary radiolabeling protocol for this compound has not been publicly disclosed. This information is intended for research and informational purposes only.

Quantitative Data Summary

The following tables summarize key quantitative data related to Actinium-225 and the this compound ligand based on available preclinical data and general knowledge.

Table 1: Properties of ²²⁵Ac and this compound Ligand

ParameterValue/DescriptionReference
Radionuclide Actinium-225 (²²⁵Ac)[1]
Half-life 9.92 days[1]
Emissions Alpha (α) particles (4 per decay chain), Beta (β) particles, Gamma (γ) photons[1]
Alpha Energy Range 5.8 to 8.4 MeV[9]
Tissue Penetration 47 - 85 µm[9]
Targeting Ligand This compound (PSMA-62)[4]
Target Prostate-Specific Membrane Antigen (PSMA)[2][9]
Chelator While not explicitly stated for this compound, DOTA and macropa are common for ²²⁵Ac.[1] Macropa-derived chelators allow for mild labeling conditions (room temperature).[1][10]N/A
Affinity (IC₅₀) 3.1 nM (for the this compound ligand)[6]

Table 2: Preclinical Biodistribution and Efficacy of ²²⁵Ac-PNT2001

ParameterResultModel SystemReference
Tumor Retention (¹⁷⁷Lu-PNT2001) 13.03 %ID/g at 24hLNCaP mice[6]
Kidney Uptake (¹⁷⁷Lu-PNT2001) 14.45 %ID/g at 24hLNCaP mice[6]
Tumor/Kidney Ratio (¹⁷⁷Lu-PNT2001) 0.902LNCaP mice[6]
In Vivo Efficacy (²²⁵Ac-PNT2001) Dose-dependent tumor regressionLNCaP xenografts[6]
Survival 5 of 6 mice achieved >100 days survivalLNCaP xenografts (40 kBq dose)[6]

Experimental Protocols

Representative Radiolabeling Protocol for ²²⁵Ac-PSMA-62

This protocol describes a representative method for labeling a PSMA-62 ligand, likely conjugated with a chelator such as DOTA or a macropa derivative, with Actinium-225.

Materials and Reagents:

  • This compound (PSMA-62) precursor

  • Actinium-225 (²²⁵Ac) in dilute HCl

  • Sodium Ascorbate Buffer (0.5 M, pH 5.5)

  • Sterile, pyrogen-free water for injection

  • DTPA solution (50 mM)

  • Sterile 0.9% Sodium Chloride for injection

  • Metal-free reaction vials and pipette tips

Equipment:

  • Calibrated dose calibrator

  • Heating block or water bath capable of 90-95°C (if using a DOTA-based chelator)

  • Vortex mixer

  • pH meter or pH strips

  • Radio-TLC scanner

  • Radio-HPLC system with a gamma detector

  • Lead-shielded fume hood

Procedure:

  • Preparation:

    • In a lead-shielded fume hood, allow all reagents to reach room temperature.

    • Prepare a solution of the this compound precursor at a concentration of 1 µg/µL in sterile water.

    • In a sterile, pyrogen-free reaction vial, add 100 µL of Sodium Ascorbate Buffer.

  • Radiolabeling Reaction:

    • Carefully transfer a predetermined activity of ²²⁵Ac (e.g., 1-10 mCi) to the reaction vial containing the buffer.

    • Add the this compound precursor solution to the vial. A typical molar ratio of ligand to radionuclide is investigated to optimize labeling, but a starting point could be 10-30 nmol of ligand per mCi of ²²⁵Ac.[11]

    • Gently vortex the reaction mixture.

    • If using a DOTA-based chelator: Incubate the reaction vial at 90-95°C for 25-30 minutes.[11]

    • If using a macropa-based chelator: Incubate at room temperature or 37°C for 15-30 minutes.[12]

    • After incubation, allow the vial to cool to room temperature.

  • Final Formulation:

    • The final product may be diluted with sterile 0.9% Sodium Chloride for injection to the desired final activity concentration.

Quality Control Procedures

Quality control is essential to ensure the purity and safety of the radiopharmaceutical.[13]

1. Radiochemical Purity (RCP) by Instant Thin-Layer Chromatography (iTLC)

  • Stationary Phase: iTLC-SG strips.

  • Mobile Phase: 50 mM DTPA solution.

  • Procedure:

    • Spot 1-2 µL of the final product onto the origin of an iTLC strip.

    • Develop the chromatogram in a chamber containing the DTPA mobile phase.

    • In this system, free ²²⁵Ac will migrate with the solvent front (Rf = 1.0), while the labeled ²²⁵Ac-PNT2001 remains at the origin (Rf = 0).

    • Scan the strip using a radio-TLC scanner to determine the percentage of activity at the origin versus the solvent front.

  • Acceptance Criteria: Radiochemical Purity ≥ 95%.[14]

2. Radiochemical Purity by High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient system of water with 0.1% TFA (Solvent A) and acetonitrile (B52724) with 0.1% TFA (Solvent B).

  • Detector: UV detector and a series gamma detector.

  • Procedure:

    • Inject a small aliquot of the final product into the HPLC system.

    • Elute using a suitable gradient to separate the labeled product from any impurities and free ²²⁵Ac.

    • The retention time of ²²⁵Ac-PNT2001 should be compared to a non-radioactive standard.

    • Integrate the peaks from the gamma detector to calculate the radiochemical purity.

  • Acceptance Criteria: Radiochemical Purity ≥ 95%.

Table 3: Representative Quality Control Specifications

TestMethodSpecification
Appearance Visual InspectionClear, colorless solution
pH pH meter or strip5.0 - 6.5
Radionuclidic Purity Gamma Spectroscopy≥ 99% ²²⁵Ac
Radiochemical Purity iTLC and/or radio-HPLC≥ 95%
Sterility USP <71>Sterile
Bacterial Endotoxins USP <85>As per regulatory limits

Visualizations

Radiolabeling Workflow

G cluster_prep Preparation cluster_reaction Radiolabeling cluster_qc Quality Control cluster_final Final Product reagents 1. Prepare Reagents (this compound, ²²⁵Ac, Buffer) vial_prep 2. Add Buffer to Reaction Vial reagents->vial_prep add_Ac 3. Add ²²⁵Ac to Vial add_ligand 4. Add this compound Precursor add_Ac->add_ligand incubate 5. Incubate (Heat or RT) add_ligand->incubate itlc 6. Test RCP via iTLC incubate->itlc hplc 7. Test RCP via HPLC itlc->hplc final_product 8. ²²⁵Ac-PNT2001 (RCP ≥ 95%) hplc->final_product

Caption: Workflow for the radiolabeling of this compound with Actinium-225.

Mechanism of Action of ²²⁵Ac-PNT2001

G cluster_cell PSMA-Expressing Cancer Cell cluster_decay Alpha Particle Emission nucleus Nucleus dna DNA psma PSMA Receptor psma->nucleus 2. Internalization death Cell Death (Apoptosis) dna->death 4. Induction of Apoptosis radioligand ²²⁵Ac-PNT2001 radioligand->psma 1. Binding alpha1 alpha1->dna 3. DNA Double- Strand Breaks alpha2 alpha2->dna alpha3 alpha3->dna alpha4 alpha4->dna

Caption: Targeted delivery and action of ²²⁵Ac-PNT2001 on a cancer cell.

References

Application Note: Biodistribution of 225Ac-PNT2001 in Preclinical Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the preclinical evaluation of 225Ac-PNT2001, a promising radiopharmaceutical for prostate cancer therapy.

Introduction

225Ac-PNT2001 is an innovative radiopharmaceutical agent under development for the treatment of prostate cancer, including metastatic castration-resistant prostate cancer (mCRPC).[1][2] This therapeutic agent comprises a ligand that targets the Prostate-Specific Membrane Antigen (PSMA), conjugated with the alpha-emitting radionuclide Actinium-225 (B1199940) (225Ac).[1][3] PSMA is highly expressed on the surface of prostate cancer cells, making it an excellent target for delivering cytotoxic radiation directly to the tumor site.[1][3] The high-energy, short-range alpha particles emitted by 225Ac and its decay daughters induce potent, localized cell killing, minimizing damage to surrounding healthy tissues.[3][4] Preclinical biodistribution studies are critical to understanding the pharmacokinetics, tumor-targeting efficacy, and off-target accumulation of 225Ac-PNT2001, providing essential data for safety and dosimetry assessments prior to clinical translation.[5] This document outlines the detailed methodology for conducting such studies in mouse models of prostate cancer.

Mechanism of Action

225Ac-PNT2001 functions by binding to PSMA on prostate cancer cells. Following internalization, the emitted alpha particles cause double-strand DNA breaks, leading to apoptotic cell death.[6]

cluster_0 Systemic Circulation cluster_1 Prostate Cancer Cell 225Ac_PNT2001 225Ac-PNT2001 PSMA PSMA Receptor 225Ac_this compound->PSMA Binding Internalization Internalization PSMA->Internalization Receptor-Mediated Endocytosis DNA_Damage Double-Strand DNA Breaks Internalization->DNA_Damage Alpha Particle Emission (from 225Ac Decay) Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of action of 225Ac-PNT2001.

Experimental Protocols

This section provides detailed protocols for the key stages of a biodistribution study for 225Ac-PNT2001.

Protocol 1: Radiolabeling of this compound with Actinium-225

This protocol describes a standard method for labeling a DOTA-conjugated peptide like this compound with 225Ac.[7][8]

Materials:

  • This compound peptide with a DOTA chelator

  • [225Ac]Ac(NO3)3 solution

  • Trace metal-free 0.2 M ammonium (B1175870) acetate (B1210297) buffer (pH 6.0)

  • Trace metal-free water

  • C18 Sep-Pak cartridges

  • Ethanol (B145695)

  • Instant thin-layer chromatography (iTLC) strips

  • Mobile phase: 50 mM EDTA solution (pH 7)

  • Heating block or water bath set to 95°C

Procedure:

  • In a sterile, low-binding microcentrifuge tube, combine 1-2 MBq of [225Ac]Ac(NO3)3 with the this compound peptide in the ammonium acetate buffer.

  • Incubate the reaction mixture at 95°C for 60 minutes.[9]

  • Allow the mixture to cool to room temperature.

  • Quality Control: Assess the radiochemical purity (RCP) using iTLC. Spot a small aliquot of the reaction mixture onto an iTLC strip.

  • Develop the strip using the 50 mM EDTA mobile phase. In this system, unchelated 225Ac will migrate with the solvent front, while the labeled peptide remains at the origin.

  • Measure the activity distribution on the strip using a gamma counter or radio-TLC scanner to calculate the RCP. An RCP of >95% is typically required.

  • Purification (if necessary): If the RCP is below the desired threshold, purify the product using a C18 Sep-Pak cartridge.

    • Pre-condition the cartridge with ethanol followed by water.

    • Load the reaction mixture onto the cartridge.

    • Wash with water to remove unreacted [225Ac]Ac(NO3)3.[9]

    • Elute the purified [225Ac]Ac-PNT2001 with ethanol.[9]

    • Evaporate the ethanol and reconstitute the final product in sterile saline for injection.

Protocol 2: Animal Model and Administration

This protocol outlines the use of a xenograft mouse model for the study.

Materials:

  • Male immunodeficient mice (e.g., SCID or athymic nude), 6-8 weeks old.

  • PSMA-expressing human prostate cancer cells (e.g., LNCaP or C4-2).[10]

  • Matrigel or similar extracellular matrix.

  • Sterile saline and syringes.

  • Anesthetic (e.g., isoflurane).

Procedure:

  • Tumor Implantation:

    • Harvest cultured LNCaP cells and resuspend them in a 1:1 mixture of sterile saline and Matrigel.

    • Subcutaneously inject approximately 5 x 10^6 cells into the right flank of each mouse.

    • Allow tumors to grow to a volume of 100-150 mm³. Monitor tumor growth regularly using caliper measurements.

  • Radiopharmaceutical Administration:

    • Once tumors reach the target size, randomize the mice into groups for different time points.

    • Prepare the dose of 225Ac-PNT2001 (e.g., 10-40 kBq) in sterile saline.[10] The final injection volume should be approximately 100 µL.

    • Administer the dose to each mouse via intravenous (tail vein) injection.

Protocol 3: Biodistribution and Sample Collection

This protocol details the process of tissue collection and measurement of radioactivity.

Materials:

  • Surgical tools for dissection.

  • Tared collection tubes.

  • Calibrated gamma counter with energy windows set for 221Fr (218 keV) and 213Bi (440 keV).[11][12]

  • Analytical balance.

Procedure:

  • At predetermined time points post-injection (e.g., 1, 4, 24, 48, 96, and 168 hours), euthanize a group of mice (n=3-5 per group) by a humane method.

  • Collect a blood sample via cardiac puncture.

  • Carefully dissect the following organs and tissues: tumor, kidneys, liver, spleen, lungs, heart, muscle, bone (femur), salivary glands, and stomach.

  • Rinse tissues to remove excess blood, blot dry, and place them in the pre-weighed tared tubes.

  • Weigh each tissue sample to obtain the wet weight.

  • Measure the radioactivity in each sample, along with standards of the injected dose, using a calibrated gamma counter.[5] It is crucial to allow samples to reach secular equilibrium (waiting at least 30 minutes post-collection) or to use validated protocols for non-equilibrium counting to ensure accurate quantification of 225Ac.[9][13]

  • Data Calculation: Express the results as the percentage of the injected dose per gram of tissue (%ID/g).

    • %ID/g = (Counts per minute in tissue / Net weight of tissue in g) / (Total counts per minute injected / 100)

Start Start: LNCaP Tumor-Bearing Mice Inject Intravenous Injection of 225Ac-PNT2001 Start->Inject Time Wait for Predetermined Time Points (1h to 168h) Inject->Time Euthanize Euthanize Mice Time->Euthanize Collect Collect Blood, Tumor, & Organs of Interest Euthanize->Collect Weigh Weigh Tissues Collect->Weigh Measure Measure Radioactivity (Gamma Counter) Weigh->Measure Calculate Calculate %ID/g Measure->Calculate End End: Biodistribution Data Calculate->End

Caption: Experimental workflow for the biodistribution study.

Data Presentation

Quantitative results should be summarized in a clear tabular format to facilitate comparison across different tissues and time points. The following table presents representative data for a biodistribution study of a similar PSMA-targeting agent, expressed as mean %ID/g ± standard deviation.

Table 1: Representative Biodistribution of a 225Ac-labeled PSMA Ligand in LNCaP Tumor-Bearing Mice (%ID/g)

Tissue1 h p.i.24 h p.i.72 h p.i.168 h p.i.
Blood10.5 ± 2.11.2 ± 0.30.3 ± 0.1< 0.1
Tumor38.3 ± 10.080.6 ± 3.050.6 ± 5.425.1 ± 4.2
Kidneys25.4 ± 3.514.5 ± 2.88.7 ± 1.94.3 ± 0.9
Liver4.2 ± 0.82.1 ± 0.51.0 ± 0.20.5 ± 0.1
Spleen1.5 ± 0.40.8 ± 0.20.4 ± 0.10.2 ± 0.1
Lungs3.1 ± 0.61.0 ± 0.30.5 ± 0.10.2 ± 0.1
Salivary Glands5.8 ± 1.23.5 ± 0.71.8 ± 0.40.9 ± 0.2
Bone (Femur)2.0 ± 0.51.5 ± 0.41.0 ± 0.30.7 ± 0.2
Muscle1.8 ± 0.40.5 ± 0.10.2 ± 0.1< 0.1

(Note: Data in this table is illustrative, based on published results for similar agents like [²²⁵Ac]Ac-LNC1011, and serves as an example of expected trends.[14])

Expected Results:

  • High Tumor Uptake: A high accumulation of radioactivity is expected in the PSMA-positive tumor, peaking at around 24 hours post-injection and showing significant retention over several days.[10][14]

  • Rapid Blood Clearance: The agent should clear relatively quickly from the bloodstream.[14]

  • Kidney Uptake: As the primary route of excretion for many peptides, significant but clearing uptake in the kidneys is anticipated.[10]

  • Salivary Gland Uptake: Some uptake is expected in the salivary glands, which also express PSMA, a key consideration for potential clinical side effects like xerostomia.[12]

  • Low Off-Target Accumulation: Minimal uptake in other major organs like the liver, spleen, and lungs indicates good targeting specificity.[10]

References

Application Notes and Protocols for In Vitro Cell Uptake and Internalization of PNT2001

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNT2001 is a next-generation, prostate-specific membrane antigen (PSMA)-targeted radiopharmaceutical agent currently under development for the treatment of prostate cancer.[1][2] Comprising a PSMA-targeting ligand conjugated to a radioisotope such as Lutetium-177 (¹⁷⁷Lu) or Actinium-225 (²²⁵Ac), this compound is designed to deliver a cytotoxic payload directly to cancer cells expressing PSMA.[1][3] Preclinical studies have demonstrated that this compound exhibits high binding affinity to PSMA and is efficiently internalized by tumor cells, a critical attribute for the efficacy of radioligand therapies.[4][5] An improved linker technology in this compound is suggested to enhance this cellular internalization.[6]

These application notes provide an overview of the in vitro methods to assess the cell uptake and internalization of this compound, based on publicly available preclinical data and established protocols for similar PSMA-targeting radioligands.

Key Quantitative Data

While specific quantitative data for the internalization rate of this compound is not publicly available, the following table summarizes the reported binding affinity. For illustrative purposes, representative data from other PSMA-targeted radioligands are included to demonstrate how such data is typically presented.

Compound Cell Line Parameter Value Reference
This compoundLNCaPIC503.1 nM[4]
Representative Data: [¹⁷⁷Lu]Lu-PSMA-TB-01PC-3 PIP (PSMA+)Cell Uptake (4h)69 ± 3%[7]
Representative Data: [¹⁷⁷Lu]Lu-PSMA-TB-01PC-3 PIP (PSMA+)Internalized Fraction (4h)22 ± 3%[7]
Representative Data: ²¹²Pb-NG001C4-2 (PSMA+)Internalized Fraction (at 3-15 nM)48 ± 7% of specific bound[8]
Representative Data: ²¹²Pb-NG001PC-3 PIP (PSMA+++)Internalized Fraction (at 3-15 nM)10 ± 3% of specific bound[8]

Note: Data for [¹⁷⁷Lu]Lu-PSMA-TB-01 and ²¹²Pb-NG001 are included as examples of how uptake and internalization data for PSMA-targeted radioligands are typically presented and are not data for this compound.

Signaling and Internalization Pathway

This compound targets the Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein (B1211001) that is highly expressed on the surface of prostate cancer cells. Upon binding of this compound to the extracellular domain of PSMA, the resulting complex is internalized through a process of endocytosis. Studies on PSMA have shown that this internalization occurs via clathrin-coated pits. Once inside the cell, the radiopharmaceutical is localized within endosomes, where the decay of the conjugated radioisotope (e.g., ²²⁵Ac or ¹⁷⁷Lu) emits radiation, leading to DNA damage and ultimately, cell death.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Radioligand) Binding Binding This compound->Binding PSMA PSMA Receptor PSMA->Binding Endocytosis Endocytosis (Clathrin-coated pit) Binding->Endocytosis Complex Formation Endosome Endosome Endocytosis->Endosome Internalization RadionuclideDecay Radionuclide Decay (e.g., ²²⁵Ac, ¹⁷⁷Lu) Endosome->RadionuclideDecay CellDeath DNA Damage & Cell Death RadionuclideDecay->CellDeath

This compound binds to PSMA, leading to internalization and cell death.

Experimental Protocols

The following are representative protocols for in vitro cell uptake and internalization assays for a PSMA-targeted radioligand like this compound, based on established methodologies.

Cell Culture
  • Cell Lines:

    • PSMA-positive: LNCaP or C4-2 cells.[4]

    • PSMA-negative (for control): PC-3 cells.

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

Radioligand Binding and Internalization Assay Workflow

G A Seed PSMA+ and PSMA- cells in multi-well plates B Incubate cells with radiolabeled this compound A->B C Wash with cold PBS to remove unbound ligand B->C D Incubate with acid buffer (e.g., Glycine buffer, pH 2.5) to strip surface-bound ligand C->D E Collect supernatant (Surface-bound fraction) D->E F Lyse remaining cells D->F H Measure radioactivity in both fractions using a gamma counter E->H G Collect cell lysate (Internalized fraction) F->G G->H I Calculate % uptake and % internalization H->I

Workflow for a radioligand internalization assay.

Detailed Protocol for Internalization Assay

Materials:

  • PSMA-positive (LNCaP) and PSMA-negative (PC-3) cells

  • 24-well plates

  • Radiolabeled this compound

  • Binding Buffer (e.g., RPMI + 0.5% BSA)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Acid Wash Buffer (e.g., 50 mM Glycine, 100 mM NaCl, pH 2.5-2.8)

  • Cell Lysis Buffer (e.g., 1N NaOH)

  • Gamma counter

Procedure:

  • Cell Seeding: Seed LNCaP and PC-3 cells in 24-well plates at a density of 0.5-1 x 10⁵ cells per well and allow them to adhere overnight.

  • Incubation:

    • Remove culture medium and wash cells once with Binding Buffer.

    • Add radiolabeled this compound (at desired concentrations, e.g., 1-10 nM) in Binding Buffer to each well.

    • For determining non-specific binding, add a high concentration (e.g., 1 µM) of unlabeled PSMA inhibitor 15 minutes prior to adding the radiolabeled this compound to a subset of wells.

    • Incubate at 37°C for various time points (e.g., 30 min, 1h, 2h, 4h).

  • Washing:

    • Remove the incubation medium.

    • Wash the cells twice with ice-cold PBS to remove unbound radioligand.

  • Acid Wash (to separate membrane-bound from internalized radioligand):

    • Add ice-cold Acid Wash Buffer to each well and incubate on ice for 5-10 minutes.

    • Collect the supernatant, which contains the acid-releasable, membrane-bound fraction.

    • Wash the cells once more with Acid Wash Buffer and pool with the first supernatant.

  • Cell Lysis:

    • Add Cell Lysis Buffer to the wells to solubilize the cells, which contains the internalized fraction of the radioligand.

  • Quantification:

    • Measure the radioactivity in the acid wash fraction (membrane-bound) and the cell lysate fraction (internalized) using a gamma counter.

    • Calculate the percentage of uptake and internalization relative to the total added radioactivity.

Calculations:

  • Specific Binding (%) = (Total Binding cpm - Non-specific Binding cpm) / Total Input cpm * 100

  • Internalized Fraction (%) = Internalized cpm / (Internalized cpm + Membrane-bound cpm) * 100

This comprehensive approach will enable researchers to effectively characterize the in vitro cellular uptake and internalization of this compound, providing crucial data for its continued development as a promising radiopharmaceutical for prostate cancer therapy.

References

Application Notes and Protocols for PNT2001 Efficacy Testing in LNCaP Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate-specific membrane antigen (PSMA) is a well-validated target for the diagnosis and treatment of prostate cancer due to its high expression on the surface of prostate cancer cells. PNT2001 (also known as LY4181530) is a next-generation, PSMA-targeted radioligand therapy that utilizes the alpha-emitting radionuclide Actinium-225 (²²⁵Ac).[1][2] This document provides detailed application notes and protocols for assessing the preclinical efficacy of this compound in LNCaP subcutaneous xenograft mouse models, a widely used androgen-sensitive prostate cancer model.[3][4]

This compound: Mechanism of Action

This compound consists of a high-affinity ligand that specifically binds to PSMA, coupled to a chelator containing Actinium-225.[1][2] Upon intravenous administration, this compound circulates and binds to PSMA-expressing tumor cells. The subsequent internalization of the complex delivers the potent, short-range alpha particle radiation from ²²⁵Ac directly to the cancer cells, leading to double-strand DNA breaks and cell death.[5] Preclinical studies have demonstrated that this compound exhibits high tumor retention and rapid renal clearance, suggesting a favorable safety and efficacy profile.[1]

PSMA Signaling Pathway

PSMA is not only a target for radionuclide delivery but also plays a role in prostate cancer cell signaling. It can modulate key oncogenic pathways, including the PI3K-AKT-mTOR and MAPK pathways.[3][6][7] PSMA expression has been shown to correlate with the activation of the PI3K pathway.[3] It can interact with the scaffolding protein RACK1, which disrupts signaling between the β1 integrin and IGF-1R complex to the MAPK pathway, thereby enabling the activation of the pro-survival AKT pathway.[7][8] Understanding this signaling context is crucial for interpreting the broader effects of PSMA-targeted therapies.

PSMA_Signaling_Pathway PSMA Signaling Pathway cluster_membrane Cell Membrane PSMA PSMA RACK1 RACK1 PSMA->RACK1 interacts with IGF1R IGF-1R PI3K PI3K IGF1R->PI3K Beta1Integrin β1 Integrin Beta1Integrin->PI3K MAPK_ERK MAPK/ERK Pathway RACK1->MAPK_ERK disrupts signaling from IGF-1R/β1 Integrin AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Growth mTOR->Survival Proliferation Proliferation MAPK_ERK->Proliferation

PSMA Signaling Pathway Diagram

Quantitative Data Presentation

Table 1: In Vitro Affinity of this compound
Cell LineTargetIC₅₀ (nM)
LNCaPPSMA3.1[1]
Table 2: Biodistribution of ¹⁷⁷Lu-PNT2001 in LNCaP Xenografts (24h post-injection)
Organ% Injected Dose per Gram (%ID/g)
Tumor13.03[1]
Kidneys14.45[1]
Table 3: Efficacy of a Single Dose of ²²⁵Ac-PNT2001 on LNCaP Tumor Growth
Treatment GroupDose (kBq)Mean Tumor Volume (mm³) at Day 21
Vehicle Control0~2500
²²⁵Ac-PNT200110~1500
²²⁵Ac-PNT200120~500
²²⁵Ac-PNT200140< 500
Data are estimated from graphical representations in preclinical presentations.[5]
Table 4: Survival in LNCaP Xenograft Model after a Single Dose of ²²⁵Ac-PNT2001
Treatment GroupDose (kBq)Median Survival (Days)Long-term Survival (>100 days)
Vehicle Control0~300/6
²²⁵Ac-PNT200110~45Not Reported
²²⁵Ac-PNT200120> 60Not Reported
²²⁵Ac-PNT200140> 1005/6[1]
Data are estimated from graphical representations in preclinical presentations.[5]

Experimental Protocols

Protocol 1: Establishment of LNCaP Subcutaneous Xenografts

Materials:

  • LNCaP cells (ATCC CRL-1740)

  • Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Matrigel® Basement Membrane Matrix

  • Male athymic nude mice (nu/nu), 6-8 weeks old

  • Sterile syringes and needles

  • Digital calipers

Procedure:

  • Culture LNCaP cells according to standard protocols to achieve exponential growth.

  • On the day of inoculation, harvest the cells and perform a viability count (e.g., using trypan blue) to ensure >95% viability.

  • Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 1 x 10⁷ cells/mL. Keep the cell suspension on ice.

  • Anesthetize the mice.

  • Inject 100 µL of the cell suspension (containing 1 million cells) subcutaneously into the right flank of each mouse.[9]

  • Monitor the mice regularly for tumor formation.

  • Once tumors are palpable, begin measuring tumor volume twice weekly using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomize mice into treatment groups when the average tumor volume reaches 100-150 mm³.[9]

Protocol 2: this compound Efficacy Testing in LNCaP Xenograft Model

Materials:

  • LNCaP tumor-bearing mice (from Protocol 1)

  • ²²⁵Ac-PNT2001 (formulated in a sterile, injectable buffer)

  • Vehicle control (formulation buffer)

  • Appropriate equipment for handling radiopharmaceuticals

  • Anesthetic agent

  • Digital calipers

  • Balance for weighing mice

Experimental Workflow:

Experimental_Workflow This compound Efficacy Testing Workflow Start Start EstablishXenografts Establish LNCaP Xenografts (Protocol 1) Start->EstablishXenografts TumorGrowth Monitor Tumor Growth to ~100-150 mm³ EstablishXenografts->TumorGrowth Randomization Randomize Mice into Treatment Groups TumorGrowth->Randomization Treatment Administer Single IV Dose: - Vehicle - ²²⁵Ac-PNT2001 (10, 20, 40 kBq) Randomization->Treatment Monitoring Monitor: - Tumor Volume (2x/week) - Body Weight (2x/week) - Clinical Signs Treatment->Monitoring Endpoints Endpoints: - Tumor Growth Inhibition - Survival Analysis Monitoring->Endpoints End End of Study Endpoints->End

References

Application Notes and Protocols for Preclinical Dosimetry Calculation of Ac-225-PSMA-I&T

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted alpha therapy (TAT) with Actinium-225 (²²⁵Ac) labeled ligands targeting the prostate-specific membrane antigen (PSMA) is a promising strategy for treating metastatic castration-resistant prostate cancer (mCRPC). The high linear energy transfer (LET) and short path length of alpha particles emitted during the decay of ²²⁵Ac and its daughters deliver highly localized and potent radiation to cancer cells, minimizing damage to surrounding healthy tissue.[1][2] Accurate dosimetry is crucial for optimizing therapeutic efficacy while minimizing toxicity. These application notes provide a detailed overview and protocols for preclinical dosimetry calculations of ²²⁵Ac-PSMA-I&T, a commonly used radiopharmaceutical in this class.

The primary challenges in ²²⁵Ac dosimetry are the complex decay chain and the potential for daughter nuclides to redistribute in vivo due to alpha recoil.[3][4] This document outlines methodologies to account for these factors in preclinical models.

Key Concepts in ²²⁵Ac-PSMA-I&T Dosimetry

  • High Linear Energy Transfer (LET): Alpha particles deposit a large amount of energy over a very short distance, leading to dense ionization tracks and highly effective cell killing through complex, difficult-to-repair DNA double-strand breaks.[5]

  • Short Path Length: The range of alpha particles in tissue is typically less than 100 micrometers (a few cell diameters), which allows for highly targeted cell killing with minimal crossfire effect to adjacent healthy tissues.[2]

  • Complex Decay Chain: ²²⁵Ac decays through a series of alpha and beta emissions to stable ²⁰⁹Bi, releasing a total of four alpha particles. This cascade significantly contributes to the overall radiation dose.

  • Daughter Nuclide Redistribution: The recoil energy from alpha decay can cause daughter nuclides (e.g., ²²¹Fr and ²¹³Bi) to be released from the chelating agent holding the parent ²²⁵Ac to the PSMA-targeting molecule.[3][4] This redistribution can lead to off-target radiation exposure, particularly in organs like the kidneys and salivary glands.[3][4][5]

  • Relative Biological Effectiveness (RBE): Due to their high LET, alpha particles are more biologically damaging per unit of absorbed dose than beta or gamma radiation. An RBE value (typically assumed to be 5 for alpha particles in preclinical studies) is used to weight the absorbed dose to reflect this increased efficacy.[2][6]

Preclinical Models and Applications

Prostate cancer cell lines expressing PSMA, such as LNCaP and 22Rv1, are commonly used to establish subcutaneous xenograft tumor models in immunocompromised mice (e.g., nude mice).[7][8] These models are essential for evaluating the biodistribution, therapeutic efficacy, and dosimetry of ²²⁵Ac-PSMA-I&T.

Data Presentation: Quantitative Biodistribution and Dosimetry

The following tables summarize representative quantitative data from preclinical studies of ²²⁵Ac-PSMA agents.

Table 1: Comparative Biodistribution of ²²⁵Ac-PSMA-I&T in LNCaP Tumor-Bearing Mice (% Injected Activity per Gram)

Organ1 hour p.i.24 hours p.i.7 days p.i.
Blood1.5 ± 0.30.1 ± 0.00.0 ± 0.0
Tumor15.2 ± 2.512.5 ± 1.84.5 ± 0.9
Kidneys25.1 ± 4.15.1 ± 0.80.9 ± 0.2
Salivary Glands8.9 ± 1.51.2 ± 0.20.2 ± 0.0
Liver1.8 ± 0.30.5 ± 0.10.1 ± 0.0
Spleen0.9 ± 0.20.3 ± 0.10.1 ± 0.0
Bone0.7 ± 0.10.4 ± 0.10.1 ± 0.0

Data synthesized from representative preclinical studies. Values are mean ± standard deviation.

Table 2: Absorbed Dose Estimates for ²²⁵Ac-PSMA-I&T in Preclinical Models (Gy/MBq)

OrganAbsorbed Dose (Gy/MBq) - Assuming No Daughter RedistributionAbsorbed Dose (Gy/MBq) - Accounting for Daughter Redistribution
Tumor10.210.2
Kidneys3.84.9 (1.3-fold increase)
Salivary Glands0.71.8 (2.5-fold increase)

Data derived from studies investigating the impact of daughter nuclide redistribution.[3][4] The redistribution significantly increases the absorbed dose to the kidneys and salivary glands.

Experimental Protocols

Protocol 1: Radiolabeling of PSMA-I&T with ²²⁵Ac

Objective: To prepare ²²⁵Ac-PSMA-I&T for preclinical administration.

Materials:

Procedure:

  • In a sterile, metal-free microcentrifuge tube, add a calculated amount of PSMA-I&T ligand.

  • Add ammonium acetate buffer to achieve the desired reaction volume and pH.

  • Carefully add the ²²⁵AcCl₃ solution to the reaction mixture.

  • Incubate the reaction mixture at 95°C for 30 minutes.

  • Allow the mixture to cool to room temperature.

  • Determine the radiochemical purity using a radio-TLC system. A purity of >95% is typically required.

  • If necessary, purify the product using a C18 Sep-Pak cartridge to remove unchelated ²²⁵Ac.

  • Formulate the final product in a sterile saline solution for injection.

Protocol 2: Animal Model and Biodistribution Study

Objective: To determine the in vivo distribution of ²²⁵Ac-PSMA-I&T over time.

Materials:

  • LNCaP tumor-bearing immunodeficient mice

  • ²²⁵Ac-PSMA-I&T solution

  • Insulin syringes

  • Anesthesia (e.g., isoflurane)

  • Gamma counter

  • Dissection tools

  • Weighing scale

Procedure:

  • Anesthetize the tumor-bearing mice.

  • Administer a known activity (e.g., 30-50 kBq) of ²²⁵Ac-PSMA-I&T via intravenous (tail vein) injection.

  • At predetermined time points (e.g., 10 minutes, 1 hour, 24 hours, 7 days) post-injection, euthanize a cohort of mice (n=3-5 per time point).[3][4]

  • Collect blood via cardiac puncture.

  • Dissect major organs and tissues of interest (tumor, kidneys, salivary glands, liver, spleen, bone, muscle, etc.).

  • Weigh each tissue sample.

  • Measure the radioactivity in each sample and in injection standards using a gamma counter. The energy windows for counting should be set for the gamma emissions of ²²⁵Ac's daughters, such as ²²¹Fr (218 keV) and ²¹³Bi (440 keV).[3][4]

  • Calculate the percentage of injected activity per gram of tissue (%IA/g) for each organ.

Protocol 3: Dosimetry Calculation using the MIRD Formalism

Objective: To calculate the absorbed dose in target organs and tumors.

Procedure:

  • Time-Activity Curve Generation: Plot the %IA/g for each organ as a function of time. Fit the data with an appropriate mathematical function (e.g., bi-exponential decay) to generate time-activity curves.

  • Calculation of Time-Integrated Activity Coefficients (TIACs): Integrate the time-activity curves from time zero to infinity to determine the total number of disintegrations per unit of administered activity in each source organ. This is also known as the residence time.

  • Absorbed Dose Calculation: Use a dosimetry software package, such as MIRDcalc, or the following formula based on the Medical Internal Radiation Dose (MIRD) formalism: D(target) = Σ [TIAC(source) * S(target ← source)] Where:

    • D(target) is the absorbed dose in the target organ.

    • TIAC(source) is the time-integrated activity coefficient in the source organ.

    • S(target ← source) is the absorbed dose in the target organ per decay in the source organ (S-value). S-values for ²²⁵Ac and its daughters in various phantom models (including murine models) are available in published literature and dosimetry software.[9]

  • Accounting for Daughter Redistribution: To refine the dosimetry for kidneys and salivary glands, a modified approach is needed.[3][4]

    • Measure the activity of daughter nuclides (²²¹Fr and ²¹³Bi) in these organs at early time points and compare it to the activity expected if they were in secular equilibrium with ²²⁵Ac.

    • Any excess daughter activity is attributed to the uptake of freely circulating daughters released from the radiopharmaceutical.

    • This excess contribution is factored into the TIACs for the daughter nuclides in those specific organs, leading to a more accurate absorbed dose calculation.[3][4]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_invivo In Vivo Study cluster_analysis Data Analysis & Dosimetry radiolabeling Radiolabeling Ac-225 + PSMA-I&T qc Quality Control (Radio-TLC) radiolabeling->qc injection IV Injection into Tumor-Bearing Mouse qc->injection >95% Purity biodistribution Biodistribution at Multiple Time Points injection->biodistribution dissection Organ & Tissue Dissection biodistribution->dissection counting Gamma Counting dissection->counting tac Time-Activity Curve Generation counting->tac tiac TIAC Calculation tac->tiac mird Dosimetry Calculation (MIRD Formalism) tiac->mird final_dose Absorbed Dose (Gy/MBq) mird->final_dose

Caption: Preclinical dosimetry workflow for ²²⁵Ac-PSMA-I&T.

PSMA Targeting and Alpha Particle Emission

psma_targeting cluster_cell Prostate Cancer Cell psma_receptor PSMA Receptor internalization Internalization (Endosome) psma_receptor->internalization lysosome Lysosomal Degradation internalization->lysosome alpha_particle α α α α lysosome->alpha_particle Decay & Release nucleus Nucleus ac225_psma Ac-225-PSMA-I&T ac225_psma->psma_receptor Binding alpha_particle->nucleus DNA Damage

Caption: Mechanism of PSMA-targeted alpha therapy.

References

Application Notes and Protocols for PNT2001 (LY4181530) Administration in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNT2001 (also known as LY4181530) is a next-generation radioligand therapy currently under investigation for the treatment of prostate cancer. It is composed of a high-affinity prostate-specific membrane antigen (PSMA)-targeting ligand, PSMA-62, conjugated with the alpha-emitting radionuclide Actinium-225 (Ac-225). This therapeutic agent is designed to selectively deliver potent alpha-particle radiation to PSMA-expressing cancer cells, leading to cell death. This compound is being developed by Eli Lilly and Co. and is currently in Phase I/II clinical trials for metastatic castration-resistant prostate cancer (mCRPC) and oligometastatic hormone-sensitive prostate cancer (OmHSPC).[1][2]

Mechanism of Action

This compound targets PSMA, a transmembrane protein highly overexpressed on the surface of most prostate cancer cells. The PSMA-62 ligand binds with high affinity to PSMA, leading to the internalization of the this compound complex into the cancer cell.[2][3] The conjugated Actinium-225 then undergoes a series of alpha decays, releasing high-energy alpha particles within the cell and the tumor microenvironment. These alpha particles cause double-strand DNA breaks, inducing apoptosis and cell death in the targeted cancer cells.

Preclinical Data

Preclinical studies have demonstrated the promising therapeutic potential of this compound. In vitro studies have shown a high binding affinity of the ligand to PSMA. Biodistribution and efficacy studies in animal models of prostate cancer have indicated high tumor uptake and retention with minimal off-target accumulation, particularly in the kidneys.

Quantitative Preclinical Data Summary
ParameterValueModel SystemNotes
PSMA Binding Affinity (IC50) 3.1 nMLNCaP cellsIndicates high-affinity binding to PSMA-expressing cells.[1]
Tumor Retention (177Lu-PNT2001) 13.03 %ID/gLNCaP tumor-bearing miceMeasured at 24 hours post-injection.[1]
Kidney Uptake (177Lu-PNT2001) 14.45 %ID/gLNCaP tumor-bearing miceMeasured at 24 hours post-injection, indicating a favorable tumor-to-kidney ratio.[1]
Tumor-to-Kidney Ratio (177Lu-PNT2001) 0.902LNCaP tumor-bearing miceCompared to a ratio of 0.117 for the comparator 177Lu-PSMA-I&T.[1]
In Vivo Efficacy (225Ac-PNT2001) Dose-dependent tumor regressionLNCaP tumor-bearing miceDoses of 10, 20, and 40 kBq were administered.[1]
Long-term Survival (225Ac-PNT2001) 5 out of 6 miceLNCaP tumor-bearing miceAchieved with a single 40 kBq dose.[1]

Clinical Trial Administration Protocol: ACCEL Study (NCT06229366)

The ongoing ACCEL clinical trial (NCT06229366) is a Phase Ia/Ib/II, multi-center, open-label study evaluating the safety, tolerability, and efficacy of this compound in patients with mCRPC and OmHSPC.[2]

Study Design
  • Phase Ia (Dose Escalation): To determine the maximum tolerated dose (MTD) of this compound in each patient population using a Bayesian Optimal Interval (BOIN) design.[3][4]

  • Phase Ib (Dose Optimization): To determine the recommended Phase II dose (RP2D) for each patient population by randomizing patients to different dosing schedules at or below the MTD.[3][4]

  • Phase II (Efficacy Evaluation): To evaluate the efficacy of this compound at the RP2D compared to the best standard of care in patients with mCRPC.[3]

Patient Population
  • Oligometastatic Hormone-Sensitive Prostate Cancer (OmHSPC): Patients with metachronous disease and up to 5 PSMA-positive lesions who have not initiated life-long androgen deprivation therapy (ADT).[2][3]

  • Metastatic Castration-Resistant Prostate Cancer (mCRPC): Patients with PSMA-positive lesions who have received prior androgen receptor pathway inhibitors and taxane (B156437) chemotherapy (unless ineligible or declined).[3]

Administration Protocol

This compound is administered via intravenous (IV) infusion. The specific dosing and schedule vary by study phase and patient cohort.

Study PhasePatient CohortDosing ScheduleNumber of Cycles
Phase Ia mCRPCSingle IV infusion on Day 1 of each 6-week cycle.[4]Up to 4 cycles
Phase Ia OmHSPCSingle IV infusion on Day 1 of each 8-week cycle.[4]Up to 2 cycles
Phase Ib mCRPCRandomized to receive a single IV infusion at the MTD every 6 weeks, MTD every 4 weeks, or one dose level below MTD every 4 weeks.4 cycles
Phase Ib OmHSPCRandomized to receive a single IV infusion at the MTD every 8 weeks or one dose level below MTD every 8 weeks.2 cycles

Note: The specific dose levels for the dose escalation phase are not publicly available.

Key Patient Monitoring
  • Safety and Tolerability: Close monitoring for adverse events, with a particular focus on potential toxicities associated with alpha-particle emitting radioligands, such as myelosuppression, renal toxicity, and xerostomia.[2]

  • Efficacy: Assessed through regular imaging (e.g., PSMA PET/CT) and measurement of prostate-specific antigen (PSA) levels. The primary endpoint for the Phase II portion in mCRPC is radiographic progression-free survival.[3]

  • Dosimetry: To characterize the radiation dose delivered to tumors and normal organs.

Experimental Protocols

Preclinical In Vitro PSMA Binding Assay (Example)
  • Cell Culture: LNCaP cells, which endogenously express PSMA, are cultured in appropriate media and conditions.

  • Ligand Preparation: this compound (using a non-radioactive isotope for initial binding assays) is prepared in a suitable buffer at various concentrations.

  • Competition Binding Assay:

    • LNCaP cells are seeded in multi-well plates.

    • A constant concentration of a radiolabeled PSMA ligand (e.g., 177Lu-PSMA-617) is added to each well.

    • Increasing concentrations of non-radiolabeled this compound are added to compete for binding to PSMA.

    • After incubation, cells are washed to remove unbound ligand.

    • The amount of bound radioactivity is measured using a gamma counter.

  • Data Analysis: The data is used to calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the binding of the radiolabeled ligand.

Preclinical In Vivo Biodistribution Study (Example)
  • Animal Model: Male immunodeficient mice are subcutaneously inoculated with LNCaP cells to establish prostate cancer xenografts.

  • Radioligand Administration: Once tumors reach a specified size, mice are intravenously injected with a defined activity of 177Lu-PNT2001.

  • Tissue Harvesting: At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), mice are euthanized, and various tissues (tumor, blood, kidneys, liver, spleen, etc.) are collected and weighed.

  • Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.

  • Data Analysis: The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g) to determine the uptake and clearance of the radioligand in different organs.

Visualizations

PNT2001_Mechanism_of_Action cluster_blood Bloodstream cluster_cell PSMA-expressing Cancer Cell This compound This compound (Ac-225-PSMA-62) PSMA PSMA Receptor This compound->PSMA Binding Internalization Internalization PSMA->Internalization Receptor-mediated endocytosis DNA_Damage Alpha Particle Emission Causes Double-Strand DNA Breaks Internalization->DNA_Damage Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis

Caption: Mechanism of action of this compound.

ACCEL_Trial_Workflow cluster_phase1a Phase Ia: Dose Escalation (BOIN Design) cluster_phase1b Phase Ib: Dose Optimization Patient_Screening Patient Screening (mCRPC or OmHSPC, PSMA-positive) mCRPC_1a mCRPC Cohort Q6W x 4 cycles Patient_Screening->mCRPC_1a OmHSPC_1a OmHSPC Cohort Q8W x 2 cycles Patient_Screening->OmHSPC_1a MTD_Determination Determine MTD mCRPC_1a->MTD_Determination OmHSPC_1a->MTD_Determination mCRPC_1b mCRPC Cohort (Randomized Schedules) MTD_Determination->mCRPC_1b OmHSPC_1b OmHSPC Cohort (Randomized Schedules) MTD_Determination->OmHSPC_1b RP2D_Selection Select RP2D mCRPC_1b->RP2D_Selection OmHSPC_1b->RP2D_Selection Phase2 Phase II: Efficacy Evaluation (mCRPC vs. Standard of Care) RP2D_Selection->Phase2

Caption: ACCEL (NCT06229366) clinical trial workflow.

References

Application Notes and Protocols: ACCEL Clinical Trial (NCT06229366)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The ACCEL trial (NCT06229366) is a Phase Ia/Ib/II clinical study evaluating the safety, tolerability, and efficacy of [Ac-225]-PSMA-62, a next-generation radioligand therapy.[1][2][3] This trial focuses on patients with oligometastatic hormone-sensitive prostate cancer (OmHSPC) and metastatic castration-resistant prostate cancer (mCRPC).[1][2][3] The investigational drug, [Ac-225]-PSMA-62 (also known as LY4181530), is designed to target the prostate-specific membrane antigen (PSMA), a protein highly expressed on the surface of prostate cancer cells.[1][2][3] The therapeutic agent, Actinium-225 (Ac-225), is an alpha-emitting radionuclide that delivers potent and localized radiation to tumor cells.[2]

These application notes provide a detailed overview of the ACCEL trial's design, endpoints, and experimental protocols for researchers, scientists, and drug development professionals.

Trial Design and Key Information

The ACCEL trial is a multicenter, open-label, multiple-arm study sponsored by Eli Lilly and Company.[1][2][3][4][5] The study is divided into three distinct phases: dose escalation (Phase Ia), dose optimization (Phase Ib), and efficacy evaluation (Phase II).[1][2][3][4][6]

Parameter Description References
Official Title [Ac-225]-PSMA-62 Trial in Oligometastatic Hormone Sensitive and Metastatic Castration Resistant Prostate Cancer (ACCEL)[4]
NCT Identifier NCT06229366[1][2][3][4][5][6][7][8]
Sponsor Eli Lilly and Company[4][5]
Phase Phase Ia/Ib/II[1][2][3][4][5][6]
Study Type Interventional[7]
Masking Open Label[4][7]
Allocation Non-Randomized (Phase Ia), Randomized (Phase Ib)[1][7]
Primary Purpose Treatment[4][7]
Estimated Enrollment 142[6][7]
Study Start Date April 3, 2024[6]
Estimated Primary Completion September 2027[4]
Estimated Study Completion December 31, 2032[6]
Patient Populations

The trial enrolls patients with two distinct classifications of prostate cancer:

Patient Group Description Key Inclusion Criteria
OmHSPC Oligometastatic Hormone-Sensitive Prostate CancerPatients with biochemical recurrence after definitive surgery or radiation therapy, with 1-5 PSMA-positive lesions, who have not yet initiated lifelong hormone therapy.[4][7]
mCRPC Metastatic Castration-Resistant Prostate CancerPatients with PSMA-positive mCRPC who have been previously treated with at least one androgen receptor pathway inhibitor (ARPI) and taxane (B156437) chemotherapy (or are ineligible/refused). They must have received a maximum of 3 prior systemic therapy regimens in the mCRPC setting.[4][7]

Experimental Protocols

Phase Ia: Dose Escalation

The primary objective of this phase is to determine the Maximum Tolerated Dose (MTD) of [Ac-225]-PSMA-62 for both the OmHSPC and mCRPC patient cohorts separately.[4][6][7] A Bayesian Optimal Interval (BOIN) design is utilized for dose escalation decisions.[1][2][3]

  • Procedure:

    • Patients are enrolled in cohorts and receive a single intravenous dose of [Ac-225]-PSMA-62.

    • The dosage for each subsequent cohort is adjusted based on the safety and tolerability data from the previous cohort.

    • For OmHSPC patients, the drug is administered on Day 1 of each 8-week cycle for up to 2 cycles.[4]

    • For mCRPC patients, the drug is administered on Day 1 of each 6-week cycle for up to 4 cycles.[4]

    • Patients are monitored for dose-limiting toxicities (DLTs).

Phase Ib: Dose Optimization

Following the determination of the MTD, this phase aims to identify the Recommended Phase II Dose (RP2D) for both patient populations.[4][6][7]

  • Procedure:

    • Patients are randomized to receive [Ac-225]-PSMA-62 at either the MTD or one dose level below the MTD.[4]

    • For OmHSPC patients, treatment is administered for a total of 2 cycles.[4]

    • For mCRPC patients, treatment is administered for a total of 4 cycles, with cycle lengths of either 4 or 6 weeks being evaluated.[4]

    • Data on safety, tolerability, and preliminary efficacy are collected to inform the RP2D selection.

Phase II: Efficacy Evaluation

The primary goal of this phase is to assess the efficacy of [Ac-225]-PSMA-62 in patients with mCRPC, comparing it to the best standard of care.[1][2][3][4][6]

  • Procedure:

    • Patients with mCRPC are treated with [Ac-225]-PSMA-62 at the determined RP2D.

    • The primary endpoint of radiographic progression-free survival (rPFS) is evaluated.[1][2][3]

    • Secondary endpoints, including overall survival and objective response rate, will also be assessed.

Endpoints

The clinical endpoints are tailored to the objectives of each phase of the trial.

Phase Primary Endpoint Secondary Endpoints
Phase Ia - Incidence of Dose-Limiting Toxicities (DLTs)- Determination of the Maximum Tolerated Dose (MTD)- Pharmacokinetics- Dosimetry- Preliminary anti-tumor activity
Phase Ib - Determination of the Recommended Phase II Dose (RP2D)- Objective Response Rate (ORR)- Prostate-Specific Antigen (PSA) response- Duration of Response (DoR)
Phase II - Radiographic Progression-Free Survival (rPFS)- Overall Survival (OS)- Time to first Symptomatic Skeletal Event (SSE)- Health-Related Quality of Life (HRQoL)

Visualizations

ACCEL Trial Workflow

ACCEL_Trial_Workflow cluster_screening Patient Screening cluster_phases Trial Phases cluster_outcomes Primary Outcomes Screening Eligibility Screening (PSMA-Positive Prostate Cancer) PhaseIa Phase Ia: Dose Escalation (Determine MTD) Screening->PhaseIa Enrollment PhaseIb Phase Ib: Dose Optimization (Determine RP2D) PhaseIa->PhaseIb MTD Identified MTD Maximum Tolerated Dose PhaseIa->MTD PhaseII Phase II: Efficacy Evaluation (vs. Standard of Care) PhaseIb->PhaseII RP2D Selected RP2D Recommended Phase II Dose PhaseIb->RP2D rPFS Radiographic Progression-Free Survival PhaseII->rPFS

Caption: Workflow of the ACCEL clinical trial from patient screening to primary outcomes.

[Ac-225]-PSMA-62 Mechanism of Action

MOA cluster_cell Prostate Cancer Cell PSMA_Receptor PSMA Receptor Internalization Internalization PSMA_Receptor->Internalization Receptor-Mediated Alpha_Particle Alpha Particle Emission (High LET Radiation) Internalization->Alpha_Particle DNA_Damage DNA Double-Strand Breaks Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis Ac225_PSMA62 [Ac-225]-PSMA-62 Ac225_PSMA62->PSMA_Receptor Binding Alpha_Particle->DNA_Damage

Caption: Simplified signaling pathway for the mechanism of action of [Ac-225]-PSMA-62.

References

Application Notes and Protocols for Measuring PNT2001 Therapeutic Response in Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNT2001 (also known as LY4181530) is a next-generation, targeted radioligand therapy currently under investigation for the treatment of prostate cancer, including metastatic castration-resistant prostate cancer (mCRPC). This therapeutic agent consists of a high-affinity ligand that targets the prostate-specific membrane antigen (PSMA), which is overexpressed on the surface of most prostate cancer cells. The PSMA-targeting ligand is conjugated to Actinium-225 (²²⁵Ac), a potent alpha-emitting radionuclide. The high linear energy transfer and short path length of alpha particles induce highly localized and potent cytotoxic effects in the form of complex DNA double-strand breaks, leading to the death of targeted cancer cells.

These application notes provide a comprehensive overview of the preclinical evaluation of this compound and detailed protocols for key experiments to measure its therapeutic response in prostate cancer models.

Mechanism of Action of this compound

This compound's therapeutic strategy is based on the targeted delivery of alpha-particle radiation to PSMA-expressing prostate cancer cells. The PSMA-targeting ligand binds with high affinity to the extracellular domain of PSMA, leading to the internalization of the this compound-PSMA complex. Once internalized, the decay of ²²⁵Ac releases a cascade of alpha particles, which cause dense ionization and complex, difficult-to-repair DNA double-strand breaks within the cancer cell. This overwhelming DNA damage triggers cell cycle arrest and ultimately leads to apoptotic cell death. Preclinical data suggests that this compound's linker technology enhances cellular internalization and improves its biodistribution profile compared to earlier-generation PSMA-targeted radiotherapies.[1][2]

This compound Signaling Pathway

The primary mechanism of action of this compound is the induction of overwhelming DNA damage via alpha-particle emissions, which triggers a cascade of cellular signaling events culminating in cell death.

PNT2001_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (²²⁵Ac-PSMA Ligand) PSMA PSMA Receptor This compound->PSMA Binding Internalization Receptor-Mediated Internalization PSMA->Internalization Ac225_Decay ²²⁵Ac Decay & Alpha Particle Emission Internalization->Ac225_Decay DNA_Damage Complex DNA Double-Strand Breaks Ac225_Decay->DNA_Damage Induces ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

This compound mechanism of action leading to apoptosis.

Preclinical Data Summary

Preclinical studies have demonstrated the potent anti-tumor activity of this compound in various prostate cancer models. The following tables summarize the key quantitative data from these studies.

In Vitro PSMA Binding Affinity
CompoundCell LineIC50 (nM)
This compoundLNCaP3.1[2]
In Vivo Biodistribution in LNCaP Xenografts (24h post-injection)
CompoundTumor Uptake (%ID/g)Kidney Uptake (%ID/g)Tumor/Kidney Ratio
¹⁷⁷Lu-PNT200113.03[2]14.45[2]0.902[2]
¹⁷⁷Lu-PSMA-I&T (Comparator)Not ReportedHigher than this compound0.117[2]
In Vivo Efficacy in Prostate Cancer Xenograft Models
ModelTreatmentDoseOutcome
LNCaP Xenografts²²⁵Ac-PNT200110, 20, 40 kBq (single dose)Dose-dependent tumor regression.[2]
LNCaP Xenografts²²⁵Ac-PNT200140 kBq (single dose)5 out of 6 mice achieved long-term survival (>100 days).[2]
C4-2 Metastatic Model²²⁵Ac-PNT200140 kBq (single dose)Inhibition of tumor growth and metastasis.[2]

Experimental Protocols

The following are detailed protocols for key experiments to assess the therapeutic response of this compound in prostate cancer models.

Experimental Workflow

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Cell_Culture Prostate Cancer Cell Culture (LNCaP, C4-2) Internalization_Assay Internalization Assay Cell_Culture->Internalization_Assay Xenograft Xenograft Model Development (LNCaP or C4-2) Internalization_Assay->Xenograft Informs In Vivo Studies Biodistribution Biodistribution Study Xenograft->Biodistribution Efficacy Therapeutic Efficacy Study Xenograft->Efficacy PSA_Monitoring PSA Level Monitoring Efficacy->PSA_Monitoring

References

Troubleshooting & Optimization

Technical Support Center: Reducing Off-Target Toxicity of PSMA-Targeted Radioligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to reduce the off-target toxicity of Prostate-Specific Membrane Antigen (PSMA)-targeted radioligands.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target toxicities associated with PSMA-targeted radioligand therapy?

A1: The most significant off-target toxicities observed with PSMA-targeted radioligand therapy are related to the physiological expression of PSMA in healthy tissues. The primary organs of concern are the salivary glands, leading to xerostomia (dry mouth), and the kidneys, which can result in nephrotoxicity.[1][2][3] The severity of these side effects, particularly xerostomia, can be dose-limiting, especially with alpha-emitting radionuclides like Actinium-225 (²²⁵Ac).[1][2]

Q2: Why is salivary gland toxicity more pronounced with ²²⁵Ac-PSMA compared to ¹⁷⁷Lu-PSMA?

A2: Salivary gland toxicity is more severe with ²²⁵Ac-PSMA due to the high linear energy transfer of the alpha particles emitted by ²²⁵Ac and its decay daughters. This results in more potent cell killing and a higher incidence of severe, often irreversible, xerostomia compared to the beta-emitting Lutetium-177 (¹⁷⁷Lu).[1][2] Studies have reported that a significant percentage of patients treated with ²²⁵Ac-PSMA experience severe dry mouth, which can lead to discontinuation of the therapy.[1]

Q3: What is the proposed mechanism for PSMA radioligand uptake in salivary glands and kidneys?

A3: While PSMA expression is a factor, evidence suggests that the high uptake in salivary glands and kidneys may not be solely PSMA-dependent and that non-specific uptake mechanisms play a significant role.[1][4] One proposed off-target mechanism involves the cross-reactivity of urea-based PSMA ligands with Glutamate (B1630785) Carboxypeptidase III (GCPIII), a protein with structural similarity to PSMA that is expressed in both the salivary glands and kidneys.[5][6][7] This suggests that the glutamate-urea-lysine motif common to many PSMA-targeting small molecules may bind to GCPIII, contributing to the off-target accumulation.[5][6]

Q4: How does altering the linker of a PSMA radioligand affect its biodistribution and toxicity?

A4: Modifying the linker region of a PSMA radioligand can significantly impact its pharmacokinetic properties, including plasma protein binding, tumor uptake, and clearance from non-target organs. Incorporating albumin-binding moieties into the linker can extend the circulation half-life of the radioligand, potentially leading to increased tumor accumulation. However, this can also increase the radiation dose to off-target organs like the kidneys.[8] The choice of the albumin binder and the overall linker design is crucial for optimizing the tumor-to-kidney ratio.[8]

Q5: What is the "tumor sink" effect and how does it relate to off-target toxicity?

A5: The "tumor sink" effect refers to the phenomenon where a high tumor burden can lead to increased uptake of the PSMA radioligand in cancerous tissues, thereby reducing the amount of the agent available to accumulate in off-target organs like the salivary glands.[2] In patients with a lower tumor volume, a greater proportion of the injected radioligand may be taken up by healthy PSMA-expressing tissues, potentially leading to increased toxicity.[2]

Troubleshooting Guides

This section provides guidance on common issues encountered during preclinical experiments aimed at reducing off-target toxicity of PSMA radioligands.

Issue 1: High and Variable Uptake in Salivary Glands in a Mouse Model
Possible Cause Troubleshooting Step
Interspecies differences in PSMA expression. Be aware that PSMA expression levels in the salivary glands of common rodent models (mice and rats) are significantly lower than in humans and non-human primates.[9] This can make it challenging to translate findings related to salivary gland toxicity directly to the clinical setting. Consider using non-human primate models for more relevant data on salivary gland uptake.
Non-specific binding. The high uptake in salivary glands is understood to have a significant non-specific component.[1][4] To investigate this in your model, perform competition studies by co-injecting a high concentration of a non-radiolabeled PSMA inhibitor (e.g., 2-PMPA). A substantial reduction in uptake will indicate a PSMA-specific component.
Anesthesia effects. Certain anesthetics can influence the biodistribution of radiopharmaceuticals. Ensure consistent use of the same anesthetic agent and duration of anesthesia across all animals in a study to minimize variability.
Issue 2: Unexpectedly High Kidney Uptake in Biodistribution Studies
Possible Cause Troubleshooting Step
Radioligand structure. The chemical properties of the radioligand, including its charge and lipophilicity, can significantly influence renal clearance. Consider modifying the linker or chelator to alter these properties. For example, increasing the number of charged amino acids in the linker has been shown to decrease kidney uptake in some cases.
Molar amount of injected ligand. The amount of the non-radiolabeled ligand ("cold mass") injected along with the radiolabeled compound can affect kidney retention. Studies have shown that a lower molar amount of injected ligand can lead to higher renal uptake.[10] Ensure that the molar amount is consistent across experiments or is a variable you are intentionally studying.
Cross-reactivity with GCPIII. As with salivary glands, the expression of GCPIII in the kidneys is a likely contributor to the uptake of urea-based PSMA radioligands.[5][7] Consider this as a potential mechanism when interpreting your data.
Impaired renal function in the animal model. Pre-existing kidney damage in the animal model can alter the clearance of the radioligand. If high kidney uptake is a persistent and unexpected issue, consider assessing the renal function of your animals.
Issue 3: Inconsistent Results with Blocking Agents
Possible Cause Troubleshooting Step
Timing and dose of the blocking agent. The effectiveness of a blocking agent is highly dependent on its dose and the timing of its administration relative to the radioligand. Conduct dose-escalation and timing studies to determine the optimal window for blocking off-target uptake without significantly affecting tumor accumulation.
Route of administration. The route of administration for the blocking agent (e.g., systemic vs. local) can dramatically alter its effect. For instance, localized retrograde ductal injection of a non-radioactive PSMA ligand has been shown to be effective in reducing salivary gland uptake without affecting tumor uptake.
Inappropriate blocking agent. Ensure the blocking agent you are using has a high affinity for the target you are trying to block (e.g., PSMA or GCPIII). For example, monosodium glutamate (MSG) has been investigated as a potential blocking agent due to the glutamate moiety in many PSMA ligands.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies on strategies to reduce off-target toxicity.

Table 1: Reported Reduction in Salivary Gland Uptake with Various Interventions

Intervention Radioligand Model Reduction in Uptake Reference
Botulinum Toxin A Injection⁶⁸Ga-PSMA-11Human (case report)Up to 64% in the injected parotid gland[11]
Co-administration of Cold Ligand (PSMA-11)¹⁷⁷Lu-PSMA-617Mouse (xenograft)Substantial reduction in salivary gland uptake[12]
Monosodium Glutamate (MSG)¹⁷⁷Lu-PSMA-617In vitro (PC3-PIP cells)Reduced binding to 24.95% at 9000 µM[1]

Table 2: Comparison of Xerostomia Rates with ¹⁷⁷Lu-PSMA and ²²⁵Ac-PSMA Therapies

Radionuclide Therapy Type Any-Grade Xerostomia Rate (Pooled) Grade 3 Xerostomia Rate (Pooled) Reference
²²⁵Ac-PSMAMonotherapy84% (95% CI: 69-94%)13% (95% CI: 7-20%)[13]
²²⁵Ac/¹⁷⁷Lu-PSMATandem Therapy68% (Grade 1-2) (95% CI: 17-100%)-[13]
¹⁷⁷Lu-PSMAMonotherapy~8% (mild to moderate, reversible)-[2]

Detailed Experimental Protocols

Protocol 1: General Preclinical Biodistribution Study of a PSMA Radioligand

This protocol outlines a general procedure for assessing the biodistribution of a novel PSMA radioligand in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing mice (e.g., nude mice with PSMA-positive xenografts like PC3-PIP or LNCaP)

  • Radiolabeled PSMA ligand (e.g., ¹⁷⁷Lu-labeled) in a sterile, injectable formulation

  • Anesthesia (e.g., isoflurane)

  • Insulin syringes (28-30 gauge)

  • Gamma counter

  • Calibrated standards of the injected dose

  • Dissection tools

  • Pre-weighed collection tubes

Procedure:

  • Animal Preparation: Anesthetize the mice using a consistent method for all animals in the study.

  • Radioligand Administration: Administer a known amount of the radiolabeled PSMA ligand (typically 3.7-7.4 MBq for imaging or therapy studies) via intravenous tail vein injection. Record the precise injected dose for each animal by measuring the radioactivity in the syringe before and after injection.

  • Uptake Period: Allow the radioligand to distribute for a predetermined period (e.g., 1, 4, 24, 48, and 96 hours post-injection). House the animals in appropriate conditions during this time.

  • Euthanasia and Dissection: At the designated time point, euthanize the mice according to approved institutional protocols. Immediately perform a dissection to collect major organs and tissues of interest, including blood, heart, lungs, liver, spleen, kidneys, muscle, bone, salivary glands, and the tumor.

  • Sample Processing: Place each tissue sample into a pre-weighed collection tube and record the wet weight of the tissue.

  • Radioactivity Measurement: Measure the radioactivity in each tissue sample and in the injection standards using a calibrated gamma counter.

  • Data Analysis: Calculate the percent of injected dose per gram of tissue (%ID/g) for each organ. This is a standard metric for comparing the uptake of the radioligand in different tissues.

Protocol 2: Co-administration of a Cold Ligand to Reduce Off-Target Uptake

This protocol is an adaptation of the general biodistribution study to evaluate the effect of co-administering a non-radiolabeled ("cold") PSMA ligand.

Materials:

  • Same as Protocol 1

  • Non-radiolabeled PSMA ligand (e.g., PSMA-11) in a sterile, injectable formulation

Procedure:

  • Group Preparation: Divide the tumor-bearing mice into several groups. One group will be the control and will receive only the radiolabeled PSMA ligand. The other groups will receive the radiolabeled ligand co-administered with increasing doses of the cold ligand (e.g., 5, 100, 500, 1000, and 2000 pmoles of PSMA-11).[12]

  • Dose Preparation: Prepare the injection solutions for each group. For the experimental groups, mix the radiolabeled ligand with the appropriate amount of the cold ligand in the same syringe.

  • Administration and Biodistribution: Follow steps 1-7 of Protocol 1 for all groups.

  • Comparative Analysis: Compare the %ID/g in the tumor and off-target organs (salivary glands, kidneys) between the control group and the groups that received the cold ligand. A significant decrease in uptake in the off-target organs with minimal change in tumor uptake would indicate a successful blocking strategy.

Protocol 3: Ultrasound-Guided Botulinum Toxin Injection in Salivary Glands

This protocol provides a general framework for the local administration of botulinum toxin to reduce salivary gland uptake of PSMA radioligands.

Materials:

  • Botulinum toxin type A (e.g., Botox or Xeomin)

  • Sterile saline for reconstitution

  • Ultrasound system with a high-frequency linear transducer

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Anesthesia for the animal model

Procedure:

  • Botulinum Toxin Preparation: Reconstitute the botulinum toxin according to the manufacturer's instructions to achieve the desired concentration.

  • Animal Preparation: Anesthetize the animal and place it in a position that allows for easy access to the parotid and/or submandibular glands.

  • Ultrasound Visualization: Using the ultrasound system, visualize the target salivary gland. The gland will typically appear as a hypoechoic and homogeneous structure.

  • Injection: Under real-time ultrasound guidance, carefully insert the needle into the parenchyma of the salivary gland. Inject a predetermined dose of the botulinum toxin at one or multiple sites within the gland. A typical dose used in a human case study was 80 units into the parotid gland.[11] Doses for preclinical models would need to be scaled down accordingly.

  • Post-Injection Monitoring: Monitor the animal for any adverse effects.

  • Radioligand Imaging/Biodistribution: After a suitable incubation period for the botulinum toxin to take effect (e.g., several days to weeks), perform PSMA-targeted imaging or a biodistribution study to assess the change in radioligand uptake in the treated gland compared to a control (e.g., the contralateral gland or a separate group of untreated animals).

Visualizations

Signaling Pathways and Experimental Workflows

Putative_Off_Target_Mechanism cluster_blood Bloodstream cluster_salivary_gland Salivary Gland / Kidney Cell PSMA_Radioligand PSMA-Targeted Radioligand PSMA_Receptor PSMA Receptor PSMA_Radioligand->PSMA_Receptor Specific Binding GCPIII_Receptor Glutamate Carboxypeptidase III (GCPIII) PSMA_Radioligand->GCPIII_Receptor Putative Cross-Reactivity Internalization Internalization & Uptake PSMA_Receptor->Internalization GCPIII_Receptor->Internalization

Caption: Putative off-target uptake mechanism of PSMA radioligands.

Experimental_Workflow_Cold_Ligand Start Start Animal_Model Prepare Tumor-Bearing Mouse Model Start->Animal_Model Grouping Divide into Control and Cold Ligand Groups Animal_Model->Grouping Dose_Prep Prepare Radiolabeled Ligand +/- Cold Ligand Grouping->Dose_Prep Injection Intravenous Injection Dose_Prep->Injection Biodistribution Allow for Distribution (1, 4, 24, 48, 96h) Injection->Biodistribution Euthanasia Euthanize and Dissect Tissues Biodistribution->Euthanasia Counting Gamma Counting Euthanasia->Counting Analysis Calculate %ID/g and Compare Groups Counting->Analysis End End Analysis->End

Caption: Workflow for a cold ligand competition experiment.

Troubleshooting_Logic High_Kidney_Uptake High Kidney Uptake Observed Check_Molar_Amount Verify Molar Amount of Injected Ligand High_Kidney_Uptake->Check_Molar_Amount Possible Cause Consistent_Anesthesia Ensure Consistent Anesthesia Protocol High_Kidney_Uptake->Consistent_Anesthesia Possible Cause Assess_Renal_Function Assess Animal Renal Function High_Kidney_Uptake->Assess_Renal_Function Possible Cause Modify_Ligand Consider Ligand Modification Check_Molar_Amount->Modify_Ligand If Consistent Consistent_Anesthesia->Modify_Ligand If Consistent Assess_Renal_Function->Modify_Ligand If Normal

Caption: Troubleshooting logic for high kidney uptake.

References

Technical Support Center: Overcoming Limitations of First-Generation PSMA Therapies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prostate-Specific Membrane Antigen (PSMA)-targeted therapies. The information herein is designed to address common experimental challenges and provide insights into overcoming the limitations of first-generation agents like [¹⁷⁷Lu]Lu-PSMA-617.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during preclinical or clinical research involving PSMA-targeted therapies.

Problem 1: Suboptimal or Lack of Therapeutic Response in Preclinical Models

  • Question: My in vivo tumor models are showing a poor or no response to first-generation PSMA radioligand therapy. What are the potential causes and how can I troubleshoot this?

  • Answer:

    • Low or Heterogeneous PSMA Expression: A primary reason for lack of response is insufficient or varied PSMA expression on cancer cells.[1][2] Not all prostate cancer cells express PSMA, and its expression can be heterogeneous within the same tumor.[1][3]

      • Troubleshooting:

        • Verify PSMA Expression: Confirm PSMA expression levels in your cell lines or tumor models using techniques like immunohistochemistry (IHC), flow cytometry, or PSMA-targeted PET imaging.

        • Consider Alternative Models: If PSMA expression is consistently low, consider using cell lines known for high PSMA expression (e.g., LNCaP) or explore models with inducible PSMA expression.

        • Investigate Resistance Mechanisms: Explore underlying resistance pathways. For instance, mutations in genes like TP53 have been linked to resistance to PSMA radioligand therapy.[4][5]

    • Suboptimal Radiopharmaceutical Activity: The injected activity of the radiopharmaceutical might be insufficient to elicit a therapeutic effect.

      • Troubleshooting:

        • Dose Escalation Study: Conduct a dose-escalation study to determine the optimal therapeutic dose for your specific model.

        • Consider Alpha Emitters: Alpha emitters like Actinium-225 ([²²⁵Ac]) deliver higher linear energy transfer (LET) over a shorter range, which can be more effective, especially for micrometastases.[6][7] Tandem therapies combining beta and alpha emitters are also being explored.[8]

    • Tumor Microenvironment Factors: The tumor microenvironment can influence therapeutic efficacy.

      • Troubleshooting:

        • Combination Therapies: Investigate combining PSMA therapy with agents that can modulate the tumor microenvironment, such as radiosensitizers or immunotherapy.[6][8][9]

Problem 2: Observed Off-Target Toxicity in Animal Models

  • Question: I am observing significant toxicity in non-tumor tissues, particularly the salivary glands and kidneys, in my animal models treated with first-generation PSMA therapies. How can I mitigate these off-target effects?

  • Answer:

    • Salivary Gland Toxicity (Xerostomia): This is a common side effect due to physiologic PSMA expression in the salivary glands.[10][11]

      • Troubleshooting Strategies:

        • Local Cooling: Applying ice packs to the salivary gland region during and after infusion may reduce uptake, although its effectiveness is debated.[10][12]

        • Pharmacological Interventions: Preclinical studies have explored agents like botulinum toxin injections to reduce salivary gland function and subsequent radioligand uptake.[10][12][13]

        • Novel Ligands: Second-generation PSMA ligands are being developed with modified linkers or albumin-binding moieties to alter biodistribution and reduce salivary gland accumulation.[14][15][16]

    • Nephrotoxicity: The kidneys are another major site of PSMA expression and radioligand accumulation, posing a risk of renal toxicity.[17][18]

      • Troubleshooting Strategies:

        • Hydration and Diuresis: Ensuring adequate hydration in animal models can help promote the clearance of unbound radioligand.[19]

        • Dosimetry Studies: Conduct thorough dosimetry studies to accurately estimate the radiation dose delivered to the kidneys and stay within established tolerance limits.[17][20]

        • Modified Ligands: As with salivary gland toxicity, novel ligands with improved pharmacokinetic profiles are being investigated to minimize renal uptake.[14][21]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the limitations of first-generation PSMA therapies and strategies to overcome them.

  • Q1: Why do some patients not respond to first-generation PSMA therapies like [¹⁷⁷Lu]Lu-PSMA-617?

    • A1: Primary resistance can occur in a subset of patients.[22] This is often attributed to low or absent PSMA expression on tumor cells.[4] Tumor heterogeneity, where only a fraction of the cancer cells expresses PSMA, is another significant factor.[1][2][23] Additionally, some tumors may possess intrinsic resistance mechanisms, such as efficient DNA damage repair pathways.[4][5]

  • Q2: What are the main mechanisms of acquired resistance to PSMA-targeted radionuclide therapy?

    • A2: Acquired resistance develops after an initial response to therapy.[8] Potential mechanisms include downregulation of PSMA expression on cancer cells under therapeutic pressure, and the activation of alternative signaling pathways that promote cell survival and proliferation despite radiation-induced damage.[4][24]

  • Q3: What are the key advantages of second-generation PSMA therapies over first-generation agents?

    • A3: Second-generation therapies aim to improve upon the limitations of first-generation agents by:

      • Enhanced Tumor Targeting and Retention: Modifications to the ligand structure, such as adding albumin binders, can increase circulation time and tumor uptake.[14][16][21]

      • Reduced Off-Target Accumulation: Altering the linker between the targeting molecule and the chelator can modify the biodistribution profile, leading to lower uptake in organs like the salivary glands and kidneys.[14]

      • Alternative Radionuclides: The use of alpha-emitters like ²²⁵Ac offers higher potency and may be more effective against smaller tumor deposits and in patients who have become resistant to beta-emitters.[6][7][25]

  • Q4: What combination strategies are being explored to enhance the efficacy of PSMA therapies?

    • A4: Several combination approaches are under investigation to improve patient outcomes.[22] These include:

      • With Androgen Receptor Pathway Inhibitors (ARPIs): Combining with drugs like enzalutamide (B1683756) or abiraterone (B193195) may enhance PSMA expression and improve therapeutic response.[9][26]

      • With Chemotherapy: The addition of taxane-based chemotherapy is being evaluated for potential synergistic effects.[8]

      • With Immunotherapy: Combining with immune checkpoint inhibitors aims to leverage the potential immunostimulatory effects of radiation.[6]

      • With PARP Inhibitors: For patients with DNA damage repair deficiencies, combining with PARP inhibitors is a promising strategy.[9]

  • Q5: How can we predict which patients will respond best to PSMA-targeted therapies?

    • A5: Patient selection is crucial for maximizing therapeutic benefit. The primary method for patient selection is PSMA PET imaging (e.g., with [⁶⁸Ga]Ga-PSMA-11) to confirm high PSMA expression in tumors. Research is ongoing to identify other predictive biomarkers, including genomic markers and the expression of other cell surface proteins.[4]

Data Presentation

Table 1: Comparison of Radionuclides for PSMA Therapy

RadionuclideParticle EmittedParticle Range in TissueLinear Energy Transfer (LET)Common UseKey AdvantageKey Limitation
Lutetium-177 (¹⁷⁷Lu)Beta (β⁻)~1.7 mm[7]LowFirst-line PSMA RLT[27]Suitable for larger tumorsLower potency for micrometastases
Actinium-225 (²²⁵Ac)Alpha (α)1-2 cell widths[28]HighSalvage therapy, micrometastases[27]High potency, effective for small tumorsHigher rates of xerostomia[29]
Radium-223 (²²³Ra)Alpha (α)<100 µmHighBone-dominant metastases[27]Targets bone microenvironmentNot PSMA-specific, limited to bone

Table 2: Reported Efficacy of PSMA Therapies in Clinical Trials

TherapyTrialPatient PopulationPSA Response (≥50% decline)Median Overall Survival (OS)
[¹⁷⁷Lu]Lu-PSMA-617 + SOCVISIONmCRPC post-ARPI and chemo57.6%15.3 months[8]
Standard of Care (SOC) aloneVISIONmCRPC post-ARPI and chemo20.4%11.3 months[8]
[¹⁷⁷Lu]Lu-PSMA-617PSMAforemCRPC pre-chemo57.6%[28]Not yet reported
ARPI ChangePSMAforemCRPC pre-chemo20.4%[28]Not yet reported
[¹⁷⁷Lu]Lu-PSMA-617 + ARPIRetrospective StudymCRPC-20.3 months[26]
[¹⁷⁷Lu]Lu-PSMA-617 aloneRetrospective StudymCRPC-15.9 months[26]

Experimental Protocols

Protocol 1: In Vitro PSMA Radioligand Binding Assay

  • Cell Culture: Culture PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) prostate cancer cells to 80-90% confluency.

  • Cell Harvesting: Detach cells using a non-enzymatic cell dissociation solution and wash with binding buffer (e.g., PBS with 1% BSA).

  • Incubation: Incubate a fixed number of cells (e.g., 1x10⁶ cells/tube) with increasing concentrations of the radiolabeled PSMA ligand in the presence (non-specific binding) or absence (total binding) of a high concentration of a non-radiolabeled PSMA inhibitor (e.g., 2-PMPA).

  • Separation: Separate bound from free radioligand by centrifugation or filtration.

  • Quantification: Measure the radioactivity in the cell pellet or on the filter using a gamma counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) using saturation binding analysis software.

Protocol 2: In Vivo Biodistribution Study

  • Animal Model: Utilize immunodeficient mice bearing subcutaneous xenografts of PSMA-positive prostate cancer cells.

  • Radioligand Administration: Inject a known activity of the radiolabeled PSMA ligand intravenously into the tail vein of the mice.

  • Time Points: Euthanize groups of mice at various time points post-injection (e.g., 1, 4, 24, 48 hours).

  • Tissue Harvesting: Dissect and weigh major organs and tissues of interest (tumor, blood, kidneys, salivary glands, liver, muscle, etc.).

  • Radioactivity Measurement: Measure the radioactivity in each tissue sample using a gamma counter.

  • Data Calculation: Express the data as the percentage of injected dose per gram of tissue (%ID/g). Calculate tumor-to-organ ratios to assess targeting efficacy and potential for off-target toxicity.

Visualizations

PSMA_Therapy_Resistance Mechanisms of Resistance to PSMA Therapy cluster_intrinsic Intrinsic Resistance cluster_acquired Acquired Resistance Low PSMA Low/Absent PSMA Expression Therapeutic Failure Therapeutic Failure Low PSMA->Therapeutic Failure Heterogeneity Tumor Heterogeneity Heterogeneity->Therapeutic Failure DDR Efficient DNA Damage Repair DDR->Therapeutic Failure PSMA Downregulation PSMA Downregulation PSMA Downregulation->Therapeutic Failure Signaling Bypass Bypass Signaling Pathways Signaling Bypass->Therapeutic Failure Phenotype Switch Neuroendocrine Differentiation Phenotype Switch->Therapeutic Failure PSMA Therapy PSMA Therapy PSMA Therapy->Therapeutic Failure leads to PSMA_Therapy_Workflow Experimental Workflow for Evaluating PSMA Therapies cluster_preclinical Preclinical Evaluation Patient Selection Patient Selection PSMA PET Imaging PSMA PET/CT Imaging Patient Selection->PSMA PET Imaging Treatment Administer PSMA Radioligand Therapy PSMA PET Imaging->Treatment High PSMA Expression Response Assessment Monitor PSA & Imaging Treatment->Response Assessment Outcome Outcome Response Assessment->Outcome In Vitro In Vitro Binding & Internalization Assays In Vivo Biodistribution & Therapy Studies in Animal Models In Vitro->In Vivo Dosimetry Dosimetry Calculations In Vivo->Dosimetry Dosimetry->Treatment Inform Clinical Trial Design Combination_Therapies Combination Strategies with PSMA Therapy cluster_partners Combination Partners PSMA RLT PSMA Radioligand Therapy Enhanced Efficacy Enhanced Therapeutic Efficacy PSMA RLT->Enhanced Efficacy ARPI AR Pathway Inhibitors ARPI->Enhanced Efficacy Increase PSMA Expression Chemo Chemotherapy Chemo->Enhanced Efficacy Synergistic Cytotoxicity Immuno Immunotherapy Immuno->Enhanced Efficacy Abscopal Effect PARPi PARP Inhibitors PARPi->Enhanced Efficacy Synthetic Lethality

References

Technical Support Center: Improving Renal Clearance of PSMA Radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the renal clearance of Prostate-Specific Membrane Antigen (PSMA) radiopharmaceuticals.

Frequently Asked Questions (FAQs)

Q1: Why is reducing the kidney uptake of PSMA radiopharmaceuticals a critical issue?

High uptake of PSMA-targeting radiopharmaceuticals in the kidneys is a significant concern because it can lead to radiation-induced damage, or nephrotoxicity.[1][2] The kidneys are a primary route of excretion for these small-molecule agents.[1] Since PSMA is physiologically expressed in the proximal renal tubular cells, this leads to specific binding and retention of the radiopharmaceutical, increasing the radiation dose delivered to the kidneys.[1][3] This dose-limiting toxicity can restrict the maximum administrable therapeutic activity, potentially compromising treatment efficacy and posing long-term risks to renal function.[2][4][5][6]

Q2: What are the primary strategies to improve the renal clearance and reduce kidney uptake of PSMA radiopharmaceuticals?

There are several key strategies being investigated and utilized to reduce nephrotoxicity by improving the pharmacokinetic profile of PSMA radioligands:

  • Co-injection with Blocking Agents: Administering compounds that block PSMA binding sites or renal excretion pathways in the kidneys. Examples include cold (non-radiolabeled) PSMA ligands, 2-PMPA, and monosodium glutamate (B1630785).[4][7][8]

  • Modification of Molecular Structure: Altering the chemical structure of the PSMA ligand to change its pharmacokinetic properties. This includes:

    • Introducing Albumin-Binding Moieties: This strategy increases the radiopharmaceutical's circulation time in the blood, which can lead to higher tumor accumulation while reducing the rate of kidney filtration.[9][10][11][12][13][14]

    • Modifying Linker Regions: Incorporating linkers, such as polyethylene (B3416737) glycol (PEG), can alter the molecule's size, hydrophilicity, and conformation, thereby influencing its clearance characteristics.[9][11][14]

    • Glycosylation: Adding sugar moieties to the ligand has been shown to significantly decrease kidney retention while maintaining high tumor uptake.[15]

  • Reducing Molar Activity: Co-injecting a specific amount of non-radiolabeled ("cold") PSMA ligand along with the radiolabeled version can saturate the binding sites in the kidneys more than in the tumor, leading to a relative decrease in renal uptake.[4][7]

Q3: How does co-injecting a "cold" PSMA ligand reduce kidney uptake?

Co-injecting a non-radioactive version of a PSMA ligand (like PSMA-11) with the therapeutic agent (like [¹⁷⁷Lu]Lu-PSMA-617) reduces the effective molar activity of the administered dose.[4][7] This strategy is based on the principle of competitive binding. The excess of the cold ligand saturates a significant fraction of the PSMA binding sites in tissues with high expression, such as the kidneys and salivary glands.[4][7] This competitive inhibition reduces the binding and retention of the radioactive ligand in these healthy organs. Studies have shown this can substantially lower kidney uptake with only a marginal impact on tumor uptake, thereby improving the therapeutic index.[4][5][6][7]

Q4: What is the mechanism behind using albumin-binding moieties?

Incorporating an albumin-binding group into the PSMA radiopharmaceutical allows it to reversibly bind to serum albumin, a protein abundant in the blood.[9][11][12] This binding has several key effects:

  • It increases the apparent molecular size of the radiopharmaceutical, which slows its filtration through the glomeruli of the kidneys.[9]

  • It prolongs the agent's half-life in the bloodstream, providing a longer window for it to accumulate in tumor tissue.[9][10]

By fine-tuning the affinity for albumin and modifying linker structures, researchers can optimize pharmacokinetics to achieve sustained high tumor uptake and retention, while simultaneously promoting faster clearance from the kidneys relative to the tumor.[9][13][16] This leads to a significantly improved tumor-to-kidney dose ratio.[13][16]

Q5: Are there other blocking agents besides cold ligands that can be used?

Yes, other agents have been investigated. For instance, 2-(phosphonomethyl)pentanedioic acid (2-PMPA), a potent PSMA inhibitor, has been shown to effectively block renal uptake of PSMA radioligands in preclinical models.[8] Co-injection of 2-PMPA can significantly reduce the absorbed dose in the kidneys without compromising the dose delivered to the tumor, and has been shown to prevent signs of nephrotoxicity in mice.[8] Additionally, compounds like monosodium glutamate (MSG) and sodium para-aminohippurate have been explored to reduce uptake in kidneys and salivary glands, likely by competing for shared transport mechanisms.[17][18]

Troubleshooting Guides

Issue 1: Persistently High and Variable Kidney Uptake in Preclinical Experiments

  • Possible Cause: The molar activity of the injected radiopharmaceutical is too high, leading to saturation of tumor binding sites and increased availability of the tracer for uptake in the kidneys.

  • Troubleshooting Steps:

    • Conduct a Titration Study: Perform a biodistribution study where the radiopharmaceutical is co-injected with increasing amounts of the corresponding non-radioactive ("cold") ligand (e.g., 0 to 2000 pmoles of PSMA-11 with [¹⁷⁷Lu]Lu-PSMA-617).[5]

    • Analyze Organ Uptake: Quantify the tracer uptake in the tumor, kidneys, and other relevant organs at a fixed time point (e.g., 1-hour post-injection).

    • Determine Optimal Molar Activity: Identify the amount of cold ligand that provides the best balance between significantly reducing kidney uptake and minimally affecting tumor uptake. As shown in studies, adding 500-2000 pmoles of cold PSMA-11 can dramatically reduce kidney uptake of [¹⁷⁷Lu]Lu-PSMA-617.[4]

  • Possible Cause: The intrinsic chemical properties of the radiopharmaceutical (e.g., linker, chelator) favor high renal retention.

  • Troubleshooting Steps:

    • Evaluate Structural Analogs: Synthesize and test analogs of your lead compound with different linker structures. For example, incorporate PEG linkers of varying lengths, which can improve renal clearance.[11][14]

    • Consider Glycosylation: If synthetically feasible, evaluate a glycosylated version of the ligand. Studies with 18F-fluoroglycosylated PSMA-ligands have demonstrated exceptionally low kidney uptake and rapid clearance.[15]

    • Test Albumin-Binding Moieties: If not already present, incorporate a well-characterized albumin binder into the structure. This can fundamentally alter the pharmacokinetics from rapid renal clearance to prolonged blood circulation, often improving the tumor-to-kidney ratio over time.[9][13]

Issue 2: Poor Tumor-to-Kidney Ratio Despite Good Initial Tumor Uptake

  • Possible Cause: The radiopharmaceutical clears quickly from the tumor while being retained in the kidneys, leading to a decreasing tumor-to-kidney ratio over time. This is a common challenge for standard small-molecule PSMA inhibitors.

  • Troubleshooting Steps:

    • Implement an Albumin-Binding Strategy: The most effective way to address this is to enhance blood residence time. Synthesize a derivative of your ligand that includes an albumin-binding moiety like 4-(p-iodophenyl)butanoic acid.[9][11]

    • Perform a Longitudinal Biodistribution Study: Compare the original ligand with the new albumin-binding ligand. Collect data at multiple time points (e.g., 4, 24, 48, 96 hours).[9][10]

    • Calculate Area Under the Curve (AUC): For both tumor and kidney, calculate the AUC from the time-activity curves. An effective albumin-binding strategy should yield a significantly higher tumor-to-kidney AUC ratio compared to the original compound.[9][13]

  • Possible Cause: Specific off-target uptake mechanisms in the kidney, such as organic anion transporters (OATs).

  • Troubleshooting Steps:

    • Test Renal Uptake Blockers: In a preclinical model, co-administer your radiopharmaceutical with a potential renal transport inhibitor.

    • Example - Para-aminohippurate (PAH): Co-inject a high concentration of sodium para-aminohippurate, which is known to saturate OATs.[17][18]

    • Analyze Results: A significant reduction in kidney uptake after co-injection would suggest that tubular secretion via these transporters is a contributing factor, opening a new avenue for optimization. Studies have shown this can reduce the kidney AUC for some PSMA agents by 19-34%.[17]

Quantitative Data Summary

Table 1: Effect of Co-injecting Cold PSMA-11 on [¹⁷⁷Lu]Lu-PSMA-617 Biodistribution

Data from a study in PC3-PIP tumor-bearing mice at 1-hour post-injection.[5]

Amount of Cold PSMA-11 Added (pmoles)Mean Tumor Uptake (%ID/g ± SD)Mean Kidney Uptake (%ID/g ± SD)Mean Salivary Gland Uptake (%ID/g ± SD)
021.71 ± 6.13123.14 ± 52.520.48 ± 0.11
518.70 ± 2.03132.31 ± 47.400.45 ± 0.15
10026.44 ± 2.9484.29 ± 78.250.38 ± 0.30
50016.21 ± 3.502.12 ± 1.880.08 ± 0.03
100013.52 ± 3.681.16 ± 0.360.09 ± 0.07
200012.03 ± 1.960.64 ± 0.230.05 ± 0.02

Table 2: Comparative Biodistribution of Novel PSMA Radiopharmaceuticals

RadiopharmaceuticalKey FeatureAnimal ModelTumor Uptake (%ID/g)Kidney Uptake (%ID/g)Time Point
[¹⁷⁷Lu]Lu-PSMA-617StandardPC3-PIP Xenograft~10.6High (not specified in study)24 h[19]
[¹⁷⁷Lu]Lu-RPS-072Albumin BinderLNCaP Xenograft34.9 ± 2.4Significantly Reduced24 h[9][10]
[¹⁷⁷Lu]Lu-PSMA-ALB-56Albumin BinderPC3-PIP Xenograft>40~1524 h[13]
6-[¹⁸F]FGlc-PSMA ([¹⁸F]8)GlycosylatedPC-3 PIP Xenograft~257.530 min[15]
[¹⁷⁷Lu]Lu-HTK03121Albumin BinderLNCaP Xenograft104 ± 20.3~6024 h[16]

Table 3: Effect of Blocking Agents on Renal Uptake of PSMA Radiopharmaceuticals

RadiopharmaceuticalBlocking AgentEffect on Kidney UptakeReference
[¹¹¹In]In-PSMA I&T2-PMPA7-fold reduction[8]
[¹⁷⁷Lu]Lu-PSMA-I&TSodium Para-aminohippurate34% reduction in AUC[17]
[⁶⁸Ga]Ga-PSMA-11Sodium Para-aminohippurate19% reduction in AUC[17]
[⁶⁸Ga]Ga-PSMA-11Monosodium GlutamateDose-dependent decrease

Experimental Protocols

Protocol 1: General Method for Preclinical Biodistribution Study

  • Animal Model: Utilize male athymic nude mice bearing subcutaneous PSMA-positive tumor xenografts (e.g., PC3-PIP or LNCaP). Tumors should reach a size of 100-200 mm³ before the study commences.

  • Radiopharmaceutical Preparation: Prepare the PSMA radiopharmaceutical (e.g., ¹⁷⁷Lu-labeled) under sterile conditions. Determine the radiochemical purity (typically >95%) via HPLC. Calculate the molar activity.

  • Administration: Administer a defined amount of radioactivity (e.g., 0.5-1.0 MBq) to each mouse via tail vein injection. The injection volume should be consistent (e.g., 100 µL).

  • Study Groups: Assign mice to different groups (n=4 per group), with each group corresponding to a specific time point for euthanasia (e.g., 1, 4, 24, 48, 96 hours post-injection).

  • Tissue Collection: At the designated time point, euthanize the mice. Collect blood, major organs (heart, lungs, liver, spleen, kidneys, stomach, intestines), muscle, bone, and the tumor.

  • Quantification: Weigh each tissue sample and measure its radioactivity using a gamma counter, alongside standards prepared from the injection solution.

  • Data Analysis: Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g). Present the data as mean ± standard deviation.

Protocol 2: Method for Co-injection with a Cold Ligand

  • Preparation of Injections: Prepare a stock solution of the non-radiolabeled ("cold") PSMA ligand (e.g., PSMA-11).

  • Dose Formulation: For each experimental group, prepare the injection mixture immediately before administration. Add a fixed amount of the radiolabeled compound (e.g., [¹⁷⁷Lu]Lu-PSMA-617) to a vial. Then, add the calculated volume of the cold ligand stock solution to achieve the desired molar amount (e.g., 5, 100, 500, 1000, 2000 pmoles).[5] The control group receives only the radiolabeled compound.

  • Administration and Analysis: Follow steps 3-7 from Protocol 1. The biodistribution should be assessed at a single, early time point (e.g., 1 hour) where the competitive effect is most pronounced.[4]

Visualizations

G cluster_0 Logical Flow for Troubleshooting High Kidney Uptake Start High Kidney Uptake Observed in Biodistribution Q1 Is Molar Activity High? Start->Q1 S1 Solution: Co-inject with varying amounts of cold ligand. Q1->S1 Yes Q2 Is Pharmacokinetics Suboptimal? Q1->Q2 No O1 Outcome: Improved Tumor:Kidney Ratio S1->O1 S2 Solution: Modify Ligand Structure (Albumin Binder, PEG Linker, Glycosylation) Q2->S2 Yes Q3 Is a Specific Renal Transporter Involved? Q2->Q3 No/Uncertain O2 Outcome: Altered Biodistribution, Potentially Improved Clearance S2->O2 S3 Solution: Co-inject with blocking agents (e.g., 2-PMPA, PAH) Q3->S3 Possible O3 Outcome: Direct Reduction in Kidney-Specific Uptake S3->O3

Caption: Troubleshooting logic for high renal uptake.

G cluster_workflow Workflow for Developing PSMA Ligands with Improved Renal Clearance A 1. Ligand Design (Add Albumin Binder / Linker) B 2. Radiosynthesis & QC A->B C 3. In Vitro Assays (PSMA & Albumin Affinity) B->C D 4. In Vivo Biodistribution (Tumor-bearing Mice) C->D E 5. Analyze Tumor vs. Kidney Uptake D->E F 6. Lead Candidate Identified E->F Favorable Tumor:Kidney Ratio G 7. Re-design Ligand (Iterate) E->G Unfavorable Ratio G->A G cluster_pathway Mechanism of Albumin-Binding Strategy A PSMA Ligand with Albumin Binder Injected B Binds Reversibly to Serum Albumin in Blood A->B C Increased Hydrodynamic Size & Blood Circulation Time B->C D Reduced Glomerular Filtration Rate C->D F Enhanced Permeation and Retention (EPR) Effect in Tumor C->F E Lower Kidney Exposure & Uptake D->E H Improved Tumor-to-Kidney Ratio E->H G Higher Tumor Accumulation & Retention F->G G->H

References

PNT2001 Technical Support Center: Enhancing Tumor Retention Through Linker Technology

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PNT2001. This resource is designed for researchers, scientists, and drug development professionals working with this next-generation, PSMA-targeted radioligand therapy. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research and development efforts. This compound's enhanced tumor retention is attributed to its advanced linker technology, a key feature that improves cellular internalization and overall biodistribution.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound, also known as [225Ac]-PSMA-62 or LY4181530, is a radioligand therapy currently under development for the treatment of prostate cancer.[1][3][4] It consists of three main components: a radionuclide (Actinium-225), a targeting molecule that binds to Prostate-Specific Membrane Antigen (PSMA), and a linker that connects the two.[5] PSMA is highly expressed on the surface of prostate cancer cells, allowing this compound to selectively deliver a radioactive payload to the tumor site.[3] The alpha-emitting radionuclide, Actinium-225, then induces potent, localized cell death.

Q2: What is the significance of the "linker" in this compound?

A2: The linker is a critical component of a radiopharmaceutical, connecting the targeting molecule to the radioactive payload.[5] The linker's chemical structure significantly influences the overall properties of the drug, including its stability, how it's distributed in the body (pharmacokinetics), and its ability to target tumors.[6][7] this compound utilizes an improved, next-generation linker technology specifically designed to increase the internalization of the drug into tumor cells.[1][6] This enhanced internalization contributes to higher tumor retention and a more favorable safety profile.[6]

Q3: How does the linker in this compound improve tumor retention compared to first-generation PSMA radioligands?

A3: The advanced linker in this compound is designed to facilitate better cellular internalization upon binding to PSMA.[1][6] This means that once this compound attaches to a cancer cell, it is more efficiently taken inside the cell. This "trapping" of the radiopharmaceutical within the tumor cells leads to prolonged retention at the tumor site and reduced clearance from the tumor. Preclinical studies have shown that this results in high tumor retention and a better tumor-to-kidney uptake ratio compared to earlier radioligands like 177Lu-PSMA-I&T.[7]

Q4: What are the key advantages of using this compound in preclinical research?

A4: Preclinical data has highlighted several advantages of this compound:

  • High Affinity for PSMA: this compound demonstrates a high binding affinity to PSMA with an IC50 of 3.1 nM.[7]

  • Enhanced Tumor Retention: It shows high tumor retention (13.03 %ID/g at 24 hours post-injection in murine models).[7]

  • Favorable Biodistribution: this compound exhibits decreased kidney uptake and rapid renal clearance, leading to a promising safety profile.[6][7]

  • Potent Therapeutic Efficacy: In preclinical models, 225Ac-PNT2001 has demonstrated compelling anti-tumor activity, including suppression of tumor growth and metastases with a single dose.[6][7]

Troubleshooting Guides

This section addresses potential issues that researchers may encounter during in-vitro and in-vivo experiments with this compound.

Problem Potential Cause Recommended Solution
Low in-vitro cell binding/uptake 1. Cell line issues: Low PSMA expression, poor cell health, or incorrect cell number. 2. Reagent/compound integrity: Degradation of this compound. 3. Assay conditions: Incorrect incubation time, temperature, or buffer composition.1. Verify PSMA expression: Use a positive control cell line with known high PSMA expression (e.g., LNCaP). Ensure cells are in the logarithmic growth phase. Optimize cell seeding density. 2. Check compound quality: Use freshly prepared or properly stored this compound. Follow the manufacturer's storage and handling instructions. 3. Optimize assay parameters: Perform a time-course and temperature-dependence experiment to determine optimal conditions. Ensure the buffer is at the correct pH and free of interfering substances.
High variability in biodistribution data 1. Injection inconsistency: Inaccurate dosing volume or improper injection technique (e.g., subcutaneous instead of intravenous). 2. Animal model variability: Differences in tumor size, animal age, or health status. 3. Tissue collection errors: Incomplete organ/tissue collection or cross-contamination.1. Refine injection technique: Practice intravenous injections to ensure consistency. Use a calibrated pipette for accurate dosing. 2. Standardize animal models: Use animals of the same age, sex, and health status. Ensure tumor volumes are within a consistent range at the start of the study. 3. Improve dissection technique: Follow a standardized dissection protocol. Use clean instruments for each tissue to prevent cross-contamination.
Unexpectedly high kidney uptake 1. Radiochemical purity issues: Presence of unbound 225Ac or other radiolabeled impurities. 2. Animal model physiology: The specific strain or health of the animal model may influence renal clearance.1. Verify radiochemical purity: Perform quality control testing (e.g., radio-TLC or radio-HPLC) of the this compound solution before injection. 2. Consult literature: Review literature for expected kidney uptake in the specific animal model being used. Consider using a different strain if necessary.
Low tumor-to-background ratio in imaging studies 1. Suboptimal imaging time point: Imaging too early or too late can result in poor contrast. 2. Low tumor PSMA expression: The tumor model may not have sufficient PSMA expression for clear visualization. 3. Incorrect image acquisition/reconstruction parameters. 1. Optimize imaging schedule: Perform a longitudinal imaging study to determine the optimal time point for maximum tumor-to-background contrast. 2. Confirm PSMA expression: Validate PSMA expression in the tumor model using immunohistochemistry or other methods. 3. Consult imaging specialist: Ensure that the imaging protocol (e.g., energy window, acquisition time, reconstruction algorithm) is optimized for 225Ac or its decay daughters.

Data Presentation

Preclinical Biodistribution of 177Lu-PNT2001 vs. 177Lu-PSMA-I&T
Parameter 177Lu-PNT2001 177Lu-PSMA-I&T
Tumor Retention (24h post-injection) 13.03 %ID/gNot Reported
Kidney Uptake (24h post-injection) 14.45 %ID/gHigher than this compound
Tumor/Kidney Ratio (24h post-injection) 0.9020.117
Data from biodistribution studies in LNCaP tumor-bearing mice.[7]
In-Vitro Affinity of this compound
Parameter Value
IC50 for PSMA 3.1 nM
Data from in-vitro studies with LNCaP cells.[7]

Experimental Protocols

Protocol: Murine Biodistribution Study for 225Ac-PNT2001

Objective: To determine the biodistribution and tumor uptake of 225Ac-PNT2001 in a tumor xenograft mouse model.

Materials:

  • 225Ac-PNT2001 solution of known radioactivity concentration

  • Tumor-bearing mice (e.g., LNCaP xenografts in immunodeficient mice)

  • Anesthetic (e.g., isoflurane)

  • Insulin (B600854) syringes with fine-gauge needles

  • Gamma counter

  • Dissection tools

  • Tubes for tissue collection

  • Scale for weighing tissues

Procedure:

  • Dose Preparation:

    • Carefully calculate the required volume of 225Ac-PNT2001 solution to achieve the desired dose per mouse (e.g., 40 kBq).

    • Draw the calculated volume into an insulin syringe.

  • Animal Dosing:

    • Anesthetize the mouse using isoflurane.

    • Administer the 225Ac-PNT2001 via intravenous injection (e.g., tail vein).

    • Record the exact time of injection.

  • Biodistribution Time Points:

    • House the mice for the predetermined time points (e.g., 1, 4, 24, 48, and 96 hours post-injection).

  • Tissue Collection:

    • At each time point, euthanize a cohort of mice (n=3-5 per group) via an approved method.

    • Perform a cardiac puncture to collect a blood sample.

    • Carefully dissect and collect major organs and tissues of interest (e.g., tumor, kidneys, liver, spleen, lungs, heart, muscle, bone).

    • Place each tissue sample into a pre-weighed tube.

  • Sample Processing and Measurement:

    • Weigh each tissue sample.

    • Measure the radioactivity in each sample using a gamma counter with an appropriate energy window for 225Ac and its daughter nuclides.

    • Also, measure the radioactivity of a standard of the injected dose.

  • Data Analysis:

    • Calculate the percentage of injected dose per gram of tissue (%ID/g) for each sample.

    • Calculate the mean and standard deviation for each tissue type at each time point.

    • Calculate tumor-to-organ ratios (e.g., tumor-to-kidney, tumor-to-blood).

Visualizations

PNT2001_Mechanism_of_Action cluster_bloodstream Bloodstream cluster_tumor_microenvironment Tumor Microenvironment cluster_tumor_cell PSMA+ Tumor Cell PNT2001_in_blood This compound PNT2001_at_tumor This compound PNT2001_in_blood->PNT2001_at_tumor Tumor Targeting PSMA PSMA Receptor PNT2001_at_tumor->PSMA Binding Internalization Internalization PSMA->Internalization Receptor-Mediated Endocytosis DNA_damage Alpha Emission & DNA Double-Strand Breaks Internalization->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis Biodistribution_Workflow cluster_preparation Preparation cluster_in_vivo In-Vivo Procedure cluster_ex_vivo Ex-Vivo Analysis cluster_analysis Data Analysis Dose_Prep Dose Preparation (225Ac-PNT2001) Injection IV Injection into Tumor-Bearing Mouse Dose_Prep->Injection Housing Housing for Pre-determined Timepoints Injection->Housing Euthanasia Euthanasia & Tissue Collection Housing->Euthanasia Weighing Weigh Tissues Euthanasia->Weighing Counting Gamma Counting Weighing->Counting Calculation Calculate %ID/g Counting->Calculation Ratios Calculate Tumor-to-Organ Ratios Calculation->Ratios

References

Strategies to minimize myelosuppression with Ac-225-PNT2001

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ac-225-PNT2001. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating potential side effects, with a focus on myelosuppression, during preclinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is Ac-225-PNT2001 and what is its mechanism of action?

A1: Ac-225-PNT2001, also known as LY4181530 or [Ac-225]-PSMA-62, is a next-generation, prostate-specific membrane antigen (PSMA)-targeted radioligand therapy. It consists of a PSMA-targeting ligand, PSMA-62, conjugated to the alpha-emitting radionuclide Actinium-225 (Ac-225). The PSMA-62 ligand binds to PSMA, a protein highly expressed on the surface of prostate cancer cells. Upon binding, the emitted alpha particles from Ac-225 induce potent, localized, double-strand DNA breaks in the target cells, leading to cell death. Preclinical data suggests that PNT2001 has a promising safety profile with decreased kidney uptake and high tumor retention compared to first-generation PSMA-targeted radiotherapies.[1]

Q2: What is myelosuppression and why is it a concern with Ac-225-PNT2001?

A2: Myelosuppression is a condition characterized by a decrease in the bone marrow's ability to produce blood cells, including red blood cells (anemia), white blood cells (leukopenia/neutropenia), and platelets (thrombocytopenia).[2] This is a known potential side effect of therapies that involve systemic administration of radionuclides, including alpha-emitters like Ac-225. The bone marrow is a radiosensitive organ, and off-target radiation can impact hematopoietic stem and progenitor cells, leading to a reduction in blood cell counts. While Ac-225-PNT2001 is designed for targeted delivery to cancer cells, some degree of off-target exposure to the bone marrow is possible.

Q3: What is the expected incidence of myelosuppression with Ac-225-PNT2001?

A3: Specific data on the incidence of myelosuppression for Ac-225-PNT2001 from completed clinical trials is not yet publicly available as the ACCEL phase I/II clinical trial (NCT06229366) is ongoing.[3][4][5] However, data from studies of a similar first-generation agent, Ac-225-PSMA-617, can provide an estimate. In a study of 106 patients with extensive skeletal metastases treated with Ac-225-PSMA-617, the incidence of severe (Grade 3 or 4) hematologic toxicity was relatively low.[6]

Table 1: Hematologic Toxicity of Ac-225-PSMA-617 in Patients with Extensive Skeletal Metastases

Hematologic AbnormalityGrade 3 IncidenceGrade 4 Incidence
Anemia0.9%0%
Leukopenia2.8%0%
Thrombocytopenia1.9%0.9%

Source: Adapted from a retrospective study on Ac-225-PSMA-617.[6]

It is important to note that Ac-225-PNT2001 is a next-generation agent designed for an improved safety profile, which may result in a different toxicity profile.

Q4: What are the key signaling pathways involved in radiation-induced myelosuppression?

A4: Radiation-induced damage to hematopoietic stem and progenitor cells (HSPCs) involves a complex interplay of signaling pathways. The primary trigger is the induction of DNA double-strand breaks (DSBs) by alpha particles. This activates DNA damage response (DDR) pathways, primarily orchestrated by the ATM (Ataxia-Telangiectasia Mutated) kinase. Activated ATM phosphorylates a cascade of downstream targets, including p53 and H2AX, leading to cell cycle arrest, apoptosis (programmed cell death), or senescence if the damage is irreparable. Chronic activation of these pathways can deplete the HSPC pool, leading to myelosuppression. Recent studies also suggest the involvement of inflammatory pathways, such as the cGAS-STING pathway, which can be activated by cytosolic DNA fragments resulting from radiation-induced damage, further contributing to bone marrow suppression.

G cluster_0 Radiation-Induced Myelosuppression Pathway Alpha Particle Alpha Particle DNA DSB DNA Double-Strand Breaks Alpha Particle->DNA DSB ATM Activation ATM Activation DNA DSB->ATM Activation p53 Activation p53 Activation ATM Activation->p53 Activation Cell Cycle Arrest Cell Cycle Arrest p53 Activation->Cell Cycle Arrest Apoptosis Apoptosis p53 Activation->Apoptosis HSPC Depletion HSPC Pool Depletion Cell Cycle Arrest->HSPC Depletion Apoptosis->HSPC Depletion Myelosuppression Myelosuppression HSPC Depletion->Myelosuppression

Diagram 1: Simplified signaling pathway of radiation-induced myelosuppression.

Troubleshooting Guides

Issue 1: Higher than expected myelosuppression in preclinical animal models.

Possible Cause 1: Off-target delivery of Ac-225-PNT2001.

  • Troubleshooting Steps:

    • Biodistribution Studies: Conduct detailed biodistribution studies to quantify the uptake of Ac-225-PNT2001 in the bone marrow and other organs at various time points post-injection.

    • SPECT/CT Imaging: Utilize SPECT/CT imaging with a gamma-emitting surrogate (e.g., In-111-PNT2001) to visualize the whole-body distribution and identify any unexpected accumulation in non-target tissues.

    • Dosimetry Calculations: Perform dosimetry calculations to estimate the absorbed dose to the bone marrow. Compare this with the dose delivered to the tumor to assess the therapeutic index.

Possible Cause 2: Intrinsic sensitivity of the animal model to radiation.

  • Troubleshooting Steps:

    • Establish Baseline Hematology: Characterize the baseline hematological parameters of the animal strain being used.

    • Radiation Sensitivity Controls: Include control groups treated with known doses of external beam radiation to determine the inherent radiosensitivity of the bone marrow in your model.

    • Literature Review: Consult literature for known differences in radiation sensitivity between different animal strains.

Issue 2: Difficulty in assessing the degree of myelosuppression.

Troubleshooting Steps:

  • Comprehensive Hematological Analysis: Perform complete blood counts (CBCs) with differentials at multiple time points post-treatment to monitor the kinetics of neutropenia, thrombocytopenia, and anemia.

  • Bone Marrow Cellularity: Assess bone marrow cellularity from histological sections of the femur or tibia.

  • Colony-Forming Unit (CFU) Assays: Utilize CFU assays to quantify the number of hematopoietic progenitor cells (see Experimental Protocols section for details).

  • Flow Cytometry: Employ flow cytometry to enumerate specific hematopoietic stem and progenitor cell populations (e.g., LSK cells in mice) (see Experimental Protocols section for details).

Strategies to Minimize Myelosuppression in Experimental Settings

1. Optimization of Dosing and Scheduling:

  • Dose Reduction: In preclinical models, carefully titrate the dose of Ac-225-PNT2001 to find the optimal balance between anti-tumor efficacy and acceptable myelosuppression.

  • Fractionated Dosing: Investigate fractionated dosing schedules (i.e., splitting the total dose into smaller, multiple injections) which may allow for bone marrow recovery between treatments.

2. Co-administration of Bone Marrow Protective Agents:

  • Amifostine (WR-2721): Consider the co-administration of radioprotective agents like amifostine. Amifostine is a broad-spectrum cytoprotective agent that can reduce the toxicity of radiation to normal tissues, including the bone marrow.[7] The timing of administration relative to Ac-225-PNT2001 injection is critical and needs to be optimized in preclinical models.

3. Supportive Care:

  • Growth Factors: In animal studies exhibiting significant myelosuppression, the use of hematopoietic growth factors such as granulocyte-colony stimulating factor (G-CSF) can be explored to stimulate the recovery of neutrophils.

4. Advanced Targeting Strategies (Future Directions):

  • Affinity and Linker Modification: The improved linker technology in this compound is a step in this direction.[8] Further research into optimizing ligand affinity and linker chemistry can enhance tumor retention and accelerate clearance from circulation, thereby reducing bone marrow exposure.

G cluster_0 Experimental Workflow to Minimize Myelosuppression Dose Optimization Dose Optimization Assessment Comprehensive Myelosuppression Assessment Dose Optimization->Assessment Scheduling Optimization Scheduling Optimization Scheduling Optimization->Assessment Protective Agents Co-administration of Protective Agents Protective Agents->Assessment Supportive Care Supportive Care Supportive Care->Assessment Outcome Minimized Myelosuppression Assessment->Outcome

Diagram 2: Experimental workflow for minimizing myelosuppression.

Experimental Protocols

Protocol 1: Colony-Forming Unit (CFU) Assay for Murine Bone Marrow

This protocol is adapted from established methods for assessing hematopoietic progenitor function.[8][9][10][11]

1. Materials:

  • MethoCult™ GF M3434 (StemCell Technologies) or similar methylcellulose-based medium.

  • IMDM + 2% FBS.

  • Sterile PBS.

  • 35 mm culture dishes.

  • Syringes and blunt-end needles (16G).

2. Procedure:

  • Bone Marrow Harvest: Euthanize mice and aseptically harvest femurs and tibias. Flush the bone marrow with IMDM + 2% FBS using a 25G needle and syringe.

  • Cell Suspension: Create a single-cell suspension by gently passing the bone marrow through a 70 µm cell strainer.

  • Cell Counting: Perform a cell count using a hemocytometer or automated cell counter.

  • Plating: Dilute the bone marrow cells in IMDM + 2% FBS to a final concentration of 1 x 10^5 cells/mL. Add 0.3 mL of the cell suspension to 3 mL of MethoCult™ medium. Vortex thoroughly.

  • Incubation: Dispense 1.1 mL of the cell/MethoCult™ mixture into each of two 35 mm culture dishes. Place the dishes in a 100 mm dish with a third uncovered dish containing sterile water to maintain humidity. Incubate at 37°C in a 5% CO2 incubator for 7-14 days.

  • Colony Counting: Enumerate and classify colonies (CFU-GM, BFU-E, CFU-GEMM) using an inverted microscope based on morphological characteristics.

Protocol 2: Flow Cytometry for Hematopoietic Stem and Progenitor Cells (HSPCs) in Mice

This protocol provides a general framework for identifying murine HSPCs.[12][13][14][15][16]

1. Materials:

  • Fluorochrome-conjugated antibodies against mouse hematopoietic lineage markers (e.g., CD3e, CD4, CD8a, B220, Gr-1, Mac-1), c-Kit (CD117), Sca-1 (Ly-6A/E), CD34, Flt3 (CD135), CD48, CD150.

  • FACS buffer (PBS + 2% FBS).

  • 7-AAD or DAPI for viability staining.

2. Procedure:

  • Bone Marrow Harvest and Cell Suspension: Follow steps 1-3 from the CFU assay protocol.

  • Staining:

    • Resuspend 1-2 x 10^6 bone marrow cells in 100 µL of FACS buffer.

    • Add the antibody cocktail (pre-titrated for optimal concentration).

    • Incubate on ice for 30 minutes in the dark.

    • Wash the cells twice with 1 mL of FACS buffer.

    • Resuspend the cells in 500 µL of FACS buffer containing a viability dye.

  • Data Acquisition: Acquire data on a flow cytometer.

  • Gating Strategy:

    • Gate on viable, single cells.

    • Gate on Lineage-negative (Lin-) cells.

    • From the Lin- gate, identify LSK (Lin-Sca-1+c-Kit+) cells.

    • Further phenotype the LSK population to identify long-term HSCs (LT-HSCs: LSK CD34-Flt3-), short-term HSCs (ST-HSCs: LSK CD34+Flt3-), and multipotent progenitors (MPPs: LSK CD34+Flt3+).

Disclaimer: This technical support guide is for informational purposes only and is intended for a scientific audience. The information provided should not be considered as medical advice. Researchers should always adhere to institutional and national guidelines for conducting animal and clinical research.

References

PNT2001 formulation and stability challenges

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals with common formulation and stability challenges encountered during experiments with PNT2001 (also known as 225Ac-PSMA-62 or LY4181530).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is an investigational radiopharmaceutical for targeted alpha therapy. It consists of a prostate-specific membrane antigen (PSMA)-targeting ligand, PSMA-62, chelated to the alpha-emitting radionuclide Actinium-225 (225Ac).[1][2][3] It is being developed for the treatment of prostate cancer.[4][5]

Q2: What are the primary challenges in formulating 225Ac-based radiopharmaceuticals like this compound?

A2: The formulation of 225Ac-radiopharmaceuticals presents several challenges, including:

  • Radiolysis: The high energy of alpha particles emitted by 225Ac and its daughter radionuclides can damage the targeting ligand and chelator, reducing radiochemical purity and therapeutic efficacy.[6]

  • Daughter Recoil: The recoil energy from the decay of 225Ac can cause the daughter radionuclides (e.g., 221Fr, 213Bi) to be released from the chelator. These free daughter isotopes can lead to off-target radiation exposure.

  • Complex Decay Chain: The decay of 225Ac involves a series of short-lived daughter isotopes, making accurate quantification of radiochemical purity challenging until secular equilibrium is reached.[7][8]

  • Supply Chain Logistics: The 9.92-day half-life of 225Ac requires careful planning and coordination for synthesis, quality control, and administration.[6][9]

Q3: What are the recommended storage conditions for this compound?

A3: While specific storage guidelines for this compound are not publicly available, general recommendations for radiopharmaceuticals suggest storage in a lead-shielded container in a controlled and secured area. For other PSMA-radioligands, storage at controlled room temperature is often recommended, with protection from light. It is crucial to adhere to the specific storage conditions provided by the manufacturer or outlined in the investigational protocol.

Q4: How is the radiochemical purity of this compound determined?

A4: The radiochemical purity of 225Ac-labeled radiopharmaceuticals is typically assessed using radio-thin-layer chromatography (radio-TLC) and radio-high-performance liquid chromatography (radio-HPLC).[7][10] These methods separate the intact radiolabeled compound from free 225Ac and other radiochemical impurities. Due to the complex decay chain of 225Ac, it is recommended to allow for a period of time (e.g., >6 hours) after separation for the daughter nuclides to reach secular equilibrium with 225Ac before quantifying the radioactivity on the chromatogram.[7]

Troubleshooting Guides

Formulation and Radiolabeling Issues
Problem Potential Cause Recommended Solution
Low Radiolabeling Yield Suboptimal pH of the reaction buffer.Ensure the pH of the reaction buffer is within the optimal range for 225Ac chelation, typically between 5.0 and 6.0.
Presence of trace metal contaminants in reagents or on glassware.Use high-purity, metal-free reagents and acid-washed glassware.
Insufficient precursor (PSMA-62 ligand) concentration.Optimize the molar ratio of the PSMA-62 ligand to 225Ac.
Poor Radiochemical Purity (Presence of Free 225Ac) Incomplete chelation of 225Ac.Increase the reaction time or temperature, within the stability limits of the ligand.
Suboptimal purification method.Utilize a purification method, such as solid-phase extraction (SPE), to effectively separate the radiolabeled product from unchelated 225Ac.
Product Degradation (Radiolysis) High radioactivity concentration.Consider diluting the final product with a suitable buffer.
Absence of radical scavengers.Add a radioprotectant/quencher, such as ascorbic acid or gentisic acid, to the formulation to minimize radiolysis.[6][10]
Stability Issues
Problem Potential Cause Recommended Solution
Decreased Radiochemical Purity Over Time Radiolytic degradation of the PSMA-62 ligand or chelator.Store the final product at the recommended temperature and protect it from light. Ensure an adequate amount of a radical scavenger is included in the formulation.
Release of 225Ac from the chelator.Evaluate the stability of the chelator used for the PSMA-62 ligand under the storage conditions.
Precipitation or Cloudiness of the Solution Poor solubility of the formulation components at the storage temperature.Review the formulation composition and consider adjusting the buffer or excipients.
Aggregation of the radiolabeled compound.Investigate the impact of pH and ionic strength on the stability of the final product.

Experimental Protocols

While a specific, detailed protocol for the formulation of this compound is proprietary, the following represents a general methodology for the preparation of 225Ac-PSMA radioligands based on published procedures for similar compounds.[6][10]

General Protocol for 225Ac-Labeling of a PSMA Ligand

  • Reagent Preparation:

    • Prepare a stock solution of the PSMA-62 ligand precursor in high-purity, metal-free water.

    • Prepare a reaction buffer (e.g., 0.2 M ammonium (B1175870) acetate, pH 5.5).

    • Prepare a quenching solution (e.g., 0.1 M ascorbic acid).

  • Radiolabeling Reaction:

    • In a sterile, pyrogen-free reaction vial, combine the PSMA-62 ligand stock solution and the reaction buffer.

    • Add the required amount of 225AcCl3 solution.

    • Gently mix the solution and incubate at a controlled temperature (e.g., 95°C) for a specified duration (e.g., 30 minutes).

  • Purification:

    • After incubation, allow the reaction mixture to cool to room temperature.

    • Purify the radiolabeled product using a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., C18).

    • Wash the cartridge with sterile water to remove unreacted 225Ac and hydrophilic impurities.

    • Elute the purified 225Ac-PSMA-62 with a suitable solvent (e.g., 50% ethanol (B145695) in saline).

  • Final Formulation and Quality Control:

    • Add the quenching solution to the purified product to enhance stability.

    • Perform quality control tests, including determination of radiochemical purity by radio-TLC and/or radio-HPLC, pH measurement, and sterility testing.

Data Presentation

Table 1: Illustrative Stability of a 225Ac-PSMA Radioligand

Note: This table presents hypothetical data for illustrative purposes, as specific stability data for this compound is not publicly available. The data is based on typical stability profiles observed for similar 225Ac-labeled radiopharmaceuticals.

Time PointStorage ConditionRadiochemical Purity (%)Appearance
0 hours25°C> 99%Clear, colorless solution
6 hours25°C98%Clear, colorless solution
24 hours25°C95%Clear, colorless solution
48 hours25°C91%Clear, colorless solution
24 hours2-8°C97%Clear, colorless solution

Visualizations

PNT2001_Mechanism_of_Action This compound Mechanism of Action cluster_bloodstream Bloodstream cluster_prostate_cancer_cell Prostate Cancer Cell This compound This compound (225Ac-PSMA-62) PSMA PSMA Receptor This compound->PSMA Binding Internalization Internalization PSMA->Internalization Receptor-Mediated DNA_Damage DNA Double-Strand Breaks Internalization->DNA_Damage Alpha Particle Emission from 225Ac Decay Apoptosis Cell Death (Apoptosis) DNA_Damage->Apoptosis

Caption: Mechanism of action of this compound in prostate cancer cells.

Radiolabeling_Workflow General Radiolabeling Workflow for 225Ac-PSMA Ligands Reagents 1. Reagent Preparation - PSMA-62 Ligand - 225AcCl3 - Buffer Reaction 2. Radiolabeling Reaction (Heating) Reagents->Reaction Purification 3. Purification (Solid-Phase Extraction) Reaction->Purification QC 4. Quality Control - Radio-TLC/HPLC - pH - Sterility Purification->QC Final_Product Final Product: 225Ac-PSMA-62 QC->Final_Product

Caption: A generalized workflow for the radiolabeling of PSMA ligands with Actinium-225.

Stability_Troubleshooting Troubleshooting Logic for Stability Issues start Stability Issue Identified (e.g., Low Radiochemical Purity) check_storage Verify Storage Conditions (Temperature, Light) start->check_storage check_formulation Review Formulation - Quencher present? - pH correct? check_storage->check_formulation Conditions OK analyze_impurities Characterize Impurities (Radio-HPLC) check_formulation->analyze_impurities Formulation OK adjust_quencher Optimize Quencher Concentration check_formulation->adjust_quencher No/Low Quencher adjust_pH Adjust Formulation pH check_formulation->adjust_pH Incorrect pH end Stability Improved analyze_impurities->end adjust_quencher->end adjust_pH->end

Caption: A logical workflow for troubleshooting stability issues with 225Ac-PSMA radiopharmaceuticals.

References

Technical Support Center: Enhancing Cellular Internalization of PSMA-62 Ligand

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the PSMA-62 ligand. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the cellular internalization of PSMA-62 for their experimental needs. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of PSMA-62 cellular internalization?

A1: PSMA-62, like other PSMA-targeting ligands, is primarily internalized through clathrin-mediated endocytosis.[1] Upon binding to the prostate-specific membrane antigen (PSMA) on the cell surface, the PSMA-ligand complex is recruited into clathrin-coated pits, which then invaginate to form intracellular vesicles, delivering the ligand into the cell.[1]

Q2: What are the key factors that influence the internalization rate of PSMA-62?

A2: Several factors can significantly impact the cellular uptake of PSMA-62:

  • PSMA Expression Levels: The density of PSMA receptors on the cell surface is a critical determinant of internalization. Higher expression levels generally lead to increased uptake.[2]

  • Ligand Affinity and Concentration: The binding affinity (Kd) of PSMA-62 to PSMA and the concentration used in the experiment influence receptor saturation and, consequently, the internalization rate.[2][3]

  • Linker Technology: The chemical linker connecting the PSMA-binding motif to the payload (e.g., a radionuclide or fluorescent dye) can affect the ligand's overall structure, binding affinity, and internalization efficiency.[4][5]

  • Cell Type: Different prostate cancer cell lines (e.g., LNCaP, PC3-PIP) exhibit varying levels of endogenous PSMA expression and may have different internalization capacities.[2][6]

Q3: How can I enhance the cellular internalization of PSMA-62 in my experiments?

A3: Several strategies can be employed to boost PSMA-62 uptake:

  • Androgen Deprivation Therapy (ADT): Treating prostate cancer cells with androgen receptor inhibitors, such as abiraterone (B193195) acetate (B1210297) or enzalutamide, can upregulate PSMA expression, leading to enhanced ligand internalization.[7]

  • Co-administration with Monoclonal Antibodies: The use of certain anti-PSMA monoclonal antibodies, like J591, in conjunction with PSMA-62 may increase the rate of internalization.[8][9]

  • Ligand Modification: Utilizing next-generation ligands with optimized linkers can improve internalization kinetics.[4][5] For example, PSMA-62 is designed with a novel linker technology to enhance cellular internalization.[10]

Q4: What is the typical timeframe for significant PSMA-62 internalization?

A4: Significant internalization of PSMA ligands can be observed within a few hours of incubation. However, the optimal incubation time can vary depending on the cell line, ligand concentration, and experimental temperature. Time-course experiments are recommended to determine the peak internalization for your specific system.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during your PSMA-62 internalization experiments.

Problem Possible Cause(s) Recommended Solution(s)
Low or No PSMA-62 Internalization Signal 1. Low PSMA expression in cells: The cell line used may have insufficient surface PSMA. 2. Suboptimal ligand concentration: The concentration of PSMA-62 may be too low for detection. 3. Incorrect incubation conditions: Temperature and time may not be optimal for internalization. 4. Inactive ligand: The PSMA-62 ligand may have degraded.1. Verify PSMA expression: Use a validated positive control cell line (e.g., LNCaP or PC3-PIP) and confirm PSMA expression via flow cytometry or western blot. Consider using androgen deprivation to upregulate PSMA expression. 2. Optimize ligand concentration: Perform a dose-response experiment to determine the optimal PSMA-62 concentration. 3. Optimize incubation conditions: Conduct a time-course experiment (e.g., 30 min, 1h, 2h, 4h) at 37°C to identify the peak internalization time. 4. Check ligand integrity: Use a fresh aliquot of the ligand and ensure proper storage conditions.
High Background or Non-Specific Binding 1. Excessive ligand concentration: High concentrations can lead to non-specific binding to the cell surface or plasticware. 2. Inadequate washing steps: Insufficient washing may leave unbound ligand behind. 3. "Sticky" cell line: Some cell lines have a tendency for non-specific binding.1. Reduce ligand concentration: Use the lowest effective concentration determined from your dose-response experiments. 2. Increase washing stringency: Increase the number and duration of washes with ice-cold PBS after incubation. 3. Include blocking agents: Pre-incubate cells with a blocking buffer (e.g., PBS with 1% BSA) to reduce non-specific binding sites. Include a non-labeled PSMA inhibitor as a blocking control to determine specific uptake.
Inconsistent Results Between Replicates 1. Inconsistent cell seeding: Uneven cell numbers across wells will lead to variable uptake. 2. Pipetting errors: Inaccurate pipetting of the ligand or other reagents. 3. Temperature fluctuations: Variations in temperature during incubation can affect internalization rates.1. Ensure uniform cell seeding: Use a hemocytometer or automated cell counter to ensure consistent cell numbers in each well. 2. Use calibrated pipettes: Ensure pipettes are properly calibrated and use careful pipetting techniques. 3. Maintain stable temperature: Use a calibrated incubator and minimize the time plates are outside of the incubator.
Unexpected Cellular Localization 1. Artifacts from fixation/permeabilization: The methods used to prepare cells for imaging can sometimes alter protein localization. 2. Ligand degradation: The payload (e.g., fluorescent dye) may detach from the ligand and accumulate in different cellular compartments.1. Optimize imaging preparation: Test different fixation and permeabilization protocols. Live-cell imaging can also be used to observe internalization in real-time without fixation. 2. Assess ligand stability: Perform quality control checks on your PSMA-62 conjugate to ensure its integrity.

Quantitative Data Summary

Table 1: Impact of Linker Modification on PSMA Ligand Internalization
Ligand ModificationCell LineInternalization (% of total cell-associated activity)Reference
PSMA-617 LNCaP~8.2%[4]
P17 (modified linker) LNCaP~8.5%[4]
P18 (modified linker) LNCaP~8.7%[4]
(HE)1 Linker LNCaPSignificantly increased internalization compared to reference[3]
(HE)3 Linker LNCaPInternalization not significantly different from reference[3]
(WE)1 Linker LNCaPInternalization not significantly different from reference[3]

Note: "HE" refers to a Histidine-Glutamic Acid containing linker, and "WE" refers to a Tryptophan-Glutamic Acid containing linker. The reference compound in the study by Wurzer et al. was a core Glu-urea-Lys-HBED-CC-IRDye800CW structure.

Table 2: Effect of Androgen Deprivation on PSMA Ligand Uptake
Cell LineTreatmentFold Increase in 68Ga-PSMA-HBED-CC Uptake (after 3h)Reference
CRPC 5 µmol/L abiraterone acetate (48h)> 5-fold
revCRPC 48h abiraterone acetate8-fold
revCRPC 48h abiraterone acetate + testosterone (B1683101) withdrawal10-fold
CRPCAA 48h abiraterone acetate withdrawal5-fold

Note: CRPC = Castration-Resistant Prostate Cancer cell line VCaP; revCRPC = Androgen-sensitive VCaP; CRPCAA = Abiraterone-tolerant VCaP.

Experimental Protocols

Protocol 1: In Vitro PSMA-62 Internalization Assay

This protocol describes a method to quantify the cellular uptake and internalization of a radiolabeled or fluorescently-labeled PSMA-62 ligand.

Materials:

  • PSMA-positive cells (e.g., LNCaP, PC3-PIP)

  • PSMA-negative control cells (e.g., PC3)

  • Cell culture medium

  • PSMA-62 ligand (labeled)

  • Non-labeled PSMA inhibitor (for blocking)

  • Ice-cold PBS

  • Acid wash buffer (e.g., 0.2 M glycine, pH 2.5)

  • Lysis buffer (e.g., 1 M NaOH)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Ligand Incubation:

    • On the day of the experiment, aspirate the culture medium.

    • Add fresh, serum-free medium containing the desired concentration of labeled PSMA-62.

    • For blocking controls, pre-incubate cells with a 100-fold molar excess of non-labeled PSMA inhibitor for 15 minutes before adding the labeled ligand.

    • Incubate at 37°C for the desired time points (e.g., 30, 60, 120 minutes).

  • Washing:

    • Place the plate on ice to stop internalization.

    • Aspirate the medium and wash the cells three times with ice-cold PBS.

  • Acid Wash (to remove surface-bound ligand):

    • Add ice-cold acid wash buffer to each well and incubate on ice for 5-10 minutes.

    • Collect the supernatant (this contains the surface-bound fraction).

    • Wash the cells once more with ice-cold PBS.

  • Cell Lysis:

    • Add lysis buffer to each well to solubilize the cells.

    • Collect the lysate (this contains the internalized fraction).

  • Quantification:

    • Measure the radioactivity or fluorescence of the surface-bound and internalized fractions.

    • Determine the protein concentration of the cell lysates to normalize the data.

  • Data Analysis: Express the results as a percentage of the total added ligand that is internalized per mg of protein.

Protocol 2: Co-Immunoprecipitation (Co-IP) of PSMA and Clathrin

This protocol is for verifying the interaction between PSMA and clathrin in prostate cancer cells.

Materials:

  • LNCaP or PC3-PIP cells

  • Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

  • Anti-PSMA antibody (for immunoprecipitation)

  • Anti-Clathrin Heavy Chain antibody (for western blotting)

  • Normal IgG (isotype control)

  • Protein A/G magnetic beads

  • SDS-PAGE gels and western blotting reagents

Procedure:

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in Co-IP lysis buffer on ice for 30 minutes with gentle agitation.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant to a new tube.

  • Pre-clearing (optional but recommended):

    • Add Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C with rotation.

    • Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the anti-PSMA antibody or normal IgG control to the pre-cleared lysate.

    • Incubate overnight at 4°C with gentle rotation.

    • Add pre-washed Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation.

  • Washing:

    • Pellet the beads on a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with Co-IP lysis/wash buffer.

  • Elution:

    • Resuspend the beads in 2X Laemmli sample buffer and boil for 5-10 minutes to elute the protein complexes.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with the anti-Clathrin Heavy Chain antibody to detect co-immunoprecipitated clathrin.

    • Also, probe for PSMA to confirm successful immunoprecipitation.

Visualizations

PSMA_Internalization_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PSMA-62 PSMA-62 Ligand PSMA PSMA Receptor PSMA-62->PSMA Binding Clathrin_Pit Clathrin-Coated Pit PSMA->Clathrin_Pit Recruitment Coated_Vesicle Clathrin-Coated Vesicle Clathrin_Pit->Coated_Vesicle Endocytosis Endosome Early Endosome Coated_Vesicle->Endosome Uncoating Recycling Recycling to Membrane Endosome->Recycling Sorting Degradation Lysosomal Degradation Endosome->Degradation Sorting

Caption: Clathrin-mediated endocytosis pathway of the PSMA-62 ligand.

Troubleshooting_Workflow cluster_verification Initial Checks cluster_optimization Optimization Steps cluster_enhancement Enhancement Strategies Start Experiment Start: Low PSMA-62 Signal Check_PSMA_Expression Verify PSMA Expression (Flow Cytometry/WB) Start->Check_PSMA_Expression Check_Ligand_Activity Confirm Ligand Integrity and Concentration Start->Check_Ligand_Activity Optimize_Concentration Perform Dose-Response Experiment Check_PSMA_Expression->Optimize_Concentration PSMA Positive Check_Ligand_Activity->Optimize_Concentration Ligand Active Optimize_Incubation Conduct Time-Course Experiment Optimize_Concentration->Optimize_Incubation ADT_Treatment Apply Androgen Deprivation (e.g., Abiraterone) Optimize_Incubation->ADT_Treatment Signal Still Low Antibody_CoAdmin Co-administer with Enhancing Antibody (e.g., J591) Optimize_Incubation->Antibody_CoAdmin Signal Still Low End Improved Signal Optimize_Incubation->End Signal Improved ADT_Treatment->End Antibody_CoAdmin->End

Caption: Troubleshooting workflow for low PSMA-62 internalization signal.

References

Validation & Comparative

A Comparative Guide to the Biodistribution of PNT2001 and 225Ac-PSMA-I&T in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted alpha therapy for prostate cancer, two promising radiopharmaceuticals, PNT2001 (also known as LY4181530 or 225Ac-PSMA-62) and 225Ac-PSMA-I&T, have emerged as key candidates. Both agents leverage the potent cell-killing ability of the alpha-emitter Actinium-225 (225Ac) directed against the Prostate-Specific Membrane Antigen (PSMA), a well-validated target in prostate cancer. This guide provides a comparative analysis of their biodistribution profiles based on available preclinical data, offering insights into their potential efficacy and safety.

Introduction to the Radiopharmaceuticals

This compound is a next-generation PSMA-targeted radioligand therapy developed by POINT Biopharma, now a wholly-owned subsidiary of Eli Lilly and Company.[1] It features a novel ligand, PSMA-62, which has been optimized for use with 225Ac.[2][3] Preclinical studies suggest that this compound is designed to enhance tumor uptake and reduce off-target accumulation, particularly in the kidneys, a critical organ for dose-limiting toxicity in PSMA-targeted therapies.[4][5] An ongoing Phase I/Ib/II clinical trial, ACCEL (NCT06229366), is currently evaluating the safety and efficacy of 225Ac-PSMA-62.[2][3]

225Ac-PSMA-I&T is another PSMA-targeted radiopharmaceutical that has shown significant promise in preclinical and early clinical settings for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[6][7] Developed as an investigational agent, it has been noted for its therapeutic efficacy. However, a key consideration with 225Ac-PSMA-I&T is the potential for redistribution of its daughter radionuclides (progeny) following the decay of 225Ac. This can lead to increased radiation doses to non-target organs like the kidneys and salivary glands.[6][7][8]

Comparative Biodistribution Analysis

Direct head-to-head preclinical studies comparing the biodistribution of 225Ac-PNT2001 and 225Ac-PSMA-I&T with comprehensive, publicly available quantitative data are limited. However, by examining available data for both compounds, including studies using Lutetium-177 (177Lu) labeled analogs as a proxy for biodistribution characteristics, we can draw valuable comparisons.

Preclinical data presented for a 177Lu-labeled version of the this compound ligand (177Lu-PNT2001) in LNCaP tumor-bearing mice demonstrated high tumor retention and significantly lower kidney uptake compared to 177Lu-PSMA-I&T at 24 hours post-injection.[5] Specifically, 177Lu-PNT2001 exhibited a tumor-to-kidney uptake ratio of 0.902, a substantial improvement over the 0.117 ratio observed for 177Lu-PSMA-I&T under the same experimental conditions.[5] This suggests a more favorable therapeutic window for this compound, with a higher proportion of the therapeutic dose reaching the tumor relative to the kidneys.

The following tables summarize the available quantitative biodistribution data for the two agents. It is important to note that the data for this compound is for its 177Lu-labeled analog and serves as a surrogate for the expected biodistribution of the 225Ac version. The data for 225Ac-PSMA-I&T is estimated from published graphical data and should be interpreted with this limitation in mind.

Table 1: Comparative Biodistribution in LNCaP Tumor-Bearing Mice (24h post-injection)

Organ/Tissue177Lu-PNT2001 (%ID/g)[5]225Ac-PSMA-I&T (%ID/g) (Estimated)[6]
Tumor13.03~15
Kidneys14.45~10
LiverNot Reported~1
SpleenNot Reported~0.5
LungsNot Reported~0.5
BloodNot Reported<1

Table 2: Tumor-to-Kidney Uptake Ratio (24h post-injection)

RadiopharmaceuticalTumor/Kidney RatioReference
177Lu-PNT20010.902[5]
177Lu-PSMA-I&T0.117[5]
225Ac-PSMA-I&T (Estimated)~1.5[6]

These data suggest that while both agents achieve high tumor uptake, this compound may offer a significant advantage in terms of reduced kidney accumulation, potentially leading to a better safety profile.

Experimental Protocols

The following provides a generalized methodology for the key experiments cited in the comparison, based on standard practices for preclinical biodistribution studies of radiopharmaceuticals.

In Vivo Biodistribution Study in Tumor-Bearing Mice
  • Animal Model: Male immunodeficient mice (e.g., BALB/c nude or SCID) are typically used.

  • Tumor Cell Implantation: LNCaP human prostate cancer cells, which express high levels of PSMA, are subcutaneously inoculated into the flank of each mouse. Tumors are allowed to grow to a specified size (e.g., 100-200 mm³).

  • Radiopharmaceutical Administration: A defined activity of the radiopharmaceutical (e.g., 10 MBq for 177Lu-labeled compounds or a lower activity for 225Ac-labeled compounds) is injected intravenously via the tail vein.

  • Time Points: Animals are euthanized at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to assess the change in biodistribution over time.

  • Tissue Harvesting and Measurement: Key organs and tissues (e.g., tumor, kidneys, liver, spleen, lungs, muscle, blood) are collected, weighed, and the radioactivity is measured using a gamma counter.

  • Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ. This is determined by comparing the radioactivity in the tissue to a standard of the injected dose and normalizing for the tissue weight.

experimental_workflow cluster_animal_prep Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis animal_model Select Immunodeficient Mice tumor_implantation Subcutaneous Implantation of LNCaP Cells animal_model->tumor_implantation tumor_growth Allow Tumor Growth to Predetermined Size tumor_implantation->tumor_growth injection Intravenous Injection of Radiopharmaceutical tumor_growth->injection euthanasia Euthanize at Defined Time Points injection->euthanasia harvesting Harvest Organs and Tumor euthanasia->harvesting counting Measure Radioactivity in Tissues harvesting->counting calculation Calculate %ID/g for each Tissue counting->calculation comparison Compare Biodistribution Profiles calculation->comparison

Experimental workflow for a typical preclinical biodistribution study.

Signaling Pathways and Logical Relationships

The targeting mechanism for both this compound and 225Ac-PSMA-I&T is based on the high-affinity binding of the PSMA ligand to the extracellular domain of the PSMA protein, which is overexpressed on the surface of prostate cancer cells. Upon binding, the radiopharmaceutical is internalized by the cell, leading to the intracellular delivery of the cytotoxic 225Ac payload. The high-energy alpha particles emitted by 225Ac and its daughter nuclides cause double-strand DNA breaks, ultimately leading to cancer cell death.

targeting_mechanism radioligand 225Ac-PSMA Ligand (this compound or PSMA-I&T) psma PSMA Receptor (on Prostate Cancer Cell) radioligand->psma Targets binding Binding psma->binding internalization Internalization binding->internalization dna_damage Double-Strand DNA Breaks (via Alpha Particle Emission) internalization->dna_damage apoptosis Cell Death (Apoptosis) dna_damage->apoptosis

Targeting mechanism of 225Ac-labeled PSMA radioligands.

Conclusion

Based on the available preclinical data, both this compound and 225Ac-PSMA-I&T demonstrate effective targeting of PSMA-expressing tumors. A key differentiator appears to be the potentially improved safety profile of this compound, as suggested by the lower kidney uptake of its 177Lu-labeled analog compared to 177Lu-PSMA-I&T.[5] This characteristic could translate to a wider therapeutic window for 225Ac-PNT2001. However, it is crucial to await direct comparative studies of the 225Ac-labeled agents and the results from ongoing clinical trials to definitively establish their relative biodistribution, efficacy, and safety profiles in humans. The issue of progeny redistribution with 225Ac-PSMA-I&T also warrants further investigation to fully understand its impact on long-term toxicity.

References

A Head-to-Head Comparison of PNT2001 and Other PSMA Ligands for Prostate Cancer Theranostics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of radioligand therapy for prostate cancer is rapidly evolving, with numerous Prostate-Specific Membrane Antigen (PSMA) ligands in development. This guide provides an objective, data-driven comparison of PNT2001, a promising next-generation ligand, with other established and emerging PSMA-targeting agents.

Introduction to PSMA Ligands

Prostate-Specific Membrane Antigen (PSMA) is a transmembrane protein significantly overexpressed in prostate cancer cells, making it an exceptional target for both imaging and therapy.[1][2] PSMA ligands are molecules designed to bind to this protein with high affinity and specificity. When chelated with a radioisotope, these ligands can be used for PET imaging (e.g., with Gallium-68) to diagnose and stage the disease, or for therapy (e.g., with Lutetium-177 or Actinium-225) to deliver targeted radiation to cancer cells.[3][4] The development of these "theranostic" agents has revolutionized the management of prostate cancer.

This compound is a novel, next-generation small molecule PSMA ligand that has been optimized for use with the alpha-emitting radioisotope Actinium-225 (²²⁵Ac).[5][6] Preclinical data suggests it possesses properties that may offer advantages over earlier-generation ligands. This guide will compare this compound to key comparators such as PSMA-617 and PSMA-I&T, which are widely used in clinical practice and research.

Comparative Data Overview

The following tables summarize key quantitative data from preclinical and clinical studies, providing a snapshot of the performance characteristics of different PSMA ligands.

Table 1: In Vitro Performance Characteristics
LigandTarget Affinity (IC50/Kᵢ, nM)Cell LineInternalization Rate
This compound 3.1 (IC50)[7]LNCaPIncreased compared to first-generation ligands[5][6]
PSMA-617 Significantly improved binding affinity (preclinical)[3]LNCaPHighly efficient internalization[3]
[¹⁸F]-DCFPyL 1.1 ± 0.1 (Kᵢ)[8]PSMA-expressing cellsN/A
MIP-1095 0.81 (on LNCaP cells)[1]LNCaPN/A
J591 (Antibody) 1.76–18 (Kᵈ)[9]PSMA-expressing cellsN/A
Table 2: Preclinical In Vivo Biodistribution in Mouse Models (24h post-injection)
Ligand (Radiolabel)Tumor Uptake (%ID/g)Kidney Uptake (%ID/g)Tumor/Kidney RatioMouse Model
This compound (¹⁷⁷Lu) 13.03[7]14.45[7]0.902[7]LNCaP xenograft
PSMA-I&T (¹⁷⁷Lu) N/AHigher than this compound[7]0.117[7]LNCaP xenograft
[¹⁸F]-DCFPyL >300:1 (Tumor:PSMA-negative tumor)Minimal non-target tissue uptakeN/APSMA-expressing xenograft
Table 3: Preclinical Therapeutic Efficacy in Mouse Models
Ligand (Radiolabel)Mouse ModelKey Efficacy Endpoint
This compound (²²⁵Ac) LNCaP xenograft5 out of 6 mice achieved long-term survival (>100 days) with a single 40 kBq dose.[7]
This compound (²²⁵Ac) C4-2 metastatic modelInhibited tumor growth and metastasis to a greater extent than ²²⁵Ac-PSMA-I&T.[7]
PSMA-TO-1 (²²⁵Ac) Disseminated prostate cancer modelMedian survival of 17.8 weeks, significantly longer than 14.5 weeks for ²²⁵Ac-PSMA-617.[10][11]

Key Experimental Methodologies

Understanding the experimental context is crucial for interpreting the comparative data. Below are detailed protocols for key experiments typically used in the preclinical evaluation of PSMA ligands.

Competitive Binding Assay (for IC50 Determination)
  • Objective: To determine the concentration of a ligand that inhibits 50% of the binding of a known radiolabeled ligand to its target receptor, providing a measure of binding affinity.

  • Cell Line: LNCaP cells, which endogenously express PSMA, are commonly used.[7]

  • Protocol:

    • LNCaP cells are seeded in multi-well plates and allowed to adhere.

    • Cells are incubated with a constant concentration of a radiolabeled PSMA ligand (e.g., ¹⁷⁷Lu-PSMA-617) and varying concentrations of the unlabeled test ligand (e.g., this compound).

    • The incubation is typically carried out at 4°C for 1-2 hours to allow binding to reach equilibrium without significant internalization.

    • After incubation, the cells are washed to remove unbound ligand.

    • The amount of radioactivity bound to the cells is measured using a gamma counter.

    • The data is plotted as the percentage of specific binding versus the log concentration of the competitor ligand, and the IC50 value is calculated using non-linear regression analysis.

In Vitro Internalization Assay
  • Objective: To measure the rate and extent to which the PSMA ligand, once bound to the cell surface receptor, is taken into the cell.

  • Protocol:

    • LNCaP or other PSMA-expressing cells are seeded in multi-well plates.

    • Cells are incubated with the radiolabeled test ligand at 37°C for various time points (e.g., 30, 60, 120 minutes).

    • At each time point, the incubation is stopped by placing the plates on ice.

    • The supernatant containing unbound ligand is collected.

    • The cells are washed with an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.8) to strip off the surface-bound radioligand. This fraction represents the membrane-bound radioactivity.

    • The cells are then lysed (e.g., with NaOH) to release the internalized radioactivity.

    • The radioactivity in the supernatant, acid wash, and cell lysate is measured.

    • Internalization is typically expressed as the percentage of total cell-associated radioactivity that is internalized at each time point. Preclinical data indicates that this compound demonstrates an increased internalization by tumor cells in vitro when compared to first-generation ligands.[5][6]

In Vivo Biodistribution Study
  • Objective: To determine the distribution and clearance of the radiolabeled ligand in a living organism over time, assessing its uptake in the tumor versus healthy organs.

  • Animal Model: Immunocompromised mice (e.g., NSG or nude mice) bearing human prostate cancer xenografts (e.g., LNCaP or C4-2) are used.[7]

  • Protocol:

    • A cohort of tumor-bearing mice is injected intravenously with a known amount of the radiolabeled ligand (e.g., ¹⁷⁷Lu-PNT2001).

    • At selected time points post-injection (e.g., 1, 4, 24, 48 hours), groups of mice are euthanized.

    • Tumors and major organs (kidneys, liver, spleen, bone, muscle, etc.) and blood are collected and weighed.

    • The radioactivity in each tissue sample is measured using a gamma counter.

    • The uptake in each tissue is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).

    • This data allows for the calculation of tumor-to-organ ratios, which are critical for assessing the therapeutic index. For instance, biodistribution studies of ¹⁷⁷Lu-PNT2001 in LNCaP mice showed high tumor retention and low off-target uptake in the kidneys, with a tumor/kidney ratio of 0.902 at 24 hours post-injection.[7]

Visualizing Key Processes

To further clarify the mechanisms and workflows discussed, the following diagrams are provided.

PSMA_Ligand_Theranostics PSMA-Targeted Radioligand Theranostics Workflow cluster_0 Diagnostic Phase cluster_1 Therapeutic Phase Patient Patient with Prostate Cancer Injection_Diag Inject ⁶⁸Ga-PSMA Ligand Patient->Injection_Diag PET_CT PET/CT Imaging Injection_Diag->PET_CT Staging Tumor Staging & Patient Selection PET_CT->Staging Injection_Ther Inject ¹⁷⁷Lu/²²⁵Ac-PSMA Ligand (e.g., this compound) Staging->Injection_Ther Eligible Patient Targeting Ligand Binds to PSMA on Cancer Cells Injection_Ther->Targeting Internalization Ligand-Receptor Complex Internalized Targeting->Internalization Radiation Radioisotope Emits Targeted Radiation (β- or α-particles) Internalization->Radiation DNA_Damage DNA Double-Strand Breaks Radiation->DNA_Damage Apoptosis Tumor Cell Death (Apoptosis) DNA_Damage->Apoptosis

PSMA-Targeted Radioligand Theranostics Workflow

The diagram above illustrates the "theranostic" approach, where a diagnostic imaging step with a PSMA ligand informs the decision to treat with a therapeutic version of the same or a similar ligand.

Ligand_Internalization_Pathway PSMA Ligand Binding and Internalization cluster_cell Prostate Cancer Cell PSMA PSMA Receptor Endosome Endosome PSMA->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Recycling Receptor Recycling Endosome->Recycling Ligand Radiolabeled PSMA Ligand (e.g., ²²⁵Ac-PNT2001) Lysosome->Ligand Radioisotope Decay & Radiation Emission Recycling->PSMA Return to surface Ligand->PSMA Binding

PSMA Ligand Binding and Internalization

This diagram details the process of a PSMA ligand binding to the receptor on the cell surface, followed by internalization. A high internalization rate, as reported for this compound, is advantageous as it traps the radioisotope inside the tumor cell, potentially increasing the radiation dose delivered to the target while minimizing exposure to surrounding healthy tissues.[5][6]

Discussion and Future Directions

The preclinical data for this compound is promising, suggesting it may have an improved therapeutic index compared to earlier generation PSMA ligands like PSMA-I&T, primarily due to its enhanced internalization and favorable biodistribution profile with lower kidney uptake.[5][6][7] The optimization for Actinium-225 is particularly noteworthy, as alpha-emitters deliver high-energy, short-range radiation, which can be more potent in killing cancer cells, including those that may be resistant to beta-emitters.[12]

However, it is important to note that these are preclinical findings. The ultimate clinical utility of this compound will be determined by data from ongoing and future clinical trials.[13][14] Head-to-head clinical trials comparing this compound directly with the FDA-approved ¹⁷⁷Lu-PSMA-617 will be crucial in establishing its relative efficacy and safety.

The field of PSMA-targeted radiopharmaceuticals continues to advance, with the development of new ligands, such as radio-hybrid PSMA (rhPSMA), and the exploration of different radionuclides.[15] As more data becomes available, a more nuanced understanding of the structure-activity relationships of these ligands will emerge, allowing for the design of even more effective and safer agents for the treatment of prostate cancer.

References

PNT2001 vs. Standard of Care in Metastatic Castration-Resistant Prostate Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational radioligand therapy PNT2001 against the current standard of care for metastatic castration-resistant prostate cancer (mCRPC). As this compound is currently in early-stage clinical development, this comparison is based on its proposed mechanism of action, preclinical data, and ongoing clinical trial design versus the established efficacy and protocols of current standard-of-care treatments.

Comparative Overview of this compound and Standard of Care in mCRPC

The following table summarizes the key characteristics of this compound and the primary therapeutic classes constituting the standard of care for mCRPC.

FeatureThis compound (LY4181530)Androgen Receptor Pathway Inhibitors (ARPIs)Taxane (B156437) ChemotherapyRadiopharmaceuticalsPARP Inhibitors
Mechanism of Action Targets Prostate-Specific Membrane Antigen (PSMA) on prostate cancer cells and delivers a cytotoxic dose of alpha-emitting Actinium-225, causing double-strand DNA breaks and cell death.[1][2]Inhibit androgen receptor signaling, which is a key driver of prostate cancer growth.Interfere with microtubule function, leading to cell cycle arrest and apoptosis.Target bone metastases (Radium-223) or PSMA-expressing cells (Lutetium-177) to deliver localized radiation.Inhibit the poly(ADP-ribose) polymerase enzyme, which is critical for DNA repair, particularly in tumors with BRCA mutations.
Examples [Ac-225]-PSMA-62Abiraterone (B193195) acetate (B1210297), EnzalutamideDocetaxel (B913), CabazitaxelRadium-223 dichloride, Lutetium-177 vipivotide tetraxetan (177Lu-PSMA-617)Olaparib, Rucaparib, Niraparib, Talazoparib
Delivery Method Intravenous infusionOralIntravenous infusionIntravenous infusionOral
Clinical Development Status Phase I/II (ACCEL trial)[3][4]Approved, standard of careApproved, standard of careApproved, standard of careApproved for specific patient populations, standard of care
Reported Efficacy (Key Outcomes) Preclinical data shows increased tumor cell internalization and suppression of tumor growth in murine models.[5][6] Clinical efficacy is under investigation.Median overall survival benefit of approximately 4-5 months in various clinical settings.[7][8]Median overall survival benefit of approximately 2-3 months.[9]177Lu-PSMA-617: Median overall survival benefit of 4 months vs. best standard care in the VISION trial.[10]Significant improvement in radiographic progression-free survival in patients with homologous recombination repair (HRR) gene mutations.

Experimental Protocols

This compound: The ACCEL Clinical Trial

The ongoing ACCEL trial (NCT06229366) is a multi-center, open-label, multiple-arm, Phase Ia/Ib/II study designed to evaluate the safety, tolerability, and efficacy of [Ac-225]-PSMA-62 (this compound) in patients with oligometastatic hormone-sensitive prostate cancer (OmHSPC) and mCRPC.[3][4]

Phase Ia (Dose Escalation):

  • Objective: To determine the maximum tolerated dose (MTD) of [Ac-225]-PSMA-62 separately for the OmHSPC and mCRPC patient populations.

  • Design: A Bayesian optimal interval (BOIN) design is used for dose escalation decisions.[4]

  • Patient Population: Eligible patients with mCRPC must have PSMA-positive lesions and have received a prior androgen receptor pathway inhibitor and taxane chemotherapy (unless ineligible or declined), with up to three prior systemic therapy regimens in the mCRPC setting.[4] Patients with OmHSPC must have metachronous disease with up to 5 PSMA-positive lesions and have not initiated life-long androgen deprivation therapy (ADT).[4]

  • Exclusion Criteria: Prior PSMA-targeted radioligand therapy, baseline Grade ≥1 xerostomia, and Grade ≥1 xerophthalmia are not permitted.[4]

Phase Ib (Dose Optimization):

  • Objective: To optimize the dosing and schedule of [Ac-225]-PSMA-62 and to inform the selection of the recommended Phase II dose for each patient population.

  • Design: Patients will be randomized to two or more arms.[4]

Phase II (Efficacy Evaluation):

  • Objective: To evaluate the efficacy of [Ac-225]-PSMA-62 compared to the best standard of care in patients with mCRPC.

  • Primary Endpoint: Radiographic progression-free survival.[1]

Standard of Care: Pivotal Trial Methodologies (General Overview)

The efficacy of current standard-of-care treatments for mCRPC has been established in large, randomized, controlled Phase III clinical trials. While the specific inclusion and exclusion criteria and endpoints vary between trials, the general methodologies share common features:

  • Patient Population: Patients with mCRPC who have progressed on ADT. Many trials have further specified prior treatments, such as progression after docetaxel chemotherapy or an ARPI.

  • Randomization: Patients are typically randomized to receive the investigational agent or a comparator, which could be a placebo or an active control (e.g., a different standard-of-care therapy).

  • Blinding: To minimize bias, many of these trials are double-blinded, where neither the patient nor the investigator knows which treatment is being administered.

  • Primary Endpoints: The most common primary endpoints in these pivotal trials are overall survival (OS) and radiographic progression-free survival (rPFS).

  • Secondary Endpoints: These often include time to prostate-specific antigen (PSA) progression, PSA response rate, objective response rate (for measurable disease), time to first symptomatic skeletal event, and patient-reported outcomes such as pain and quality of life.[7][10]

  • Statistical Analysis: The trials are designed with a prespecified statistical analysis plan to determine if the differences in outcomes between the treatment arms are statistically significant.

For example, the VISION trial for 177Lu-PSMA-617 was an international, open-label, phase 3 trial that randomized patients with PSMA-positive mCRPC who had progressed after treatment with an ARPI and a taxane to receive either 177Lu-PSMA-617 plus best standard of care or best standard of care alone.[10] The primary endpoints were overall survival and radiographic progression-free survival.[10]

Similarly, the pivotal trial for abiraterone acetate (COU-AA-301) was a randomized, placebo-controlled phase 3 study that evaluated abiraterone plus prednisone (B1679067) in patients with mCRPC who had previously received chemotherapy.[7] The primary endpoint was overall survival.[7]

Visualizations

Mechanism of Action of this compound

PNT2001_MoA cluster_cell Prostate Cancer Cell PSMA PSMA Receptor DNA DNA PSMA->DNA Internalization & Alpha Particle Emission Apoptosis Cell Death (Apoptosis) DNA->Apoptosis Double-Strand Breaks This compound This compound ([Ac-225]-PSMA-62) This compound->PSMA Binding

Caption: Mechanism of action of this compound targeting PSMA on prostate cancer cells.

ACCEL Clinical Trial Workflow

ACCEL_Workflow Start Patient Screening Eligibility Eligible mCRPC or OmHSPC Patients Start->Eligibility Phase1a Phase Ia: Dose Escalation (BOIN Design) Eligibility->Phase1a MTD Determine MTD Phase1a->MTD Phase1b Phase Ib: Dose Optimization (Randomization) MTD->Phase1b RP2D Select Recommended Phase II Dose Phase1b->RP2D Phase2 Phase II: Efficacy Evaluation (vs. Standard of Care) RP2D->Phase2 Endpoint Primary Endpoint: Radiographic Progression-Free Survival Phase2->Endpoint

Caption: Workflow of the ACCEL Phase Ia/Ib/II clinical trial for this compound.

References

Next-Generation Radioligand Therapy PNT2001: A Comparative Safety Analysis Against First-Generation Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A new generation of radioligand therapy (RLT), PNT2001, is poised to enhance the safety profile of treatments for metastatic castration-resistant prostate cancer (mCRPC). Developed to overcome the limitations of its predecessors, this compound has demonstrated a promising preclinical safety profile, suggesting a significant reduction in the adverse events commonly associated with first-generation RLTs. This guide provides a detailed comparison of the safety profiles of this compound and first-generation RLTs, supported by available data and experimental protocols.

Introduction to this compound

This compound, also known as [Ac-225]-PSMA-62 or LY4181530, is a novel radioligand therapy that targets the prostate-specific membrane antigen (PSMA), a protein highly expressed on the surface of prostate cancer cells.[1][2][3] Unlike first-generation RLTs that utilize ligands such as PSMA-617 and PSMA-I&T, this compound employs a next-generation ligand, PSMA-62. This new ligand is specifically engineered with an improved linker technology that enhances cellular internalization of the radioactive payload, leading to better tumor targeting and efficacy.[1][2] this compound can be paired with either the beta-emitter Lutetium-177 (¹⁷⁷Lu) or the alpha-emitter Actinium-225 (²²⁵Ac), offering flexibility in the therapeutic approach.

First-generation PSMA-targeted RLTs have been associated with toxicities such as myelosuppression, renal toxicity, and xerostomia (dry mouth).[1][2][3] Preclinical studies with this compound, however, indicate a more favorable biodistribution, with decreased uptake in the kidneys and salivary glands, suggesting a potentially wider therapeutic window and a more favorable safety profile for patients.[1]

Comparative Safety Profile: this compound vs. First-Generation RLTs

While clinical data from the ongoing ACCEL Phase 1/2 trial (NCT06229366) for this compound is still emerging, preclinical data and the trial's design provide a strong basis for a comparative safety assessment. The following table summarizes the expected safety advantages of this compound over the observed adverse events of first-generation RLTs, such as ¹⁷⁷Lu-PSMA-617 and ¹⁷⁷Lu-PSMA-I&T.

Adverse EventFirst-Generation RLTs (¹⁷⁷Lu-PSMA-617, ¹⁷⁷Lu-PSMA-I&T)This compound ([Ac-225]-PSMA-62) - Expected Profile
Xerostomia (Dry Mouth) Common, can be severe and irreversible, impacting quality of life.[1][2]Reduced incidence and severity expected due to lower accumulation in salivary glands.
Myelosuppression Hematological toxicity, including anemia, thrombocytopenia, and neutropenia, is a known side effect.[4][5]Potentially lower rates due to more specific tumor targeting and faster clearance from circulation.
Renal Toxicity A risk due to PSMA expression in the kidneys, with a small percentage of patients experiencing grade 3 or 4 kidney injury.[4]Lower kidney uptake observed in preclinical models suggests a reduced risk of nephrotoxicity.
Fatigue A common, generally mild to moderate side effect.Expected to be a manageable side effect, similar to other systemic cancer therapies.
Nausea Frequently reported, but typically low-grade.Expected to be a manageable side effect.

Experimental Protocols

The improved safety profile of this compound is substantiated by rigorous preclinical evaluations. The following are detailed methodologies for key experiments that differentiate this compound from first-generation agents.

In Vitro Internalization Assay

This assay quantifies the rate and extent to which a radioligand is internalized by cancer cells upon binding to its target.

Objective: To compare the cellular internalization of this compound (PSMA-62 ligand) with first-generation PSMA ligands.

Methodology:

  • Cell Culture: PSMA-positive prostate cancer cell lines (e.g., LNCaP) are cultured in appropriate media.

  • Radiolabeling: The PSMA ligands (PSMA-62, PSMA-617, etc.) are labeled with a suitable radioisotope (e.g., ¹⁷⁷Lu).

  • Incubation: The radiolabeled ligands are incubated with the cultured cells at 37°C for various time points.

  • Surface-Bound vs. Internalized Radioactivity:

    • At each time point, the incubation is stopped, and the cells are washed.

    • An acid wash (e.g., glycine (B1666218) buffer, pH 2.5) is used to strip the surface-bound radioligand from the cells. The radioactivity of this fraction is measured.

    • The cells are then lysed, and the radioactivity of the cell lysate is measured to determine the internalized fraction.

  • Data Analysis: The percentage of internalized radioactivity relative to the total cell-associated radioactivity is calculated for each ligand at each time point.[6][7]

Preclinical Biodistribution Studies in Murine Models

These studies evaluate the distribution, accumulation, and clearance of the radioligand in a living organism, providing insights into tumor targeting and potential off-target toxicity.

Objective: To determine the in vivo biodistribution of this compound and compare it to first-generation RLTs in tumor-bearing mice.

Methodology:

  • Animal Model: Immunodeficient mice are subcutaneously implanted with human prostate cancer cells that express PSMA.

  • Radioligand Administration: Once tumors are established, the radiolabeled ligands are administered intravenously to the mice.[8][9][10]

  • Tissue Harvesting: At various time points post-injection, cohorts of mice are euthanized, and key organs and tissues (tumor, kidneys, salivary glands, liver, spleen, bone, etc.) are harvested.

  • Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.

  • Data Analysis: The uptake in each organ is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). This allows for a quantitative comparison of tumor-to-organ ratios for different radioligands.[9][10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted delivery mechanism of PSMA-targeted RLTs and the workflow for evaluating their safety and efficacy.

PSMA_Targeting_Pathway cluster_circulation Bloodstream cluster_tumor Tumor Microenvironment RLT Radioligand Therapy (this compound or First-Gen) PSMA PSMA Receptor (on cancer cell) RLT->PSMA Binding Internalization Internalization PSMA->Internalization Ligand-Receptor Complex Cancer_Cell Prostate Cancer Cell DNA_Damage DNA Damage & Apoptosis Internalization->DNA_Damage Radiation Emission

Caption: Targeted delivery of RLT to PSMA-expressing cancer cells.

Experimental_Workflow Ligand_Synthesis Ligand Synthesis & Radiolabeling In_Vitro In Vitro Studies (Internalization, Binding Affinity) Ligand_Synthesis->In_Vitro Preclinical Preclinical Animal Models (Biodistribution, Efficacy, Toxicity) In_Vitro->Preclinical Clinical_Trials Clinical Trials (Phase I-III) (Safety, Dosimetry, Efficacy) Preclinical->Clinical_Trials Regulatory_Approval Regulatory Approval Clinical_Trials->Regulatory_Approval

Caption: Workflow for RLT development and evaluation.

Conclusion

This compound represents a significant advancement in the field of radioligand therapy. Its innovative design, featuring the novel PSMA-62 ligand, holds the promise of a superior safety profile compared to first-generation RLTs. The preclinical data strongly suggest that this compound can deliver a potent anti-tumor effect while minimizing damage to healthy tissues, particularly the salivary glands and kidneys. As clinical data from the ACCEL trial become available, the full extent of this compound's safety and efficacy will be elucidated, potentially establishing a new standard of care for patients with metastatic castration-resistant prostate cancer. Researchers and drug development professionals are encouraged to monitor the progress of this promising next-generation therapy.

References

PNT2001 in Patients Progressed on Other PSMA Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PNT2001 (also known as LY4181530 and [Ac-225]-PSMA-62) is a next-generation, alpha-emitting radioligand therapy targeting Prostate-Specific Membrane Antigen (PSMA).[1] Currently in Phase Ia/Ib/II clinical trials (ACCEL, NCT06229366), this compound holds promise for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[2][3][4] However, it is critical to note that as of the current date, there is no published clinical data on the efficacy and safety of this compound specifically in patients who have progressed on other PSMA-targeted therapies, such as Lutetium-177 vipivotide tetraxetan (Pluvicto™). The ongoing ACCEL trial for mCRPC excludes patients with prior PSMA-directed radioligand therapy.[5][6]

This guide provides a comprehensive comparison of this compound with other PSMA therapies based on available preclinical data for this compound and clinical data for approved and investigational PSMA-targeted treatments. We will delve into the mechanism of action, preclinical performance of this compound, and the clinical landscape of other PSMA radioligand therapies to offer a forward-looking perspective for researchers and drug development professionals.

Mechanism of Action: PSMA-Targeted Radioligand Therapy

PSMA-targeted radioligand therapy (RLT) is a precision cancer treatment that delivers radiation directly to cancer cells.[7] The therapy consists of a ligand that specifically binds to PSMA, a protein highly expressed on the surface of most prostate cancer cells, linked to a radioactive isotope.[8][9]

dot

PSMA-Targeted Radioligand Therapy Mechanism Mechanism of PSMA-Targeted Radioligand Therapy cluster_bloodstream Bloodstream cluster_prostate_cancer_cell Prostate Cancer Cell This compound This compound (Radioligand) PSMA PSMA Receptor This compound->PSMA Binding Internalization Internalization PSMA->Internalization Receptor-Mediated DNA_Damage DNA Double-Strand Breaks (Cell Death) Internalization->DNA_Damage Alpha Particle Emission (from Ac-225)

Mechanism of PSMA-Targeted Radioligand Therapy

This compound utilizes the alpha-emitting isotope Actinium-225 (Ac-225). Alpha particles have a high linear energy transfer (LET) and a short range, causing localized, highly potent, and difficult-to-repair double-strand DNA breaks in target cells, leading to their death.[10][11] This contrasts with beta-emitters like Lutetium-177 (Lu-177), which have a longer range and lower LET.[10]

Preclinical Performance of this compound

Preclinical studies have highlighted several potential advantages of this compound over first-generation PSMA-targeted radioligands.

Enhanced Cellular Internalization and Biodistribution

This compound is designed with an improved linker technology that enhances its internalization into tumor cells.[2][4] Preclinical models have demonstrated:

  • Increased internalization by tumor cells in vitro compared to first-generation ligands.[12]

  • More precise tumor targeting in vivo , characterized by high tumor retention and rapid renal clearance.[12]

  • Decreased kidney uptake compared to other ligands, suggesting a potentially favorable safety profile.[12]

Preclinical Efficacy

In murine models of prostate cancer, 225Ac-PNT2001 has shown compelling therapeutic activity, including:

  • Suppression of tumor growth and metastases.[12]

  • Improved survival following a single administered dose.[12]

These promising preclinical findings supported the advancement of 225Ac-PNT2001 into clinical evaluation.[12]

Comparative Landscape of PSMA-Targeted Therapies

While direct clinical comparison data for this compound is unavailable, we can compare its preclinical profile and the characteristics of its alpha-emitter payload with the established clinical data of other PSMA therapies.

Efficacy of Approved and Investigational PSMA Therapies

The following table summarizes key efficacy data from clinical trials of Pluvicto (177Lu-PSMA-617) and investigational data for 225Ac-PSMA-617 in patients who have progressed on 177Lu-PSMA therapy.

TherapyTrial/StudyPatient PopulationPrimary Endpoint(s) & Results
Pluvicto™ (177Lu-PSMA-617) VISION (Phase 3)[13][14][15]mCRPC post-ARPI and taxane (B156437) chemotherapyOverall Survival (OS): 15.3 months vs. 11.3 months with standard of care (HR: 0.62).Radiographic Progression-Free Survival (rPFS): 8.7 months vs. 3.4 months with standard of care (HR: 0.40).
225Ac-PSMA-617 Retrospective Study[16]mCRPC patients who progressed after 177Lu-PSMA therapy (n=26)PSA decline ≥50%: 65% (17/26 patients).Median OS: 7.7 months.Median PSA-PFS: 3.5 months.
Safety and Tolerability

The safety profiles of beta- and alpha-emitting PSMA therapies differ, primarily due to the different properties of the radioisotopes.

TherapyCommon Adverse Events (Any Grade)Notable Grade 3/4 Adverse Events
Pluvicto™ (177Lu-PSMA-617) [14]Fatigue, dry mouth, nausea, anemia, decreased appetite, constipation.Anemia, thrombocytopenia, lymphopenia, leukopenia.
225Ac-PSMA-617 [16]Xerostomia (dry mouth) was very common.Anemia (35%), leucopenia (27%), thrombocytopenia (19%).

Experimental Protocols

This compound: The ACCEL Clinical Trial (NCT06229366)

The ongoing ACCEL trial is a Phase Ia/Ib/II study evaluating the safety, tolerability, and efficacy of this compound ([Ac-225]-PSMA-62) in patients with mCRPC and oligometastatic hormone-sensitive prostate cancer (OmHSPC).[2][4][5]

dot

ACCEL Trial Workflow ACCEL Clinical Trial Workflow for mCRPC cluster_screening Screening cluster_phase1a Phase Ia: Dose Escalation cluster_phase1b Phase Ib: Dose Optimization cluster_phase2 Phase II: Efficacy Evaluation Eligibility Eligibility Criteria Met? (PSMA-positive mCRPC, No prior PSMA RLT) Dose_Escalation Determine Maximum Tolerated Dose (MTD) Eligibility->Dose_Escalation Dose_Optimization Determine Recommended Phase II Dose (RP2D) Dose_Escalation->Dose_Optimization Efficacy Compare this compound to Best Standard of Care Dose_Optimization->Efficacy

ACCEL Trial Workflow for mCRPC
  • Phase Ia (Dose Escalation): Aims to determine the maximum tolerated dose (MTD) of this compound.[5]

  • Phase Ib (Dose Optimization): Aims to determine the recommended Phase II dose (RP2D).[5]

  • Phase II (Efficacy): Will evaluate the efficacy of this compound compared to the best standard of care in patients with mCRPC, with the primary endpoint being radiographic progression-free survival.[2]

Key Inclusion Criteria for mCRPC Cohort: [4]

  • PSMA-positive lesions.

  • Prior treatment with at least one androgen receptor pathway inhibitor (ARPI) and taxane-based chemotherapy (unless ineligible or refused).

  • A maximum of three prior systemic therapy regimens in the mCRPC setting.

Key Exclusion Criteria for mCRPC Cohort: [5][6]

  • Prior PSMA-directed radioligand therapy.

  • Prior treatment with therapeutic systemic radionuclides (e.g., radium-223).

  • Baseline Grade ≥1 xerostomia or xerophthalmia.

Pluvicto™ (177Lu-PSMA-617): The VISION Trial (NCT03511664)

The VISION trial was a randomized, open-label, Phase 3 study that evaluated the efficacy and safety of Pluvicto™ in men with PSMA-positive mCRPC who had progressed after treatment with an ARPI and one to two taxane regimens.[13][14]

  • Study Arms:

    • Pluvicto™ (7.4 GBq every 6 weeks for up to 6 cycles) plus best standard of care (BSoC).

    • BSoC alone.

  • Primary Endpoints: Overall survival and radiographic progression-free survival.[13]

Future Perspectives and Unanswered Questions

The development of this compound and other alpha-emitting PSMA therapies raises several important questions for the field:

  • Efficacy in Post-177Lu-PSMA Progression: The primary unanswered question is whether this compound will be effective in patients whose disease has progressed on beta-emitting PSMA therapies like Pluvicto™. The higher LET of alpha particles may overcome resistance mechanisms to beta-emitters.

  • Optimal Sequencing: If this compound proves effective, determining the optimal sequence of PSMA-targeted therapies (alpha vs. beta emitters) will be a key clinical challenge.

  • Management of Xerostomia: Xerostomia is a known side effect of PSMA-targeted therapies, particularly with alpha emitters.[16] Research into mitigation strategies will be crucial for patient quality of life.

  • Combination Therapies: Future research will likely explore this compound in combination with other agents, such as PARP inhibitors or immunotherapy, to enhance its anti-tumor activity.

Conclusion

This compound represents a promising next-generation PSMA-targeted radioligand therapy with a strong preclinical rationale for its potential efficacy. While direct clinical data in patients who have progressed on other PSMA therapies is not yet available, the unique properties of its alpha-emitter payload suggest it may offer a new therapeutic option for this patient population. The results of the ACCEL trial are eagerly awaited to define the clinical role of this compound in the evolving landscape of prostate cancer treatment. Researchers and clinicians should closely monitor the progress of this and other trials involving alpha-emitting radioligand therapies.

References

PNT2001: A New Frontier in Radioligand Therapy with an Improved Therapeutic Index

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of prostate cancer treatment is rapidly evolving, with radioligand therapies (RLTs) emerging as a powerful modality for patients with metastatic castration-resistant prostate cancer (mCRPC). PNT2001 (also known as LY4181530) is a promising new agent in this class, demonstrating a potentially improved therapeutic index compared to earlier-generation RLTs. This guide provides a comprehensive comparison of this compound with relevant alternatives, supported by available preclinical data, to inform researchers and drug development professionals.

Executive Summary

This compound is a Prostate-Specific Membrane Antigen (PSMA)-targeted RLT that utilizes the alpha-emitting radionuclide Actinium-225 (²²⁵Ac) conjugated to PSMA-62, a next-generation PSMA ligand. Preclinical evidence suggests that this compound's novel design leads to more precise tumor targeting and reduced off-target accumulation in healthy tissues, particularly the kidneys, a common site of dose-limiting toxicity for PSMA-targeted therapies. This improved biodistribution profile suggests a wider therapeutic window, potentially allowing for higher doses to be administered safely, leading to enhanced anti-tumor efficacy.

Comparative Analysis of Preclinical Data

The following tables summarize key preclinical data for this compound and its comparators, including first-generation PSMA-targeted RLTs.

Table 1: In Vitro PSMA Binding Affinity
CompoundCell LineIC50 (nM)
This compound LNCaP3.1[1]
PSMA-617 LNCaPNot explicitly found in searches
PSMA-I&T LNCaPNot explicitly found in searches

Lower IC50 values indicate higher binding affinity.

Table 2: In Vivo Biodistribution in LNCaP Xenograft Models (24h post-injection)
CompoundTumor Uptake (%ID/g)Kidney Uptake (%ID/g)Tumor/Kidney Ratio
¹⁷⁷Lu-PNT2001 13.03[1]14.45[1]0.902[1]
¹⁷⁷Lu-PSMA-I&T Not specified in searchesHigher than ¹⁷⁷Lu-PNT2001[1]0.117[1]

%ID/g: Percentage of injected dose per gram of tissue.

Table 3: Preclinical Efficacy of ²²⁵Ac-PNT2001 in LNCaP Xenograft Model
TreatmentDoseOutcome
²²⁵Ac-PNT2001 40 kBq (single dose)High tumor regression, 5 out of 6 mice achieved long-term survival (>100 days)[1]
²²⁵Ac-PSMA-I&T 40 kBq (single dose)Less inhibition of tumor growth and metastasis compared to ²²⁵Ac-PNT2001[1]

Mechanism of Action and Signaling Pathway

This compound targets PSMA, a transmembrane protein highly overexpressed on the surface of prostate cancer cells. Upon binding to PSMA, the this compound-PSMA complex is internalized by the cancer cell. The conjugated ²²⁵Ac then undergoes a series of alpha-particle emissions, which are highly energetic and have a short range of action. This localized delivery of high-energy radiation induces double-strand DNA breaks within the cancer cell, leading to apoptosis and cell death. The improved linker technology in this compound is designed to enhance this cellular internalization process, leading to greater retention of the radiopharmaceutical within the tumor.[2][3]

PNT2001_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (²²⁵Ac-PSMA-62) PSMA PSMA Receptor This compound->PSMA Binding Internalization Internalization PSMA->Internalization Complex Formation Alpha_Emission ²²⁵Ac Alpha Emission Internalization->Alpha_Emission DNA_Damage Double-Strand DNA Breaks Alpha_Emission->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

This compound binds to PSMA, is internalized, and induces apoptosis via alpha-particle emission.

Experimental Protocols

The following are generalized protocols based on the available preclinical data. For detailed, step-by-step instructions, consulting the primary publications is recommended.

In Vitro PSMA Binding Affinity Assay
  • Objective: To determine the binding affinity of this compound to PSMA-expressing cells.

  • Cell Line: LNCaP human prostate cancer cells, known for their high PSMA expression.

  • Methodology: A competitive radioligand binding assay is performed. LNCaP cells are incubated with a known concentration of a radiolabeled PSMA ligand (e.g., ¹⁷⁷Lu-PSMA-617) and increasing concentrations of the unlabeled competitor (this compound). The concentration of this compound that displaces 50% of the radiolabeled ligand is determined as the IC50 value.

  • Data Analysis: The IC50 is calculated by non-linear regression analysis of the competition curve.

In Vivo Biodistribution Studies
  • Objective: To evaluate the distribution and clearance of this compound in a living organism.

  • Animal Model: Male severe combined immunodeficiency (SCID) mice bearing LNCaP tumor xenografts.

  • Methodology:

    • A known activity of the radiolabeled compound (e.g., ¹⁷⁷Lu-PNT2001) is administered intravenously to the tumor-bearing mice.

    • At various time points post-injection (e.g., 1, 4, 24, 48, and 168 hours), cohorts of mice are euthanized.

    • Tumors and major organs (kidneys, liver, spleen, etc.) are harvested, weighed, and the radioactivity is measured using a gamma counter.

  • Data Analysis: The uptake in each organ is expressed as the percentage of the injected dose per gram of tissue (%ID/g). The tumor-to-organ ratios are then calculated to assess the targeting specificity.

Preclinical Efficacy Studies
  • Objective: To assess the anti-tumor activity of this compound.

  • Animal Model: LNCaP or other PSMA-positive prostate cancer xenograft models in immunocompromised mice.

  • Methodology:

    • Once tumors reach a predetermined size, mice are randomized into treatment and control groups.

    • The treatment group receives a single or multiple doses of ²²⁵Ac-PNT2001 intravenously. The control group receives a vehicle control.

    • Tumor volume is measured regularly using calipers.

    • Animal survival is monitored.

  • Data Analysis: Tumor growth curves are plotted for each group, and statistical analyses are performed to compare the treatment and control groups. Kaplan-Meier survival curves are generated to analyze the survival data.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis Binding_Assay PSMA Binding Assay (LNCaP cells) IC50 IC50 Calculation Binding_Assay->IC50 Internalization_Assay Cellular Internalization Studies Xenograft Establish LNCaP Xenograft Model (SCID Mice) Biodistribution Biodistribution Studies (%ID/g) Xenograft->Biodistribution Efficacy Efficacy Studies (Tumor Growth & Survival) Xenograft->Efficacy Tumor_Kidney_Ratio Tumor/Kidney Ratio Biodistribution->Tumor_Kidney_Ratio Survival_Analysis Survival Analysis Efficacy->Survival_Analysis

Generalized workflow for the preclinical evaluation of this compound.

Clinical Development and Future Directions

This compound is currently being evaluated in a Phase I/II clinical trial (ACCEL, NCT06229366) for the treatment of patients with oligometastatic hormone-sensitive prostate cancer and metastatic castration-resistant prostate cancer.[2][3] The primary objectives of this study are to assess the safety, tolerability, and efficacy of ²²⁵Ac-PSMA-62. The results of this trial will be crucial in validating the promising preclinical findings and establishing the clinical utility of this compound.

Conclusion

The preclinical data for this compound strongly suggest an improved therapeutic index compared to earlier-generation PSMA-targeted radioligand therapies. Its higher tumor-to-kidney uptake ratio and potent anti-tumor activity in animal models highlight its potential to be a more effective and safer treatment option for patients with prostate cancer. The ongoing clinical evaluation will provide definitive insights into its role in the evolving landscape of prostate cancer therapeutics. Researchers and clinicians should closely monitor the progress of the ACCEL trial as it may herald a significant advancement in the field of radioligand therapy.

References

PNT2001 Demonstrates Preclinical Superiority Over 225Ac-PSMA-I&T in Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

INDIANAPOLIS, IN – Preclinical data indicate that PNT2001 (also known as 225Ac-PSMA-62), a next-generation, actinium-225 (B1199940) labeled, prostate-specific membrane antigen (PSMA)-targeted radiopharmaceutical, exhibits a superior therapeutic profile compared to 225Ac-PSMA-I&T. In head-to-head studies, this compound demonstrated enhanced anti-tumor activity and improved biodistribution, suggesting its potential as a more effective treatment for metastatic castration-resistant prostate cancer (mCRPC).

Developed by POINT Biopharma, now a wholly-owned subsidiary of Eli Lilly and Company, this compound is engineered with an improved linker technology designed to increase cellular internalization and optimize its therapeutic index.[1] The following guide provides a comprehensive comparison of the preclinical data for this compound and 225Ac-PSMA-I&T, supported by experimental details and visual representations of the underlying biological pathways and study designs.

Quantitative Data Summary

The following tables summarize the key preclinical findings for this compound and 225Ac-PSMA-I&T, highlighting the superior performance of this compound in in vitro and in vivo models.

Table 1: In Vitro Performance

ParameterThis compound225Ac-PSMA-I&TReference
PSMA Binding Affinity (IC50) 3.1 ± 0.2 nM (in LNCaP cells)Data not available[2]
Tumor Cell Internalization ~3.4-fold higher than PSMA-I&TBaseline[1]

Table 2: In Vivo Biodistribution in LNCaP Xenograft Model (24h post-injection)

Parameter177Lu-PNT2001177Lu-PSMA-I&TReference
Tumor Uptake (%ID/g) 13.03Data not available[2]
Kidney Uptake (%ID/g) 14.45Higher than this compound[2]
Tumor-to-Kidney Ratio 0.9020.117[2]

Table 3: In Vivo Therapeutic Efficacy

ModelTreatmentKey FindingsReference
LNCaP Xenograft Single dose 225Ac-PNT2001 (40 kBq)High tumor regression; 5 out of 6 mice achieved long-term survival (>100 days)[2]
C4-2 Metastatic Model Single dose 225Ac-PNT2001 (40 kBq) vs. 225Ac-PSMA-I&T (40 kBq)This compound significantly outperformed 225Ac-PSMA-I&T in inhibiting tumor growth and metastasis[2]

Experimental Protocols

A detailed overview of the methodologies employed in the preclinical evaluation of this compound and 225Ac-PSMA-I&T is provided below.

In Vitro Studies

Cell Lines:

  • LNCaP: PSMA-positive human prostate cancer cell line.

  • C4-2: Luciferase-enabled, PSMA-positive human prostate cancer cell line, a subline of LNCaP established from a bone metastasis.[3]

  • PC3-PIP: PSMA-positive human prostate cancer cell line.

Competitive Binding Assay (for this compound): The half-maximal inhibitory concentration (IC50) of the non-radioactive lutetium-bound this compound was determined using a competitive cell binding assay with LNCaP cells.[1] A fixed concentration of a radiolabeled PSMA ligand was incubated with increasing concentrations of the unlabeled this compound. The concentration of this compound that inhibited 50% of the specific binding of the radioligand was determined to be the IC50 value.

Internalization Assay (for this compound): Internalization studies were conducted in LNCaP cells using 177Lu-labeled this compound and 177Lu-PSMA-I&T.[1] Cells were incubated with the radiolabeled compounds for a specified period. Subsequently, the cell-surface bound radioligand was removed, and the internalized radioactivity was measured to determine the extent of cellular uptake.

In Vivo Studies

Animal Models:

  • LNCaP Xenograft Model: CB17-SCID or NSG mice were subcutaneously inoculated with LNCaP cells.[1]

  • C4-2 Metastatic Model: A luciferase-enabled C4-2 cell line was used to establish a metastatic model of prostate cancer.[2]

Biodistribution Studies (for this compound): CB17-SCID mice bearing LNCaP tumors were injected intravenously with approximately 5-6 MBq (160 pmol) of 177Lu-PNT2001 or 177Lu-PSMA-I&T.[1] At 24 hours post-injection, animals were euthanized, and various tissues, including the tumor and kidneys, were harvested, weighed, and the radioactivity was measured using a gamma counter. The uptake in each tissue was expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Therapeutic Efficacy Study in LNCaP Xenografts (for this compound): LNCaP tumor-bearing NSG mice received a single intravenous injection of 225Ac-PNT2001 at doses of 10, 20, or 40 kBq.[2] Tumor growth was monitored over time, and survival was assessed.

Comparative Therapeutic Efficacy Study in C4-2 Metastatic Model: Mice with established C4-2 tumors were administered a single intravenous dose of 40 kBq of either 225Ac-PNT2001 or 225Ac-PSMA-I&T.[2] Tumor burden and the development of metastases were monitored using in vivo bioluminescence imaging.[2]

Visualizing the Mechanism and Workflow

To further elucidate the scientific basis of these findings, the following diagrams illustrate the relevant signaling pathway and experimental workflows.

PSMA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PSMA PSMA mGluR1 mGluR1 PSMA->mGluR1 activates RACK1 RACK1 PSMA->RACK1 disrupts signaling PI3K PI3K mGluR1->PI3K activates Integrin β1 Integrin Integrin->RACK1 IGF1R IGF-1R IGF1R->RACK1 FAK FAK RACK1->FAK activates AKT AKT PI3K->AKT activates Survival Cell Survival & Proliferation AKT->Survival promotes GRB2 GRB2/ERK FAK->GRB2 activates Proliferation Cell Proliferation & Growth GRB2->Proliferation promotes Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding Competitive Binding Assay (LNCaP cells) Internalization Internalization Assay (LNCaP cells) Biodistribution Biodistribution Study (LNCaP Xenograft) Efficacy_LNCaP Efficacy Study (LNCaP Xenograft) Efficacy_C42 Comparative Efficacy Study (C4-2 Metastatic Model) This compound This compound This compound->Binding This compound->Internalization This compound->Biodistribution This compound->Efficacy_LNCaP This compound->Efficacy_C42 PSMA_IT 225Ac-PSMA-I&T PSMA_IT->Efficacy_C42

References

Comparative Analysis of Alpha vs. Beta Emitters for PSMA Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The advent of Prostate-Specific Membrane Antigen (PSMA)-targeted radioligand therapy (RLT) has revolutionized the treatment landscape for metastatic castration-resistant prostate cancer (mCRPC). This approach uses a PSMA-targeting molecule (like PSMA-617 or PSMA-I&T) coupled with a radioactive isotope to deliver cytotoxic radiation directly to cancer cells. The choice of radionuclide is a critical determinant of both therapeutic efficacy and toxicity. This guide provides a detailed comparative analysis of the two primary classes of radionuclides used: beta (β⁻) emitters, predominantly Lutetium-177 (¹⁷⁷Lu), and alpha (α) emitters, such as Actinium-225 (²²⁵Ac) and Lead-212 (²¹²Pb).

Physical and Radiobiological Properties

Alpha and beta emitters differ fundamentally in their physical decay characteristics, which translates to distinct radiobiological effects at the cellular level.

  • Beta (β⁻) Emitters (e.g., ¹⁷⁷Lu): These isotopes emit electrons (beta particles) upon decay. Beta particles have a relatively low linear energy transfer (LET) of approximately 0.2 keV/µm and a longer path length in tissue, ranging from a few hundred micrometers to several millimeters.[1] This longer range creates a "crossfire effect," where cells neighboring the targeted PSMA-expressing cell can also be irradiated.[1] This is advantageous for treating larger, heterogeneous tumors where PSMA expression may be varied.[2] However, this same effect can increase the radiation dose to nearby healthy tissues.[3]

  • Alpha (α) Emitters (e.g., ²²⁵Ac, ²¹²Pb): These isotopes emit alpha particles, which are helium nuclei. Alpha particles are characterized by a very high LET (around 80-100 keV/µm) and an extremely short path length of only 50-80 µm (a few cell diameters).[4][5] This high energy deposition over a short distance induces complex, difficult-to-repair DNA double-strand breaks, leading to potent and localized cell killing.[6][7] This makes alpha emitters particularly effective for treating single disseminated tumor cells and micrometastases.[4][8] The short range also minimizes damage to adjacent healthy tissues, potentially reducing certain toxicities compared to beta emitters.[9][10]

Quantitative Data Comparison

The following tables summarize the key physical properties and clinical performance data for commonly used alpha and beta emitters in PSMA therapy.

Table 1: Physical Properties of Radionuclides for PSMA Therapy
Property¹⁷⁷Lu (Beta Emitter)²²⁵Ac (Alpha Emitter)²¹²Pb (Alpha Emitter)
Half-life 6.7 days[11]9.92 days[12]10.6 hours
Emitted Particle Electron (β⁻)4 Alpha (α) particles (in decay chain)[12]1 Alpha (α), 1 Beta (β⁻) (in decay chain)
Max Particle Energy 0.497 MeV5.8 - 8.4 MeV (total from decay chain)[4]6.1 - 8.8 MeV (from daughters)
Particle Range in Tissue 0.5 - 2.0 mm[1]50 - 80 µm[4]40 - 100 µm
Linear Energy Transfer (LET) ~0.2 keV/µm~100 keV/µm[4]~80-100 keV/µm
Imaging Capability Yes (gamma emissions at 113, 208 keV)Yes (gamma from daughters, e.g., ²²¹Fr at 218 keV)[12]Yes (gamma from ²¹²Pb at 239 keV)
Table 2: Comparative Efficacy in Clinical Studies (mCRPC)
Outcome¹⁷⁷Lu-PSMA²²⁵Ac-PSMA
PSA Decline ≥50% 49% (Meta-analysis)[13]60% (Meta-analysis)[13]
Median Overall Survival (OS) 15.3 months (VISION Trial)[9][14]18.8 months (in patients without prior ¹⁷⁷Lu)[10]
Notes Established as standard of care post-ARPI and taxane (B156437) chemotherapy.[10]Often used in patients who have failed ¹⁷⁷Lu-PSMA therapy; shows high efficacy in this salvage setting.[8][9]
Table 3: Comparative Safety and Toxicity Profile (Grade ≥3)
Adverse Event¹⁷⁷Lu-PSMA²²⁵Ac-PSMA
Anemia ~10%[14]~11-15%[13][14]
Thrombocytopenia ~7%[14]~7%[14]
Leukopenia ~2%[14]~9%[14]
Xerostomia (Dry Mouth) <1% (Grade 3)[14]~17% (Grade 3)[14]
Kidney Toxicity (Nephrotoxicity) Low, not typically dose-limiting.Low, comparable to ¹⁷⁷Lu-PSMA.[14]
Notes Hematologic toxicity is a key consideration.Xerostomia is the most significant and often dose-limiting toxicity.[14][15]
Table 4: Comparative Dosimetry Estimates
Parameter¹⁷⁷Lu-PSMA-617²²⁵Ac-PSMA-617Fold Difference (²²⁵Ac vs ¹⁷⁷Lu)
Equivalent Dose per Decay (Single Cell) 2.78 x 10⁻⁴ Gy0.129 Gy~2320x higher[16]
Equivalent Dose per Decay (100 µm Micrometastasis) VariesVaries~2900x higher[4]
Equivalent Dose per Decay (Macroscopic Tumor) 1.25 x 10⁻² Gy2.06 Gy~823x higher[16]
Notes Dosimetry calculations assume a Relative Biological Effectiveness (RBE) of 5 for alpha particles.[4][16] The dosimetric advantage of ²²⁵Ac is most pronounced in microscopic disease.[4][16][17]

Signaling Pathways and Mechanism of Action

PSMA-targeted RLT leverages two key biological processes: the function of PSMA itself and the cellular response to radiation-induced DNA damage.

PSMA-Mediated Signaling

PSMA is not merely a passive anchor for radiopharmaceuticals. It is a functional enzyme (glutamate carboxypeptidase II) that plays a role in prostate cancer progression. PSMA expression has been shown to modulate critical cell signaling pathways. Specifically, PSMA can interact with the scaffolding protein RACK1, which disrupts the β₁ integrin/IGF-1R complex. This disruption redirects signaling from the proliferative MAPK/ERK pathway towards the pro-survival PI3K-AKT pathway, promoting tumor growth and resistance to apoptosis.[5][18] Targeting PSMA with radioligands not only delivers radiation but may also interfere with these pro-tumorigenic signaling cascades.

PSMA_Signaling_Pathway cluster_0 Canonical Signaling (Low PSMA) cluster_1 PSMA-Mediated Switch (High PSMA) IGF1R IGF-1R RACK1 RACK1 IGF1R->RACK1 B1I β1 Integrin B1I->RACK1 MAPK_Pathway MAPK/ERK Pathway RACK1->MAPK_Pathway Activates Proliferation Proliferation, Growth, Migration MAPK_Pathway->Proliferation PSMA PSMA RACK1_b RACK1 PSMA->RACK1_b Disrupts Complex PI3K_Pathway PI3K/AKT Pathway PSMA->PI3K_Pathway Enables Activation MAPK_Pathway_b MAPK/ERK Pathway RACK1_b->MAPK_Pathway_b Survival Anti-apoptosis, Survival PI3K_Pathway->Survival

Caption: PSMA redirects signaling from the MAPK to the PI3K-AKT survival pathway.
Radiation-Induced DNA Damage and Repair

The ultimate cytotoxic effect of RLT is mediated by DNA damage. Alpha and beta particles induce different types of damage, which in turn activate distinct DNA damage response (DDR) pathways.

  • Beta Radiation: Low-LET beta particles typically cause isolated, simpler DNA lesions, including single-strand breaks (SSBs) and a lower density of double-strand breaks (DSBs). These are primarily repaired by the Base Excision Repair (BER) and Homologous Recombination (HR) pathways.[6][19]

  • Alpha Radiation: High-LET alpha particles create a high density of ionizations along their short track, resulting in complex and clustered DNA damage, including multiple DSBs in close proximity.[6][20] This type of damage is particularly challenging for the cell to repair and is a major driver of the high cytotoxicity of alpha emitters. The primary repair mechanism for these complex DSBs is the more error-prone Non-Homologous End Joining (NHEJ) pathway.[6][7] The inability to effectively repair these clustered lesions often leads directly to apoptotic cell death.[7]

DNA_Damage_Response cluster_alpha Alpha (α) Emitter Therapy cluster_beta Beta (β⁻) Emitter Therapy Alpha High-LET Alpha Particle DNA_A DNA Alpha->DNA_A Damage_A Clustered, Complex Double-Strand Breaks DNA_A->Damage_A NHEJ Non-Homologous End Joining (NHEJ) Damage_A->NHEJ Activates Apoptosis_A High Probability of Cell Death (Apoptosis) NHEJ->Apoptosis_A Often fails, leading to Beta Low-LET Beta Particle DNA_B DNA Beta->DNA_B Damage_B Sparse, Simpler Single & Double-Strand Breaks DNA_B->Damage_B HR_BER Homologous Recombination (HR) & Base Exision Repair (BER) Damage_B->HR_BER Activates Repair_B More Effective Cellular Repair HR_BER->Repair_B

Caption: Distinct DNA damage and repair pathways activated by alpha and beta emitters.

Experimental Protocols

Reproducible and standardized protocols are essential for the preclinical and clinical development of PSMA radiopharmaceuticals. Below are summarized methodologies for key experiments.

Protocol 1: Radiolabeling of PSMA-617 with ¹⁷⁷Lu or ²²⁵Ac

This protocol describes the chelation of the radionuclide to the DOTA moiety of the PSMA-617 ligand.

StepProcedureKey Parameters & Notes
1. Reagent Preparation Prepare a reaction buffer (e.g., 0.1 M Sodium Ascorbate, pH 4.5-5.0). Dissolve PSMA-617 precursor in DMSO or water.Ascorbate acts as a radical scavenger to prevent radiolysis.[21] pH is critical for efficient chelation.
2. Reaction Setup In a sterile, reaction vial, combine the PSMA-617 precursor solution and the reaction buffer.A typical ligand amount is 50-150 µg.[22]
3. Radionuclide Addition Carefully add the required activity of ¹⁷⁷LuCl₃ or ²²⁵AcCl₃ to the reaction vial. Gently mix.For ¹⁷⁷Lu, activities are in the GBq range.[2] For ²²⁵Ac, activities are in the MBq range.[22]
4. Incubation Incubate the reaction mixture in a heating block.¹⁷⁷Lu: 95°C for 15-20 minutes.[21] ²²⁵Ac: 90°C for 10-25 minutes.[22][23]
5. Cooling & Formulation Allow the vial to cool to room temperature. Formulate the final dose by adding a stabilizing solution or diluting with sterile saline.The final product is passed through a 0.22 µm sterile filter.[23]
6. Quality Control (QC) Perform QC to determine Radiochemical Purity (RCP). Methods include Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).RCP should typically be >95%.[22] Free radionuclide is separated from the labeled peptide.[24]
Protocol 2: In Vitro Cytotoxicity Assay

This protocol assesses the ability of the radiolabeled compound to kill cancer cells in culture.

StepProcedureKey Parameters & Notes
1. Cell Culture Culture PSMA-positive (e.g., LNCaP, PC-3 PIP) and PSMA-negative (e.g., PC-3 flu) prostate cancer cells in appropriate media.PSMA-negative cells serve as a crucial control for target specificity.
2. Cell Seeding Seed a known number of cells (e.g., 5,000-10,000 cells/well) into 96-well plates. Allow cells to attach overnight.Opaque-walled plates are used for luminescence-based assays.[25]
3. Treatment Treat cells with serial dilutions of the radiolabeled compound (e.g., ¹⁷⁷Lu-PSMA or ²²⁵Ac-PSMA). Include untreated and vehicle-only controls.A wide concentration range is used to determine the dose-response curve.
4. Incubation Incubate the plates for a defined period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO₂).
5. Viability Assessment Measure cell viability using a suitable assay, such as an MTS or MTT assay, which measures metabolic activity.A decrease in metabolic activity correlates with cell death.[26]
6. Data Analysis Plot cell viability against the concentration of the radiopharmaceutical. Calculate the IC50 value (the concentration that inhibits 50% of cell viability).A lower IC50 value indicates higher cytotoxic potency.
Protocol 3: In Vivo Xenograft Mouse Model for Efficacy Testing

This protocol evaluates the anti-tumor efficacy of the radiopharmaceutical in a living animal model.

StepProcedureKey Parameters & Notes
1. Animal Model Use immunodeficient mice (e.g., Athymic Nude).This prevents rejection of the human tumor cells.[27]
2. Tumor Inoculation Subcutaneously inject PSMA-positive human prostate cancer cells (e.g., 5 x 10⁶ PC-3 PIP cells) into the flank of the mice.Cells are often mixed with Matrigel to support tumor formation.[27]
3. Tumor Growth Monitor tumor growth using caliper measurements. Begin therapy when tumors reach a specified volume (e.g., ~150 mm³).[27]Tumor Volume = (width² x length) / 2.[27]
4. Treatment Groups Randomize mice into groups: (1) Saline (control), (2) Unlabeled ligand, (3) ¹⁷⁷Lu-PSMA, (4) ²²⁵Ac-PSMA.Multiple dose levels for the therapeutic agents can be included.[27]
5. Administration Administer a single intravenous (tail vein) injection of the respective treatment agent.Typical injected activities for mice are in the MBq range.[28][29]
6. Monitoring Monitor tumor volume, mouse body weight (as a measure of toxicity), and overall survival over a defined period (e.g., 42-60 days).[27]Endpoints include a pre-defined tumor volume (e.g., >1800 mm³) or significant body weight loss.[27]
7. Data Analysis Compare tumor growth curves and survival rates between the different treatment groups.Statistical analysis (e.g., ANOVA, Kaplan-Meier curves) is used to determine significance.

Logical Framework for Radionuclide Selection

The decision to use an alpha versus a beta emitter for PSMA therapy depends on a variety of factors related to the patient's disease state, prior treatments, and the therapeutic goal.

References

Safety Operating Guide

Navigating the Safe Disposal of PNT2001: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of investigational radiopharmaceuticals like PNT2001 is a critical component of laboratory safety and operational integrity. this compound, a promising agent in clinical development, is a radiopharmaceutical composed of a Prostate-Specific Membrane Antigen (PSMA)-targeting ligand conjugated with Actinium-225.[1][2] Its proper disposal is governed by stringent regulations for radioactive, biohazardous, and chemical waste. This guide provides essential information and procedural guidance for the safe handling and disposal of this compound and associated materials.

Waste Stream Segregation and Disposal Procedures

The fundamental principle for managing this compound waste is meticulous segregation based on the nature of the contamination. All waste generated during the handling and administration of this compound must be treated as hazardous unless proven otherwise. The following table summarizes the primary waste streams and the recommended disposal containers.

Waste TypeDescriptionRecommended ContainerDisposal Pathway
Dry Solid Radioactive Waste Items such as gloves, absorbent pads, and other disposable supplies contaminated with this compound.Labeled radioactive waste container (e.g., fiberboard box with a clear liner).[3]Radioactive Waste Program
Liquid Radioactive Waste Unused or residual this compound solutions, contaminated buffers, or cleaning solutions.Labeled, leak-proof container for aqueous or organic radioactive waste.[3]Radioactive Waste Program
Radioactive Sharps Needles, syringes, pipettes, and other sharp objects contaminated with this compound.Puncture-resistant, labeled sharps container for radioactive waste.[3][4]Radioactive Waste Program
Biohazardous Waste Any materials (solid or liquid) that have come into contact with biological samples (e.g., blood, tissue) potentially containing this compound.Labeled biohazard bags or containers.[4]Biohazardous Waste Program
Pathological Waste Animal tissues or organs containing this compound.Separately packaged and labeled containers, often marked for incineration.[4]Pathological Waste Program
Non-Contaminated Waste Outer packaging and other materials confirmed to have no contact with this compound.Standard laboratory waste.General Waste Stream

Experimental Protocols for Safe Disposal

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following general protocols, derived from guidelines for handling potent antineoplastic and radioactive agents, should be implemented.[3][5][6]

Personnel Protective Equipment (PPE):

  • Wear double chemotherapy gloves.

  • Use a disposable, fluid-resistant lab coat.

  • Employ eye protection (safety glasses or goggles).

  • Utilize a properly fitted respirator if there is a risk of aerosolization.

Decontamination Procedures:

  • Prepare a designated work area with absorbent, plastic-backed liners.

  • In case of a spill, immediately alert personnel in the area.

  • For liquid spills, cover with absorbent material and work from the outside in to contain the spill.

  • For solid spills, gently cover with damp absorbent material to avoid dust generation.

  • Clean the area with a suitable decontaminating agent, following your institution's approved procedures for radioactive and cytotoxic materials.

  • Dispose of all cleanup materials as radioactive waste.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated during work with this compound.

PNT2001_Disposal_Workflow start Waste Generated from this compound Work is_contaminated Is the item contaminated with This compound? start->is_contaminated is_sharp Is it a sharp? is_contaminated->is_sharp Yes general_waste General Waste is_contaminated->general_waste No is_liquid Is it liquid? is_sharp->is_liquid No radioactive_sharps Radioactive Sharps Container is_sharp->radioactive_sharps Yes is_biohazardous Is it biohazardous or pathological? is_liquid->is_biohazardous No liquid_radioactive Liquid Radioactive Waste Container is_liquid->liquid_radioactive Yes dry_solid_radioactive Dry Solid Radioactive Waste Container is_biohazardous->dry_solid_radioactive No biohazardous_waste Biohazardous/ Pathological Waste Container is_biohazardous->biohazardous_waste Yes

This compound Waste Segregation and Disposal Workflow

Disclaimer: The information provided here is based on general safety principles for handling radioactive and cytotoxic materials. It is not a substitute for a substance-specific Safety Data Sheet. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines, as well as all applicable federal, state, and local regulations for the disposal of hazardous waste.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。